molecular formula C7H10OS B2905440 3-(3-Thienyl)-1-propanol CAS No. 20905-98-0

3-(3-Thienyl)-1-propanol

Cat. No.: B2905440
CAS No.: 20905-98-0
M. Wt: 142.22
InChI Key: XVOALIXWMWNSLO-UHFFFAOYSA-N
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Description

3-(3-Thienyl)-1-propanol, registered under CAS Number 20905-98-0 , is an organic compound of interest in research and development. It is characterized by the molecular formula C7H11OS and has a molecular weight of 143.227 g/mol . This structure consists of a thienyl ring system linked to a three-carbon alcohol chain, making it a valuable heterocyclic building block. The compound's properties, such as a calculated LogP of 1.67 , suggest intermediate hydrophobicity, which can be a key parameter in material science and pharmaceutical research. Researchers utilize this propanol derivative primarily as a key synthetic intermediate or precursor. Its structure allows for further functionalization, enabling the synthesis of more complex molecules for applications in organic electronics, where thiophene-based units are crucial for their electronic properties, and in medicinal chemistry for the exploration of novel pharmacophores. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used on humans. Researchers should handle this chemical with appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-thiophen-3-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOALIXWMWNSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Thienyl)-1-propanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Potential of a Unique Thienyl Building Block

In the landscape of heterocyclic chemistry, thiophene derivatives stand out for their versatile reactivity and significant presence in a myriad of biologically active compounds. While much attention has been given to 2-substituted thiophenes, due in part to their role as key intermediates in blockbuster drugs, their 3-substituted counterparts represent a compelling, and often underexplored, area of chemical space. This guide focuses on 3-(3-Thienyl)-1-propanol, a molecule that, while structurally similar to its more famous 2-thienyl isomer, possesses a unique electronic and steric profile that warrants its own detailed investigation.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its properties and synthetic routes. The protocols and data herein are presented to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering you to confidently incorporate this valuable building block into your research and development programs.

Section 1: Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its successful application in synthesis and formulation. This compound is a liquid at ambient temperature, a characteristic that influences its handling and reaction setup.[] Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 20905-98-0[]
Molecular Formula C₇H₁₀OS[][2]
Molecular Weight 142.22 g/mol [][2]
Physical Form Liquid[]
Purity ≥98% (typical)[]
Storage Conditions Keep in a dark place, sealed in dry, room temperature[]

Section 2: Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached from several precursors. A common and reliable method involves the reduction of a carboxylic acid or its ester derivative. The following section details a robust protocol for the synthesis starting from 3-(3-thienyl)propanoic acid, a commercially available starting material. The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is critical for the efficient conversion of the carboxylic acid to the primary alcohol.

Experimental Protocol: Reduction of 3-(3-thienyl)propanoic acid

This protocol outlines the reduction of 3-(3-thienyl)propanoic acid to this compound using lithium aluminum hydride (LiAlH₄).

Diagrammatic Workflow:

SynthesisWorkflow Start 3-(3-thienyl)propanoic acid in dry THF Addition Slow addition at 0 °C (Ice Bath) Start->Addition LiAlH4 LiAlH₄ suspension in dry THF LiAlH4->Addition Reflux Reflux (e.g., 2-4 hours) Addition->Reflux Stir at RT, then heat Quench Quench with H₂O & NaOH (Careful, Exothermic!) Reflux->Quench Extraction Workup: - Filter solids - Extract with Et₂O - Dry with Na₂SO₄ Quench->Extraction Purification Purification: Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the LiAlH₄ reduction of 3-(3-thienyl)propanoic acid.

Materials and Reagents:

  • 3-(3-thienyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Step-by-Step Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to an inert gas line, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the LiAlH₄.

  • Reagent Preparation: Under an inert atmosphere, carefully suspend a molar excess (typically 1.5-2.0 equivalents) of LiAlH₄ in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.

  • Addition of Precursor: Dissolve 1.0 equivalent of 3-(3-thienyl)propanoic acid in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The initial reaction is an acid-base reaction that evolves hydrogen gas; therefore, slow and controlled addition is crucial.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for several hours (typically 2-4 hours) to ensure complete reduction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that evolves hydrogen gas. Following the water, add a 15% NaOH solution dropwise until a granular white precipitate of aluminum salts forms.

  • Workup: Filter the resulting slurry through a pad of Celite® to remove the aluminum salts, washing the filter cake with additional THF or Et₂O. Combine the filtrates and transfer to a separatory funnel. If an aqueous layer is present, separate it and extract it with Et₂O. Combine all organic layers.

  • Isolation and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Causality and Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. The use of dry glassware and anhydrous solvents is paramount to prevent decomposition of the reagent and ensure a high yield of the desired product.

  • Inert Atmosphere: This prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Slow Addition at 0 °C: The initial reaction between the acidic proton of the carboxylic acid and the hydride is highly exothermic and produces hydrogen gas. Performing the addition at low temperatures and at a slow rate allows for better control of the reaction and minimizes potential hazards.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reduction of the intermediate carboxylate salt to completion.

  • Careful Quenching: The quenching process is the most hazardous step of this procedure. The sequential addition of water and then a sodium hydroxide solution (Fieser workup) is a standard and effective method to safely neutralize the excess hydride and precipitate the aluminum salts in a filterable form.

Section 3: Reactivity and Potential for Further Functionalization

This compound possesses two primary sites for chemical modification: the hydroxyl group and the thiophene ring. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules.

Diagram of Reactivity:

Reactivity Main This compound Esterification Esterification (RCOCl, Pyridine) Main->Esterification Etherification Etherification (NaH, R-X) Main->Etherification Oxidation Oxidation (PCC, DMP) Main->Oxidation Halogenation Halogenation (SOCl₂, PBr₃) Main->Halogenation ElectrophilicSub Electrophilic Aromatic Substitution (e.g., NBS) (Mainly at C2 and C5) Main->ElectrophilicSub Metalation Directed Ortho-Metalation (n-BuLi, then Electrophile) Main->Metalation Ester Thienylpropyl Ester Esterification->Ester Ether Thienylpropyl Ether Etherification->Ether Aldehyde 3-(3-Thienyl)propanal Oxidation->Aldehyde Halide 3-(3-Thienyl)propyl Halide Halogenation->Halide Bromothiophene Brominated Derivative ElectrophilicSub->Bromothiophene SubstitutedThiophene Functionalized Thiophene Metalation->SubstitutedThiophene

Caption: Key reaction pathways for the functionalization of this compound.

  • Reactions of the Hydroxyl Group: The primary alcohol moiety can undergo standard transformations such as oxidation to the corresponding aldehyde, 3-(3-thienyl)propanal, or further to the carboxylic acid. It can be converted to esters through reaction with acyl chlorides or carboxylic acids under esterification conditions. Ether synthesis is also readily achievable. Furthermore, the hydroxyl group can be substituted by halides to form 3-(3-thienyl)propyl halides, which are themselves versatile intermediates for nucleophilic substitution reactions.

  • Reactions of the Thiophene Ring: The thiophene ring is amenable to electrophilic aromatic substitution. The directing effects of the propyl group will influence the position of substitution, which typically occurs at the C2 and C5 positions of the thiophene ring. Additionally, the sulfur atom can direct ortho-metalation, allowing for functionalization at the C2 position after treatment with a strong base like n-butyllithium followed by quenching with an electrophile.

Section 4: Applications in Medicinal Chemistry and Drug Development

While the 2-thienyl isomer of propanol derivatives is a well-established intermediate in the synthesis of drugs like the antidepressant Duloxetine, the applications of this compound are less documented but hold significant potential.[3][4][5] The unique substitution pattern of the thiophene ring can lead to novel structure-activity relationships (SAR) in drug candidates.

Thiophene-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a valuable starting material for the synthesis of libraries of novel compounds to be screened for such activities. Its utility lies in its ability to introduce a thiophene-propyl motif, which can be further elaborated to explore interactions with biological targets. For instance, it can be used to synthesize analogs of known drugs to investigate the impact of the thiophene substitution pattern on efficacy and selectivity.

Section 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed.[]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

3-(3-Thienyl)-1-propanol CAS number 20905-98-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Thienyl)-1-propanol (CAS: 20905-98-0): Properties, Synthesis, and a Comparative Outlook for Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 20905-98-0), a heterocyclic alcohol of interest to researchers in organic synthesis and medicinal chemistry. While its isomers, particularly the 2-thienyl substituted propanols, are well-documented as critical precursors in the synthesis of prominent pharmaceuticals, the 3-thienyl variant remains a less-explored yet potentially valuable building block.[1][2] This document consolidates the known physicochemical properties, safety data, and plausible synthetic routes for this compound. Furthermore, it offers expert insights into its potential applications by drawing logical comparisons with its structurally related, pharmaceutically-relevant counterparts, thereby providing a forward-looking perspective for drug development professionals.

Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a propyl alcohol chain attached to the third position of a thiophene ring. This substitution pattern distinguishes it from the more commonly cited 2-thienyl isomer. The precise placement of the side chain on the thiophene ring is a critical determinant of the molecule's electronic properties, steric profile, and, consequently, its reactivity and potential biological interactions.

Caption: Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound [3][4]

Identifier Value
CAS Number 20905-98-0
IUPAC Name 3-thiophen-3-ylpropan-1-ol
Molecular Formula C₇H₁₀OS
Synonyms 3-Thiophenepropanol, 3-(Thiophen-3-yl)propan-1-ol
InChI Key XVOALIXWMWNSLO-UHFFFAOYSA-N
Canonical SMILES C1=CSC=C1CCCO

| MDL Number | MFCD09927266 |

Table 2: Physicochemical Properties

Property Value Source(s)
Molecular Weight 142.22 g/mol [3][5]
Physical Form Liquid [5]
Purity Typically ≥98% [5]

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature |[5][6] |

Synthesis and Analytical Characterization

While specific, peer-reviewed synthetic procedures for this compound are not as prevalent as for its 2-thienyl counterpart, its synthesis can be logically approached through established organometallic or reduction methodologies. The choice of pathway often depends on the availability and cost of starting materials.

Proposed Synthetic Pathway: Grignard Reaction

A robust and common strategy for forming carbon-carbon bonds on a thiophene ring involves a Grignard reaction. This approach offers high yields and relatively straightforward execution. The causality behind this choice lies in the reliability of forming the thienyl Grignard reagent, which then acts as a potent nucleophile.

cluster_flow start 3-Bromothiophene reagent1 Mg, THF intermediate 3-Thienylmagnesium bromide (Grignard Reagent) start->intermediate reagent1->intermediate Formation reagent2 1. Ethylene Oxide 2. H₃O⁺ (workup) product This compound intermediate->product reagent2->product Nucleophilic Attack & Protonation caption Figure 2: Proposed Grignard Synthesis Workflow cluster_key struct1 This compound Side chain at C3 Less explored scaffold struct2 3-Amino-1-(2-thienyl)-1-propanol Side chain at C2 Key Duloxetine Precursor struct1->struct2 Positional Isomers with Divergent Research Focus

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the detailed investigation of the molecular structure and conformational landscape of 3-(3-Thienyl)-1-propanol. In the absence of extensive published experimental data specific to this molecule, this document serves as a methodological whitepaper, equipping researchers, scientists, and drug development professionals with the theoretical foundation and practical protocols necessary to conduct a thorough analysis. By integrating quantum chemical calculations with vibrational and nuclear magnetic resonance spectroscopy, this guide outlines a robust, self-validating workflow to elucidate the conformational preferences that govern the physicochemical properties of this compound, a molecule of interest in medicinal chemistry and materials science.

Introduction: The Significance of Conformational Analysis

This compound (C₇H₁₀OS) is a heterocyclic alcohol featuring a flexible three-carbon chain attached to the third position of a thiophene ring[1]. The thiophene moiety is a well-known bioisostere for the benzene ring and is a key structural component in numerous pharmaceuticals. The propanol side chain, with its multiple rotatable single bonds, endows the molecule with significant conformational flexibility. This flexibility is not a trivial feature; the three-dimensional shape, or conformation, that the molecule adopts can profoundly influence its biological activity, physical properties, and reactivity.

The overall molecular conformation dictates how the molecule interacts with its environment, including solvent molecules, receptor binding sites, or crystal lattice neighbors. Therefore, a deep understanding of the conformational preferences and the energy barriers between different rotational isomers (rotamers) is critical for rational drug design, materials science applications, and fundamental chemical understanding.

This guide will delineate a synergistic approach, combining computational modeling with spectroscopic techniques, to build a complete picture of the conformational isomerism in this compound.

Theoretical Framework: Defining the Conformational Space

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds, as illustrated below. The interplay between steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions will determine the relative stability of the possible conformers.

The key dihedral angles that dictate the molecular shape are:

  • τ1 (Cα-Cβ-Cγ-O): Defines the orientation of the terminal hydroxyl group.

  • τ2 (C3(thienyl)-Cα-Cβ-Cγ): Describes the orientation of the propanol chain relative to the thienyl ring.

  • τ3 (C2(thienyl)-C3(thienyl)-Cα-Cβ): Governs the orientation of the alkyl chain with respect to the plane of the thiophene ring.

The potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the sulfur atom of the thiophene ring is a critical factor that may stabilize certain conformations.

Diagram: Key Dihedral Angles in this compound

Caption: Key dihedral angles (τ1, τ2, τ3) defining the conformation of this compound.

Methodological Approach for Conformational Analysis

A robust conformational analysis relies on the synergy between theoretical predictions and experimental validation. Computational chemistry provides a map of the potential energy surface, identifying stable conformers and transition states, while spectroscopy offers real-world data on the conformational populations in a given state (gas, liquid, or solid).

Computational Chemistry Protocol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring molecular conformations.

Experimental Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential energy minima. For a molecule with this flexibility, a relaxed potential energy surface (PES) scan is highly effective.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method: Scan the key dihedral angles (τ1, τ2, and τ3) in increments (e.g., 30°). At each step, the remaining geometrical parameters should be optimized.

  • Geometry Optimization: Optimize the geometry of each unique minimum found during the PES scan.

    • Level of Theory: A functional like B3LYP with a basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this type. The inclusion of dispersion corrections (e.g., D3) is recommended to accurately model non-covalent interactions.

  • Frequency Calculations: Perform vibrational frequency calculations for each optimized conformer at the same level of theory.

    • Purpose: To confirm that each structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) for more accurate relative energy calculations. These calculations also yield the theoretical vibrational spectra (IR and Raman).

  • Relative Energy Calculation: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of all stable conformers to predict their relative populations at a given temperature.

  • Spectroscopic Parameter Prediction: For the most stable conformers, calculate NMR chemical shifts and coupling constants to facilitate comparison with experimental data.

Diagram: Computational Workflow

G A 1. Initial 3D Structure B 2. Potential Energy Surface Scan (Scan τ1, τ2, τ3) A->B C 3. Identify Energy Minima B->C D 4. Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) C->D E 5. Frequency Calculation D->E F Confirmation of Minima (No imaginary frequencies) E->F Verify G ZPVE Correction & Gibbs Free Energy E->G I 7. Predict Spectra (IR, Raman, NMR) E->I H 6. Relative Stabilities (ΔG) G->H J Conformer Population Analysis H->J I->J

Caption: Workflow for the computational conformational analysis of this compound.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is highly sensitive to molecular conformation. Different conformers will have distinct vibrational spectra, although many peaks may overlap. The hydroxyl (O-H) stretching region is particularly informative.

Experimental Protocol: Spectroscopic Analysis

  • Sample Preparation: Acquire the spectra of this compound in the gas phase (if volatile), as a neat liquid, and in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile).

  • FTIR Spectroscopy: Record the infrared spectrum, paying close attention to the O-H stretching band (typically 3200-3700 cm⁻¹). A sharp, higher-frequency band is indicative of a "free" (non-hydrogen-bonded) hydroxyl group, while a broad, lower-frequency band suggests the presence of intermolecular or intramolecular hydrogen bonding. The presence of multiple bands in this region in dilute, non-polar solvents can be a strong indicator of different conformers with varying degrees of intramolecular H-bonding.

  • Raman Spectroscopy: Record the Raman spectrum. It provides complementary information to FTIR, especially for non-polar bonds and skeletal vibrations in the fingerprint region (< 1500 cm⁻¹).

  • Spectral Deconvolution: Use curve-fitting algorithms to deconvolve overlapping bands in the spectra, particularly in the O-H stretching region, to quantify the relative areas of peaks corresponding to different conformers.

  • Comparison with Theory: Compare the experimental vibrational frequencies with the scaled theoretical frequencies calculated for each conformer. A good match between the experimental spectrum and the predicted spectrum for a particular conformer provides strong evidence for its existence. Studies on similar molecules like 3-halo-1-propanols have successfully used this combined approach to assign vibrational bands to specific conformers[2].

Table 1: Hypothetical Vibrational Data for this compound Conformers

Conformer TypePredicted ν(O-H) (cm⁻¹)Expected Experimental ν(O-H) (cm⁻¹)Notes
Extended (No H-bond)~3670Sharp peak ~3640 cm⁻¹Population favored in gas phase or very dilute non-polar solution.
Intramolecular H-bond (O-H···S)~3550Broader peak ~3500-3550 cm⁻¹Stabilized conformation, potentially the global minimum.
Intermolecular H-bond (Dimer/Aggregate)~3400Very broad band ~3350 cm⁻¹Dominant in neat liquid or concentrated solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful technique for determining the average conformation in solution.

Experimental Protocol: NMR Analysis

  • Spectrum Acquisition: Record high-resolution ¹H NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Signal Assignment: Assign all proton signals using 2D NMR techniques like COSY and HSQC.

  • Coupling Constant Measurement: Accurately measure the vicinal coupling constants between the protons on the α, β, and γ carbons of the propanol chain (³Jαβ and ³Jβγ).

  • Conformer Population Analysis: The observed coupling constant is the weighted average of the coupling constants for the individual conformers. By estimating the coupling constants for pure gauche (Jg) and anti (Jt) conformers (often from theoretical calculations or model compounds), the relative populations can be determined using a system of equations derived from the Karplus relationship.

For example, the population of the anti conformer around the Cβ-Cγ bond can be estimated from the observed ³Jβγ coupling constant.

Data Synthesis and Validation

The cornerstone of this methodology is the integration of all data streams. The relative energies of conformers predicted by DFT calculations should be consistent with the populations observed through vibrational and NMR spectroscopy. For instance, if DFT predicts a specific intramolecularly hydrogen-bonded conformer to be the most stable, a corresponding prominent, red-shifted O-H stretching band should be observable in the FTIR spectrum under appropriate conditions. Similarly, the conformer populations derived from NMR coupling constants should correlate with the Boltzmann distribution calculated from the ΔG values.

Conclusion

References

3-(3-Thienyl)-1-propanol spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 3-(3-Thienyl)-1-propanol

Introduction

In the landscape of pharmaceutical research and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, thiophene and its derivatives are of paramount importance due to their diverse biological activities and unique electronic properties.[1] This guide focuses on this compound (CAS No: 20905-98-0), a versatile bifunctional building block featuring a 3-substituted thiophene ring and a primary alcohol moiety.[2][3] An unambiguous structural confirmation of such molecules is the bedrock of any successful research and development program.

This document provides a comprehensive, in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, chemists, and quality control specialists, this guide moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, empowering users to confidently identify and characterize this compound.

Chemical Profile:

  • Molecular Formula: C₇H₁₀OS[4]

  • Molecular Weight: 142.22 g/mol [4]

  • Synonyms: 3-Thiophenepropanol, 3-(thiophen-3-yl)propan-1-ol[4]

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectral signature. The molecule consists of a propyl chain linking a primary alcohol to the C3 position of a thiophene ring. This arrangement creates several distinct chemical environments that are readily probed by spectroscopic techniques.

Caption: Numbered structure of this compound.

The key structural features influencing the spectra are:

  • Aromatic Thiophene Ring: The π-electron system and the sulfur heteroatom create a unique electronic environment, strongly influencing the chemical shifts of the ring's protons (H2, H4, H5) and carbons (C2, C3, C4, C5).

  • Alkyl Chain (-CH₂CH₂CH₂-): The three methylene groups (Cα, Cβ, Cγ) will exhibit signals in the aliphatic region of NMR spectra, with their chemical shifts modulated by proximity to either the electron-withdrawing thiophene ring or the electronegative oxygen atom.

  • Primary Alcohol (-OH): This group is responsible for a characteristic broad absorption in the IR spectrum due to hydrogen bonding and a distinct signal for the hydroxyl proton in ¹H NMR. It also serves as a key site for fragmentation in mass spectrometry.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete picture of the atomic connectivity.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show five distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The nature of the substituent at the C3 position of the thiophene ring significantly influences the distribution of electron density and, consequently, the resonance frequencies of the ring protons.[6]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H5~7.25dd1HDeshielded by proximity to sulfur and participation in the aromatic system.
H2~7.15dd1HLocated at the C2 position, influenced by the sulfur and C3 substituent.
H4~6.95dd1HInfluenced by the C3-alkyl substituent.
Cγ-H₂ (-CH₂OH)~3.70t2HDeshielded by the adjacent electronegative oxygen atom.[7]
Cα-H₂ (-CH₂-Th)~2.80t2HDeshielded by the aromatic thiophene ring.
Cβ-H₂ (-CH₂-)~1.95quint2HAliphatic proton environment, split by two adjacent CH₂ groups.
O-HVariable (e.g., ~1.5-2.5)br s1HChemical shift is concentration and solvent-dependent; rapid exchange often removes coupling.[5]

dd = doublet of doublets, t = triplet, quint = quintet, br s = broad singlet

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, all seven carbon atoms are chemically distinct and should yield seven discrete signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C3 (Thiophene)~141Quaternary carbon bearing the alkyl substituent.
C5 (Thiophene)~128Aromatic CH carbon.
C2 (Thiophene)~126Aromatic CH carbon adjacent to sulfur.
C4 (Thiophene)~121Aromatic CH carbon.
Cγ (-CH₂OH)~62Aliphatic carbon bonded to electronegative oxygen, deshielded.[7][8]
Cβ (-CH₂-)~34Standard aliphatic carbon.
Cα (-CH₂-Th)~29Aliphatic carbon attached to the thiophene ring.
Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B 2. Add internal standard (e.g., TMS, 0.00 ppm). A->B C 3. Transfer to a 5 mm NMR tube. B->C D 4. Insert sample into spectrometer. Lock, tune, and shim. [2] C->D E 5. Acquire ¹H spectrum (16-32 scans). [2] D->E F 6. Acquire ¹³C spectrum (e.g., with proton decoupling). E->F G 7. Apply Fourier Transform to FID. F->G H 8. Phase correct the spectrum. G->H I 9. Calibrate chemical shifts using TMS. H->I J 10. Integrate ¹H signals and assign peaks. I->J

Caption: Standard workflow for NMR spectral acquisition and processing.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune the probe for the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity.[6]

  • ¹H NMR Acquisition: Use a standard single-pulse sequence. Acquire 16 to 32 scans with a spectral width of ~12 ppm and a relaxation delay of 2-5 seconds.[6]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For ¹H spectra, perform integration to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the O-H, C-O, and thiophene ring vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3600 - 3200O-H stretch (H-bonded)Strong, BroadPrimary Alcohol[5][9]
~3100C-H stretchWeak-MediumAromatic (Thiophene)[10]
2950 - 2850C-H stretchMedium-StrongAliphatic (CH₂)
~1550 - 1450C=C stretchMediumAromatic Ring (Thiophene)[10]
1260 - 1000C-O stretchStrongPrimary Alcohol[9]
~850 - 700C-H out-of-plane bendMedium-Strong3-Substituted Thiophene[10]

The most telling feature is the very broad and intense O-H stretching band, a classic indicator of an alcohol that is capable of intermolecular hydrogen bonding.[7][11] The strong C-O stretch around 1050 cm⁻¹ further confirms the primary alcohol functionality.[5]

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place one to two drops of neat this compound liquid directly onto the center of the ATR crystal.

  • Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan (typically averaging 16-32 scans) over the range of 4000-650 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Under electron ionization (EI), alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration.[7]

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zProposed FragmentFragmentation Pathway
142[C₇H₁₀OS]⁺Molecular Ion (M⁺)
124[C₇H₈S]⁺Dehydration (Loss of H₂O)[7]
97[C₅H₅S]⁺Benzylic-type cleavage to form thienylmethyl cation
83[C₄H₃S]⁺Loss of the propanol side chain
31[CH₂OH]⁺Alpha-cleavage[5][7]
Key Fragmentation Pathways

The fragmentation of this compound is driven by the stability of the resulting ions.

G cluster_paths parent This compound [M]⁺˙ m/z = 142 dehydration Dehydration Fragment [M-H₂O]⁺˙ m/z = 124 parent->dehydration - H₂O alpha Alpha-Cleavage Fragment [CH₂OH]⁺ m/z = 31 parent->alpha - C₆H₉S• benzylic Benzylic Cleavage [C₅H₅S]⁺ m/z = 97 parent->benzylic - C₂H₅O•

Caption: Major EI fragmentation pathways for this compound.

  • Dehydration: The molecular ion readily loses a molecule of water (18 Da) to form a radical cation at m/z 124. This is a very common pathway for alcohols.[5][7]

  • Benzylic-type Cleavage: Cleavage of the Cβ-Cγ bond is favorable as it leads to the formation of a resonance-stabilized thienylmethyl cation at m/z 97, which is often a base peak for alkyl-substituted thiophenes.

  • Alpha-Cleavage: For primary alcohols, cleavage of the bond beta to the oxygen atom can occur. In this case, it results in the loss of a thienylethyl radical to form the [CH₂OH]⁺ ion at m/z 31.[5]

Experimental Protocol: MS Data Acquisition (EI)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) system.

  • Ionization: Subject the vaporized sample to electron impact ionization, typically at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural portrait. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the essential alcohol and thiophene functional groups, and mass spectrometry validates the molecular weight while revealing predictable fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for researchers, enabling confident structural verification and ensuring the quality and integrity of this important chemical intermediate in scientific applications.

References

The Solubility Profile of 3-(3-Thienyl)-1-propanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the solubility characteristics of 3-(3-thienyl)-1-propanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document offers a blend of theoretical principles, predictive analysis, and detailed experimental protocols to empower researchers in their laboratory endeavors.

Understanding the Molecule: Physicochemical Properties of this compound

This compound is a bifunctional molecule featuring a polar hydroxyl group and a less polar thienyl ring. This amphiphilic nature dictates its solubility behavior, which is a nuanced interplay of solvent-solute interactions.

PropertyValueSource
Molecular Formula C₇H₁₀OS--INVALID-LINK--[1]
Molecular Weight 142.22 g/mol --INVALID-LINK--[1]
Physical Form Liquid--INVALID-LINK--[2]
Boiling Point Not specified
pKa Not specified

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the thiophene ring can engage in van der Waals forces and pi-pi stacking interactions. The overall solubility in a given solvent will depend on the balance of these forces.

The "Like Dissolves Like" Principle in Action: Predicting Solubility

The adage "like dissolves like" is a foundational concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of a solvent is a critical factor in its ability to dissolve a solute.

Based on the structure of this compound, we can predict its solubility in a range of common organic solvents. The hydroxyl group imparts a degree of polarity, suggesting good solubility in polar protic and aprotic solvents. The thiophene ring, being a non-polar aromatic heterocycle, suggests some solubility in non-polar solvents. Thiophene itself is soluble in many organic solvents like ethanol and ether but insoluble in water.[1]

Logical Framework for Solubility Prediction

Caption: Intermolecular forces driving solubility.

Estimated Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticMiscibleStrong hydrogen bonding with the hydroxyl group.
EthanolPolar ProticMiscibleStrong hydrogen bonding with the hydroxyl group.
IsopropanolPolar ProticMiscibleGood hydrogen bonding potential.
AcetonePolar AproticMiscibleDipole-dipole interactions with the hydroxyl group and favorable interactions with the thiophene ring.
Dichloromethane (DCM)Polar AproticSolubleFavorable dipole-dipole interactions.
Tetrahydrofuran (THF)Polar AproticSolubleGood balance of polar and non-polar characteristics.
Ethyl AcetatePolar AproticSolubleModerate polarity allows for interaction with both functional groups.
AcetonitrilePolar AproticSolubleFavorable dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHighly polar aprotic solvent capable of dissolving a wide range of compounds.
TolueneNon-polarSparingly SolubleFavorable van der Waals and pi-pi interactions with the thiophene ring, but the polar hydroxyl group limits solubility.
HexaneNon-polarSparingly SolublePrimarily van der Waals interactions with the thiophene ring; the polar hydroxyl group significantly limits solubility.
WaterPolar ProticSparingly SolubleThe non-polar thiophene and propyl chain likely dominate, leading to low water solubility despite the hydroxyl group.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is essential. The Shake-Flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Experimental Workflow

Experimental_Workflow A 1. Preparation of Saturated Solution (Shake-Flask Method) B 2. Equilibration A->B Incubate with agitation (e.g., 24-48h at constant temp) C 3. Phase Separation (Centrifugation/Filtration) B->C Separate undissolved solute D 4. Quantification of Solute (HPLC Analysis) C->D Analyze clear supernatant/filtrate E 5. Data Analysis and Reporting D->E Calculate concentration (e.g., mg/mL or M)

Caption: Workflow for solubility determination.

Materials and Equipment
  • This compound (solute)

  • Organic solvents of interest (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure

Part 1: Preparation of Saturated Solution (Shake-Flask Method)

  • Aliquot Solute: To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be undissolved solute present at equilibrium.

  • Add Solvent: Add a known volume of the desired organic solvent to each vial.

  • Seal and Agitate: Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5]

Part 2: Phase Separation

  • Cease Agitation: After the equilibration period, remove the vials from the shaker and allow any undissolved material to settle.

  • Separate Phases: Carefully separate the saturated solution from the undissolved solute. This can be achieved by:

    • Centrifugation: Centrifuge the vials to pellet the undissolved material.

    • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any fine particles.[6]

Part 3: Quantification by HPLC

  • Prepare Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

  • Develop HPLC Method: Develop a suitable HPLC method to separate and quantify this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Analyze Samples: Inject the filtered saturated solutions into the HPLC system and record the peak areas.

  • Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the saturated solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview of its predicted solubility based on its molecular structure and detailed a robust experimental protocol for its precise determination. By understanding the principles of solubility and employing rigorous experimental techniques, researchers can confidently handle this versatile compound and optimize their synthetic and formulation processes.

References

Safety, handling, and storage of 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 3-(3-Thienyl)-1-propanol

This document provides a comprehensive technical overview for the safe handling, storage, and emergency management of this compound (CAS No. 20905-98-0). The guidance herein is synthesized from available safety data and established best practices for handling thiophene derivatives and alcohols in a research and development setting. This guide is intended for professionals in chemistry, pharmacology, and drug development who may utilize this compound as a synthetic intermediate or building block.

Core Chemical Profile and Hazard Identification

This compound is an organic compound featuring a thiophene ring substituted with a propanol group. While comprehensive toxicological data for this specific molecule is not widely published, its structure necessitates a cautious approach grounded in an understanding of its constituent functional groups.

The primary acute hazard identified for this compound is H302: Harmful if swallowed , as indicated by the GHS07 "Exclamation Mark" pictogram and the "Warning" signal word. The causality behind this classification stems from the potential metabolic pathways of thiophene-containing molecules. The thiophene ring can be metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates, such as epoxides, which can exert toxic effects[1]. The propanol tail influences the compound's solubility and absorption characteristics.

Given the incomplete hazard profile, researchers must operate under the precautionary principle, treating the compound as potentially irritating to the skin and eyes and harmful if inhaled.

Table 1: Physicochemical and Safety Data Summary
PropertyValueSource
IUPAC Name 3-thiophen-3-ylpropan-1-ol[2]
CAS Number 20905-98-0
Molecular Formula C₇H₁₀OS[2]
Molecular Weight 142.22 g/mol [2]
Physical Form Liquid
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
GHS Hazard Statement H302: Harmful if swallowed

Mandatory Handling Protocols

A self-validating safety system relies on the consistent application of engineering controls, personal protective equipment, and stringent hygiene practices. The following protocols are mandatory when handling this compound.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or aerosols, which is a potential route of exposure for any chemical with an uncharacterized toxicity profile[3][4].

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions. Safety showers and eyewash stations must be readily accessible and tested regularly[5].

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is based on a risk assessment of the procedures being performed. The following are the minimum requirements.

  • Eye and Face Protection:

    • Methodology: Wear ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields at all times[3]. If there is a significant risk of splashing, chemical goggles or a full-face shield must be used.

    • Causality: This prevents accidental contact of the liquid or its aerosols with the eyes, which could cause serious irritation or damage.

  • Skin and Body Protection:

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[3].

    • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

    • Causality: Thiophene and its derivatives can potentially be absorbed through the skin[4]. Chemical-resistant gloves and a lab coat provide a critical barrier to prevent dermal exposure.

  • Respiratory Protection:

    • Methodology: Respiratory protection is generally not required when handling small quantities within a functioning chemical fume hood. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[5][6].

    • Causality: This prevents inhalation, a primary route of exposure for volatile or aerosolized chemicals.

Essential Hygiene Practices
  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[3].

  • Remove any contaminated clothing immediately and launder it before reuse[7].

Emergency Response Workflow

Rapid and correct response during an emergency is critical. The following workflows for first aid and spill management must be understood by all personnel.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician for treatment advice[5][8].

  • If on Skin (or Hair): Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes[5][9]. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or physician[5][7].

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice[5][10].

Spill Management Protocol

A chemical spill should be treated as a high-priority event. The logical workflow below outlines the necessary steps for containment and cleanup.

Spill_Response_Workflow cluster_Initial_Response Phase 1: Immediate Action cluster_Containment Phase 2: Contain & Clean cluster_Finalization Phase 3: Decontamination & Reporting alert Alert & Evacuate Notify personnel and secure the area. assess Assess the Spill Is it minor or major? alert->assess Secure Scene ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe Minor Spill contain Contain the Spill Use inert absorbent (vermiculite, sand). Work from outside in. ppe->contain collect Collect & Neutralize Carefully scoop material into a labeled, sealed waste container. contain->collect decontaminate Decontaminate Area Clean the spill surface with appropriate solvent/detergent. collect->decontaminate dispose Dispose of Waste Follow institutional hazardous waste procedures. decontaminate->dispose report Report the Incident Document the spill as per lab protocol. dispose->report

Caption: Spill Response Workflow for this compound.

Long-Term Storage and Stability

The integrity of research chemicals is directly linked to their storage conditions. Improper storage can lead to degradation, altering the compound's purity and reactivity.

Core Storage Protocol
  • Container: Store the compound in a tightly sealed container, preferably the original manufacturer's vial. Use amber glass or other opaque containers to protect from light[11][12]. The cap should have a chemically inert liner (e.g., PTFE).

    • Causality: Light exposure can induce photochemical degradation in molecules with aromatic rings[11]. A tight seal prevents the hygroscopic alcohol group from absorbing atmospheric moisture and prevents the release of vapors[13].

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) if the compound will be stored for an extended period or is of very high purity.

    • Causality: This displaces oxygen and moisture, preventing slow oxidative degradation or hydrolysis, thereby maximizing long-term stability.

  • Temperature: Store at room temperature (15–25°C) in a dark, dry place[12].

    • Causality: This is the manufacturer-recommended condition. Storing in a controlled environment prevents thermal degradation.

  • Location: Store in a designated, well-ventilated chemical storage cabinet. Do not store in a fume hood, as this can impede airflow[13]. Keep away from all sources of heat and ignition[4][9].

Chemical Incompatibilities

To prevent dangerous reactions, segregate this compound from the following chemical classes:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). Contact can lead to a violent exothermic reaction or fire[4][12].

  • Strong Acids: (e.g., sulfuric acid, nitric acid). Alcohols can undergo dehydration or other reactions in the presence of strong acids.

  • Water-Reactive Materials: Store away from alkali metals or other pyrophoric reagents[13].

Disposal Considerations

Unused or waste this compound must be treated as hazardous chemical waste.

  • Methodology: Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams. Arrange for disposal through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations[3][5].

References

A Comprehensive Technical Guide to 3-(3-Thienyl)-1-propanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 3-(3-Thienyl)-1-propanol, a versatile heterocyclic building block. This document explores its chemical identity, physical and chemical properties, synthesis methodologies, and its role in organic synthesis and drug discovery, with a particular focus on its relationship with key pharmaceutical intermediates.

Chemical Identity and Nomenclature

This compound is a specialty chemical characterized by a propyl alcohol chain attached to the third position of a thiophene ring. Understanding its various synonyms is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers

IdentifierValue
Systematic Name 3-(Thiophen-3-yl)propan-1-ol
Common Synonyms This compound, 3-Thiophenepropanol
CAS Registry Number 20905-98-0
Molecular Formula C₇H₁₀OS[1]
Molecular Weight 142.22 g/mol [1]
InChI InChI=1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2[1]
InChIKey XVOALIXWMWNSLO-UHFFFAOYSA-N[1]
SMILES C1=CSC=C1CCCO

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties

PropertyValue
Physical Form Liquid
Purity ≥ 98% (typical)
Storage Temperature Room temperature, in a dark, dry, and sealed container
Topological Polar Surface Area 48.5 Ų[1]

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard information:

  • Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statement: H302 (Harmful if swallowed)

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method involves the reduction of a suitable precursor.

Experimental Protocol: Reduction of a Thienyl-Substituted Ester

One documented synthesis route involves the reduction of an ethyl cinnamate derivative using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Diagram 1: Synthesis of 3-[3-(3-thienyl)phenyl]-1-propanol Workflow

G start Start Materials: - Ethyl (E)-3-(3-thienyl)cinnamate - Lithium aluminum hydride (LiAlH₄) - Tetrahydrofuran (THF) reaction Reaction: 1. Suspend LiAlH₄ in THF under ice cooling. 2. Add a THF solution of ethyl (E)-3-(3-thienyl)cinnamate. 3. Stir at room temperature, then reflux. start->reaction workup Work-up: Standard aqueous work-up procedure. reaction->workup purification Purification: Medium-pressure liquid chromatography (silica gel, hexane/ethyl acetate gradient). workup->purification product Final Product: 3-[3-(3-thienyl)phenyl]-1-propanol (as a pale yellow oil) purification->product

Caption: Workflow for the synthesis of a 3-(3-thienyl)phenyl propanol derivative.

Step-by-Step Methodology: [2]

  • Preparation: In a reaction vessel, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the mixture using an ice bath.

  • Addition of Ester: Slowly add a solution of ethyl (E)-3-(3-thienyl)cinnamate in THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period, followed by a period of reflux to ensure the reaction goes to completion.

  • Quenching and Work-up: Carefully quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium sulfate) and perform a standard aqueous work-up to isolate the crude product.

  • Purification: Purify the crude product using column chromatography (e.g., medium-pressure liquid chromatography on silica gel with a hexane/ethyl acetate gradient) to obtain the pure this compound derivative.

Another potential synthetic route starts from 3-oxo-3-(3-thienyl)propanenitrile, which can be converted to 3-amino-1-(thiophen-3-yl)propan-1-ol, highlighting the versatility of thienyl-based starting materials.[3]

Applications in Research and Development

This compound and its isomers serve as important building blocks in organic synthesis and medicinal chemistry. While direct applications of the parent alcohol are less documented in final drug products, its functionalized derivatives are key intermediates in the synthesis of various pharmaceuticals.

The thiophene ring is a bioisostere of the benzene ring and is a common motif in many biologically active compounds. The propanol side chain offers a reactive handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion of the hydroxyl group to a leaving group for nucleophilic substitution.

A significant area of application for related thienyl propanol derivatives is in the synthesis of antidepressants. For instance, aminofunctionalized derivatives of thienyl propanols are crucial intermediates in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[4] While these are derivatives, the synthesis of such intermediates often starts from precursors that are structurally related to this compound, underscoring its importance as a foundational scaffold.

Beyond pharmaceuticals, thienyl-containing compounds have applications in materials science, including the development of organic semiconductors and conducting polymers. The specific use of this compound in these areas is a subject for further research and development.

Analytical Characterization

The unambiguous identification and quality control of this compound rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure.

Diagram 2: Logical Relationship of Analytical Techniques

G compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir Infrared (IR) Spectroscopy compound->ir ms Mass Spectrometry (MS) compound->ms structure Structural Elucidation & Quality Control nmr->structure ir->structure ms->structure

Caption: Interrelation of spectroscopic methods for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring and the propyl chain. The thiophene protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the propyl chain will exhibit distinct multiplets, with the methylene group adjacent to the hydroxyl group appearing furthest downfield among the aliphatic protons. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbons of the thiophene ring will resonate in the downfield region characteristic of aromatic and heteroaromatic carbons. The three carbons of the propyl chain will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other key absorptions will include C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹) and the alkyl chain (just below 3000 cm⁻¹), as well as C-O stretching (around 1050-1150 cm⁻¹) and C-S stretching vibrations.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns for primary alcohols include the loss of water ([M-18]) and alpha-cleavage. The fragmentation of the thiophene ring will also contribute to the overall mass spectrum.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its thiophene core and reactive propanol side chain make it an attractive starting material for the synthesis of a wide range of more complex molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective utilization in research and development. While its direct application in final products may be limited, its role as a foundational building block for high-value compounds, particularly in the pharmaceutical industry, is well-established.

References

Potential reactivity of the thiophene ring in 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in 3-(3-Thienyl)-1-propanol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the thiophene ring within the this compound molecule. Thiophene, a sulfur-containing heterocycle, is a critical structural motif in numerous pharmaceuticals and functional materials. Its reactivity is nuanced, governed by the electronic properties of the sulfur heteroatom and the influence of substituents. This document delves into the principal reaction pathways, including electrophilic aromatic substitution, metal-catalyzed C-H functionalization, oxidative metabolism, and reductive desulfurization. We will explore the mechanistic underpinnings of these transformations, with a particular focus on how the 3-(1-propanol) side chain dictates regioselectivity and reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage or mitigate the reactivity of this important heterocyclic core.

Foundational Principles: The Electronic Nature of the Thiophene Ring

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity arises from a planar, cyclic, conjugated system with 6 π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom), satisfying Hückel's rule.

From a reactivity standpoint, thiophene behaves as an electron-rich aromatic system. The sulfur atom, through the delocalization of its lone pair, enriches the π-system, making the ring more susceptible to attack by electrophiles than benzene. However, the greater electronegativity of sulfur compared to the nitrogen in pyrrole or the oxygen in furan means it holds its lone pair more tightly. This results in a reactivity order for electrophilic aromatic substitution (EAS) of: Pyrrole > Furan > Thiophene > Benzene .

The positions on the thiophene ring are not electronically equivalent. Electrophilic attack preferentially occurs at the C2 (or α) position. This is because the intermediate carbocation (the σ-complex) formed upon C2 attack is stabilized by three resonance structures, allowing the positive charge to be delocalized onto the sulfur atom. In contrast, attack at the C3 (or β) position yields a less stable intermediate with only two resonance structures, where the sulfur atom cannot directly stabilize the positive charge.

The Influence of the 3-(1-Propanol) Substituent

In this compound, the thiophene ring is substituted at the C3 position with a propanol group (-CH₂CH₂CH₂OH). This substituent exerts a significant influence on the ring's reactivity.

  • Electronic Effect : The propyl chain is an alkyl group, which is weakly electron-donating via an inductive effect (+I). This effect further activates the thiophene ring, making it even more reactive towards electrophiles compared to unsubstituted thiophene.

  • Directing Effect (Regioselectivity) : In 3-substituted thiophenes, the position of subsequent electrophilic attack is a crucial consideration. The activating alkyl group directs incoming electrophiles primarily to the adjacent C2 position, which is the most electronically activated and sterically accessible α-position. The C5 position is the second most likely site of attack, while the C4 position is both sterically hindered and electronically less favored.

The terminal hydroxyl group (-OH) is separated from the ring by a three-carbon chain, making its direct electronic (resonance or inductive) influence on the ring negligible. However, its presence can affect the molecule's overall solubility and may present a site for competing reactions under certain conditions (e.g., strong acids or bases).

Key Reactivity Pathways

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of thiophenes. For this compound, the primary site of substitution will be the C2 position, followed by the C5 position.

cluster_0 Regioselectivity of EAS on this compound Thiophene This compound C2_Attack Attack at C2 (Major Product) Thiophene->C2_Attack Most Favored C5_Attack Attack at C5 (Minor Product) Thiophene->C5_Attack Less Favored C4_Attack Attack at C4 (Disfavored) Thiophene->C4_Attack Sterically Hindered E_plus E+ E_plus->Thiophene

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Table 1: Predicted Regioselectivity for EAS Reactions

Reaction TypeReagentsMajor Product (Substitution at)Minor Product(s) (Substitution at)Rationale
Bromination NBS, DMFC2C5, C2,5-dibromoThe C2 position is highly activated by the 3-alkyl group. Over-bromination is possible.
Nitration HNO₃/H₂SO₄ (mild)C2C5Harsh conditions can lead to ring oxidation and polymerization.
Friedel-Crafts Acylation Ac₂O, H₃PO₄C2C5Milder catalysts are required to prevent polymerization common with strong Lewis acids like AlCl₃.

Experimental Protocol: Regioselective Bromination

This protocol describes the selective bromination at the C2 position.

  • Preparation : Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition : Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a controlled source of electrophilic bromine, preventing over-halogenation.

  • Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 2-bromo-3-(3-thienyl)-1-propanol.

Metal-Catalyzed C-H Functionalization

Modern synthetic methods bypass traditional EAS by directly functionalizing C-H bonds, offering greater atom economy.

A. Directed Lithiation (Deprotonation)

The C-H bonds on a thiophene ring have varying acidities. The α-protons (C2 and C5) are significantly more acidic than the β-protons (C3 and C4). For this compound, the C2 proton is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 2-thienyllithium intermediate. This powerful nucleophile can then be trapped with a wide range of electrophiles.

start This compound step1 Deprotonation (n-BuLi, THF, -78 °C) start->step1 intermediate 2-Lithio-3-(3-thienyl)-1-propanol (Thienyllithium Intermediate) step1->intermediate step2 Electrophilic Quench (e.g., CO₂, I₂, R-CHO) intermediate->step2 product 2-Substituted Product (e.g., Carboxylic Acid, Iodide, Alcohol) step2->product

Caption: Workflow for C-H functionalization via lithiation.

B. Palladium-Catalyzed Direct Arylation

Palladium catalysts can facilitate the direct coupling of thiophene C-H bonds with aryl halides, a process known as direct arylation. This avoids the need to pre-functionalize the thiophene ring. For 3-substituted thiophenes, this coupling typically occurs at the less sterically hindered and more reactive C2 or C5 positions.

Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation

  • Setup : To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like SPhos (10 mol%), and K₂CO₃ (2.5 eq).

  • Solvent : Add a degassed solvent, such as toluene or 1,4-dioxane.

  • Reaction : Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. The palladium catalyst undergoes oxidative addition to the aryl bromide, followed by a concerted metalation-deprotonation step at the thiophene C2-H bond, and finally reductive elimination to form the C-C bond and regenerate the active catalyst.

  • Workup and Purification : After cooling, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by column chromatography.

Oxidation and Metabolic Reactivity

The oxidation of the thiophene ring is of paramount importance in drug development, as it is a known "structural alert" for metabolic bioactivation. Cytochrome P450 (CYP450) enzymes in the liver can oxidize thiophenes, leading to reactive metabolites that can cause toxicity.

There are two primary, competing oxidative pathways:

  • S-Oxidation : The sulfur atom is oxidized to a thiophene-S-oxide. These intermediates are highly electrophilic and unstable, often not being isolated directly. They can covalently bind to cellular macromolecules or undergo Diels-Alder dimerization.

  • Epoxidation : The C2=C3 double bond is oxidized to a thiophene-2,3-epoxide. This epoxide is also highly reactive and can rearrange to form other toxic species.

Studies have shown that for many thiophene-containing drugs, the epoxidation pathway is both kinetically and thermodynamically more favorable, though both can contribute to toxicity. The presence of alternative, less toxic metabolic pathways is a key factor in determining the overall safety of a thiophene-containing drug.

cluster_pathways parent Thiophene Ring in this compound cyp450 Metabolism (CYP450 Enzymes) parent->cyp450 s_oxide Thiophene-S-oxide (Reactive Intermediate) cyp450->s_oxide S-Oxidation epoxide Thiophene-2,3-epoxide (Reactive Intermediate) cyp450->epoxide Epoxidation toxicity Covalent Binding to Proteins (Potential Toxicity) s_oxide->toxicity epoxide->toxicity

Caption: Competing metabolic oxidation pathways of the thiophene ring.

Reductive Desulfurization

The thiophene ring can be cleaved under reductive conditions, with the complete removal of the sulfur atom. The classic method for this transformation is treatment with Raney Nickel, a fine-grained nickel-aluminum alloy saturated with hydrogen.

This reaction is synthetically useful as it provides a route to saturated, linear aliphatic compounds from readily available thiophene precursors. For this compound, desulfurization would break both C-S bonds and saturate the remaining four-carbon chain, resulting in the formation of 1-heptanol.

Experimental Protocol: Raney Nickel Desulfurization

  • Catalyst Preparation : Prepare a slurry of activated Raney Nickel (W-2) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care under a liquid layer.

  • Reaction : In a flask, dissolve this compound (1.0 eq) in ethanol. Add the Raney Nickel slurry (a significant excess by weight is often used).

  • **

Navigating the Purity Landscape of 3-(3-Thienyl)-1-propanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical research and drug development, the precise chemical identity and purity of starting materials and intermediates are paramount. This guide provides an in-depth technical overview of 3-(3-Thienyl)-1-propanol, a valuable heterocyclic building block. We will explore its commercial availability, the significance of different purity grades, and the analytical methodologies crucial for its characterization, offering field-proven insights for scientists at the bench and professionals in drug development.

The Strategic Importance of the Thienylpropanol Scaffold

The thiophene ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, makes it a desirable moiety in the design of novel therapeutic agents. This compound, with its reactive hydroxyl group, serves as a key intermediate for introducing the thienylpropyl pharmacophore into more complex molecules, particularly in the development of treatments for neurological disorders. While many of its derivatives, such as (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol, are well-known as precursors to drugs like duloxetine, this compound itself is a foundational component for creating diverse chemical libraries and exploring new chemical space.

Commercial Suppliers and Purity Grades: A Comparative Analysis

The selection of a suitable grade of this compound is a critical decision that can significantly impact experimental outcomes, from early-stage discovery to process development. The purity of this reagent can influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API).

A survey of the chemical supplier landscape reveals that this compound is available in several purity grades, each suited for different applications.

Supplier CAS Number Stated Purity Physical Form Intended Application
Sigma-Aldrich (Ambeed)20905-98-098%LiquidGeneral research and organic synthesis
CymitQuimica20905-98-0Min. 95%Not specifiedLaboratory use
Various Online Marketplaces (e.g., Echemi)VariesIndustrial Grade (e.g., 98%), Pharmaceutical Grade (e.g., 99%, 99.5%) for related compoundsLiquid/SolidVaries from general chemical synthesis to use as a pharmaceutical intermediate

Note: While higher purity grades for the closely related 3-(2-Thienyl)-1-propanol and its amino derivatives are more commonly advertised due to their direct application in large-scale pharmaceutical manufacturing, the availability of >99% pure this compound can often be sourced from suppliers specializing in custom synthesis or upon request for a certificate of analysis for a specific batch.

Deconstructing Purity: A Look at a Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides a detailed quality assessment of a specific batch of a chemical. While a CoA for this compound with >99% purity was not publicly available at the time of this writing, we can examine a representative CoA for a similar high-purity chemical to understand the key parameters.

Representative Certificate of Analysis (Illustrative)

Test Specification Result Method
Appearance Colorless to pale yellow liquidConformsVisual
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, IR
Purity (Assay) ≥ 99.0%99.6%Gas Chromatography (GC-FID)
Water Content ≤ 0.1%0.05%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsHeadspace GC-MS
Heavy Metals ≤ 10 ppm< 10 ppmICP-MS
Individual Impurity ≤ 0.1%Largest unknown impurity: 0.08%GC-FID
Total Impurities ≤ 0.5%0.25%GC-FID

This illustrative CoA highlights the multifaceted nature of purity. It's not merely the percentage of the desired compound but also the absence of critical impurities such as water, residual solvents from synthesis, and heavy metals. For drug development professionals, the impurity profile is of utmost importance, as unidentified or reactive impurities can lead to unforeseen side reactions and toxicological concerns.

The Genesis of Purity: Synthesis and Purification Strategies

Understanding the synthetic route to this compound provides insight into the potential impurities that may be present. A common synthetic pathway involves the reduction of a corresponding carboxylic acid or ester.

Illustrative Synthesis Workflow

G cluster_0 Synthesis cluster_1 Purification A 3-(3-Thienyl)propanoic acid B Esterification (e.g., with Ethanol, H+) A->B C Ethyl 3-(3-thienyl)propanoate B->C D Reduction (e.g., LiAlH4 in THF) C->D E Crude this compound D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Drying and Solvent Removal G->H I Purification by Column Chromatography H->I J Pure this compound I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound via Reduction

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.

Materials:

  • Ethyl 3-(3-thienyl)propanoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Ester: The flask is cooled in an ice bath, and a solution of ethyl 3-(3-thienyl)propanoate in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling in an ice bath. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate that is easy to filter.

  • Filtration and Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Fractions containing the pure product are identified by TLC, combined, and the solvent is evaporated to afford the final product.[1]

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as LiAlH₄ reacts violently with water.

  • The controlled, dropwise addition at low temperature manages the exothermic nature of the reaction.

  • The specific quenching procedure (Fieser workup) is designed to produce easily filterable aluminum salts.

  • Column chromatography is the standard method for removing non-volatile impurities and achieving high purity for this type of compound.[1]

Analytical Characterization: Ensuring Quality and Consistency

Verifying the purity and identity of this compound is a non-negotiable step in any research or development workflow. A combination of analytical techniques should be employed for comprehensive characterization.

Purity Assessment Workflow

G cluster_0 Purity and Identity Verification cluster_1 Data Analysis and Reporting A Sample of this compound B Gas Chromatography (GC-FID) A->B Quantitative Purity C High-Performance Liquid Chromatography (HPLC-UV) A->C Impurity Profiling D Nuclear Magnetic Resonance (NMR) Spectroscopy A->D Structural Confirmation E Mass Spectrometry (MS) A->E Molecular Weight Verification F Integration of Analytical Data B->F C->F D->F E->F G Generation of Certificate of Analysis (CoA) F->G

Caption: A typical analytical workflow for the characterization of this compound.

Step-by-Step Protocol: Purity Determination by Gas Chromatography (GC)

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Split mode (50:1), 250 °C.

  • Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.

  • Detector: FID, 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Procedure:

  • Instrument Setup: Equilibrate the GC system with the specified conditions.

  • Blank Injection: Inject the solvent blank to ensure the system is clean and free of interfering peaks.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Acquire the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Trustworthiness of the Protocol: This is a standard GC method for the analysis of semi-volatile organic compounds. The FID provides a linear response over a wide concentration range, making it suitable for area percent purity calculations. For higher accuracy, especially when dealing with impurities that have different response factors, a quantitative analysis using a certified reference standard would be necessary.

Conclusion: A Foundation for Innovation

This compound is a versatile and valuable building block for researchers, scientists, and drug development professionals. A thorough understanding of its commercial availability, the nuances of different purity grades, and the analytical methods for its characterization is essential for ensuring the reliability and reproducibility of experimental results. By carefully selecting the appropriate grade of this reagent and rigorously verifying its quality, the scientific community can continue to build upon the potential of the thienyl scaffold to develop the next generation of innovative therapeutics.

References

Methodological & Application

Synthetic Routes to 3-(3-Thienyl)-1-propanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Thienyl)-1-propanol is a valuable building block in medicinal chemistry and materials science. Its thiophene core is a key structural motif in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The three-carbon linker with a terminal alcohol functional group provides a versatile handle for further chemical modifications, making this compound a sought-after intermediate in multi-step syntheses. This application note provides a comprehensive overview of the primary synthetic strategies to access this compound, offering detailed, field-proven protocols and insights into the rationale behind experimental choices.

Strategic Approaches to the Synthesis of this compound

Several viable synthetic routes to this compound have been established, each with its own set of advantages and considerations regarding starting material availability, reaction conditions, and overall efficiency. The choice of a particular route will often depend on the specific needs and resources of the research setting. Herein, we detail three primary strategies:

  • Reduction of 3-(3-Thienyl)propanoic Acid or its Esters: A straightforward approach involving the reduction of a readily available carboxylic acid or its corresponding ester.

  • Hydroboration-Oxidation of 3-Allylthiophene: A classic method for the anti-Markovnikov hydration of an alkene, providing direct access to the primary alcohol.

  • Grignard Reaction of 3-Thienylmagnesium Bromide with Ethylene Oxide: A powerful C-C bond-forming reaction that extends a thienyl unit by a two-carbon chain with a terminal hydroxyl group.

  • Catalytic Hydrogenation of 3-(3-Thienyl)acrolein: A two-step approach involving the synthesis of an α,β-unsaturated aldehyde followed by its reduction.

Route 1: Reduction of 3-(3-Thienyl)propanoic Acid

This method is predicated on the availability of 3-(3-thienyl)propanoic acid, which can be sourced commercially or synthesized. The reduction of the carboxylic acid to the corresponding primary alcohol is a fundamental transformation in organic synthesis.

Mechanism & Rationale

The reduction of carboxylic acids to primary alcohols is most effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt. Subsequent coordination of the aluminum to the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by hydride ions. A series of hydride transfers and eliminations ultimately leads to the formation of an alkoxyaluminate intermediate, which upon acidic workup, liberates the primary alcohol.

Alternatively, the carboxylic acid can be first converted to its corresponding ester (e.g., ethyl ester) via Fischer esterification. The ester is then reduced with LiAlH₄ or other reducing agents like diisobutylaluminium hydride (DIBAL-H). Ester reduction is often preferred for its generally milder conditions and easier workup compared to direct carboxylic acid reduction.

Detailed Protocol

Materials:

  • 3-(3-Thienyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Dissolve 3-(3-thienyl)propanoic acid (1 equivalent) in anhydrous THF in the dropping funnel. Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then heat to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide, and then more water until a granular precipitate is formed.

  • Workup: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Route 2: Hydroboration-Oxidation of 3-Allylthiophene

This two-step procedure is a highly efficient method for the synthesis of primary alcohols from terminal alkenes, following an anti-Markovnikov regioselectivity.[1][2][3][4]

Mechanism & Rationale

The hydroboration-oxidation reaction proceeds in two distinct stages.[3] In the first step, borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond of 3-allylthiophene.[1][3] This is a concerted, syn-addition where the boron atom adds to the less substituted carbon of the alkene, and a hydride adds to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors.

In the second step, the resulting trialkylborane is oxidized with hydrogen peroxide in the presence of a base (e.g., sodium hydroxide).[1][3] The hydroperoxide anion acts as a nucleophile, attacking the boron atom. This is followed by a rearrangement where the alkyl group migrates from the boron to the oxygen atom, displacing a hydroxide ion. This process is repeated for all three alkyl groups on the boron. Finally, the resulting borate ester is hydrolyzed by the aqueous base to yield the desired this compound.[3]

Detailed Protocol

Materials:

  • 3-Allylthiophene

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Hydroboration: To a flame-dried round-bottom flask under an inert atmosphere, add 3-allylthiophene (1 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 1 M solution of BH₃·THF (0.4 equivalents) dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of hydrogen peroxide is exothermic. Maintain the temperature below 40 °C.

  • Reaction: After the addition of the oxidizing agents, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup: Add diethyl ether to the reaction mixture and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Route 3: Grignard Reaction with Ethylene Oxide

This route offers a direct and efficient method for the two-carbon homologation of a 3-thienyl Grignard reagent to the desired propanol.[5][6][7]

Mechanism & Rationale

The Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (3-thienylmagnesium bromide) on one of the electrophilic carbons of the ethylene oxide ring.[6] This attack proceeds via an Sₙ2 mechanism, leading to the opening of the strained three-membered ring and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. The use of anhydrous conditions is crucial for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents like water.[8]

Detailed Protocol

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethylene oxide (can be generated in situ or bubbled as a gas)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Dry ice/acetone condenser (if using gaseous ethylene oxide)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place a solution of 3-bromothiophene (1 equivalent) in anhydrous diethyl ether. Add a small portion of the 3-bromothiophene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent to 0 °C. Slowly bubble ethylene oxide gas through the solution (using a dry ice/acetone condenser to control the flow) or add a solution of ethylene oxide in anhydrous ether dropwise. Maintain the reaction temperature below 10 °C.

  • Reaction Completion: After the addition of ethylene oxide, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give this compound.

Route 4: Catalytic Hydrogenation of 3-(3-Thienyl)acrolein

This approach involves the initial synthesis of 3-(3-thienyl)acrolein via an aldol condensation, followed by catalytic hydrogenation to the desired saturated alcohol.

Mechanism & Rationale

The synthesis of 3-(3-thienyl)acrolein can be achieved through a base-catalyzed aldol condensation between 3-thiophenecarboxaldehyde and acetaldehyde. The resulting α,β-unsaturated aldehyde can then be reduced to this compound.

The reduction can be performed in a single step using catalytic hydrogenation under appropriate conditions. A catalyst such as palladium on carbon (Pd/C) or Raney nickel is typically employed in the presence of hydrogen gas. The hydrogenation will first reduce the more reactive carbon-carbon double bond, followed by the reduction of the aldehyde to the primary alcohol. Alternatively, a two-step reduction can be performed, first reducing the double bond (e.g., with catalytic hydrogenation) and then reducing the aldehyde (e.g., with sodium borohydride).

Detailed Protocol (for Hydrogenation Step)

Materials:

  • 3-(3-Thienyl)acrolein

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a balloon hydrogenation setup

Procedure:

  • Reaction Setup: To a solution of 3-(3-thienyl)acrolein (1 equivalent) in ethanol or THF in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 40-50 psi) and stir the mixture vigorously at room temperature.[9]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Comparison of Synthetic Routes

Route Starting Material Key Reagents Advantages Disadvantages
1. Reduction 3-(3-Thienyl)propanoic acidLiAlH₄ or BH₃·THFHigh-yielding, reliableRequires strong, hazardous reducing agents; starting material may be expensive.
2. Hydroboration-Oxidation 3-AllylthiopheneBH₃·THF, H₂O₂, NaOHHigh regioselectivity, mild conditionsAvailability and synthesis of 3-allylthiophene may be a limiting factor.[1]
3. Grignard Reaction 3-BromothiopheneMg, Ethylene oxideDirect C-C bond formation, efficientRequires strict anhydrous conditions; ethylene oxide is a toxic gas.[5]
4. Catalytic Hydrogenation 3-ThiophenecarboxaldehydeH₂, Pd/CUtilizes readily available starting materialsMulti-step process; requires specialized hydrogenation equipment.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic transformations described in this application note.

Synthetic_Routes_to_this compound cluster_0 Route 1: Reduction cluster_1 Route 2: Hydroboration-Oxidation cluster_2 Route 3: Grignard Reaction cluster_3 Route 4: Catalytic Hydrogenation 3-(3-Thienyl)propanoic_acid 3-(3-Thienyl)propanoic acid 3-(3-Thienyl)-1-propanol_1 This compound 3-(3-Thienyl)propanoic_acid->3-(3-Thienyl)-1-propanol_1 1. LiAlH₄, THF 2. H₃O⁺ 3-Allylthiophene 3-Allylthiophene 3-(3-Thienyl)-1-propanol_2 This compound 3-Allylthiophene->3-(3-Thienyl)-1-propanol_2 1. BH₃·THF 2. H₂O₂, NaOH 3-Bromothiophene 3-Bromothiophene 3-Thienylmagnesium_bromide 3-Thienylmagnesium bromide 3-Bromothiophene->3-Thienylmagnesium_bromide Mg, Et₂O 3-(3-Thienyl)-1-propanol_3 This compound 3-Thienylmagnesium_bromide->3-(3-Thienyl)-1-propanol_3 1. Ethylene oxide 2. H₃O⁺ 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde 3-(3-Thienyl)acrolein 3-(3-Thienyl)acrolein 3-Thiophenecarboxaldehyde->3-(3-Thienyl)acrolein Acetaldehyde, NaOH 3-(3-Thienyl)-1-propanol_4 This compound 3-(3-Thienyl)acrolein->3-(3-Thienyl)-1-propanol_4 H₂, Pd/C

Caption: Overview of synthetic routes to this compound.

Conclusion

The synthesis of this compound can be accomplished through several effective strategies. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment available. The protocols provided in this application note offer reliable and reproducible methods for the preparation of this important synthetic intermediate, empowering researchers in their drug discovery and materials science endeavors.

References

The Versatility of 3-(3-Thienyl)-1-propanol: A Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(3-Thienyl)-1-propanol, a bifunctional molecule featuring a nucleophilic primary alcohol and an electron-rich thiophene ring, has emerged as a valuable synthon for the introduction of the 3-thienylpropyl moiety. This structural unit is of significant interest in medicinal chemistry and materials science, owing to the unique electronic and steric properties conferred by the thiophene heterocycle. The thiophene ring, often considered a bioisostere of a phenyl group, is a prevalent motif in numerous FDA-approved drugs, where it can favorably modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1]

This comprehensive guide delves into the synthetic utility of this compound, presenting a series of detailed application notes and protocols for its derivatization. We will explore transformations of the hydroxyl group and reactions leveraging the thiophene core, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively employ this versatile building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀OS[2]
Molecular Weight 142.22 g/mol [2]
Appearance Liquid
CAS Number 20905-98-0[2]

Synthetic Transformations of the Hydroxyl Group

The primary alcohol functionality of this compound is a versatile handle for a variety of synthetic transformations, allowing for its incorporation into a wide range of molecular scaffolds.

Oxidation to 3-(3-Thienyl)propanal and 3-(3-Thienyl)propanoic Acid

The controlled oxidation of the primary alcohol offers access to the corresponding aldehyde or carboxylic acid, which are themselves valuable synthetic intermediates. The choice of oxidant and reaction conditions dictates the oxidation state of the product.

The Swern oxidation is a mild and efficient method for the preparation of aldehydes from primary alcohols, avoiding the use of heavy metals.[3][4][5][6]

Reaction Scheme:

A This compound B 3-(3-Thienyl)propanal A->B (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C

A schematic of the Swern oxidation.

Materials:

  • This compound (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Anhydrous Triethylamine (Et₃N) (5.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cooled CH₂Cl₂, followed by the dropwise addition of anhydrous DMSO. Stir the mixture for 15 minutes.

  • Add a solution of this compound in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.

  • Add anhydrous triethylamine dropwise, again maintaining a low temperature. Stir the reaction mixture for an additional 1 hour at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-(3-thienyl)propanal.

The Jones oxidation provides a robust method for the conversion of primary alcohols to carboxylic acids.[7][8][9][10][11]

Reaction Scheme:

A This compound B 3-(3-Thienyl)propanoic acid A->B CrO₃, H₂SO₄, Acetone, 0 °C to rt

A schematic of the Jones oxidation.

Materials:

  • This compound (1.0 equiv)

  • Jones reagent (CrO₃ in concentrated H₂SO₄ and water)

  • Acetone

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stir bar and cool to 0 °C in an ice bath.

  • Slowly add the Jones reagent dropwise with vigorous stirring, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-thienyl)propanoic acid.

  • The crude product can be purified by recrystallization or silica gel column chromatography.

Ether and Ester Formation

The hydroxyl group of this compound can readily undergo etherification and esterification reactions, providing a means to introduce a variety of functional groups and to link the thienylpropyl moiety to other molecules.

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers from an alcohol and an alkyl halide.[12][13][14][15][16]

Reaction Scheme:

A This compound B 3-(3-Thienyl)propyl Ether A->B 1. NaH, THF 2. R-X

A schematic of the Williamson ether synthesis.

Materials:

  • This compound (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide dropwise at 0 °C and then allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The Mitsunobu reaction allows for the formation of an ester from a primary alcohol and a carboxylic acid under mild, neutral conditions, and notably proceeds with inversion of configuration at a chiral center.[1][12][17][18][19]

Reaction Scheme:

A This compound B 3-(3-Thienyl)propyl Ester A->B R-COOH, PPh₃, DIAD, THF

A schematic of the Mitsunobu esterification.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound, the carboxylic acid, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to isolate the desired ester.

Conversion to a Good Leaving Group: Synthesis of 3-(3-Thienyl)propyl Tosylate

To facilitate nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a tosylate.

Reaction Scheme:

A This compound B 3-(3-Thienyl)propyl Tosylate A->B TsCl, Pyridine, 0 °C to rt

A schematic of the tosylation reaction.

Materials:

  • This compound (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Anhydrous Pyridine

Procedure:

  • Dissolve this compound in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 3-(3-thienyl)propyl tosylate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Synthetic Transformations Involving the Thiophene Ring

The thiophene ring in this compound can participate in various cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of more complex aryl and heteroaryl structures. Prior functionalization of the thiophene ring, typically through bromination, is often a prerequisite for these transformations.

Protocol 6: Heck Cross-Coupling Reaction

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[17][18][20][21]

Reaction Scheme (Illustrative with a brominated derivative):

A 2-Bromo-3-(3-hydroxypropyl)thiophene C Coupled Product A->C B Alkene B->C A 2-Bromo-3-(3-hydroxypropyl)thiophene C Coupled Product A->C B Arylboronic Acid B->C

References

Application Notes: The Strategic Synthesis of Pharmaceutical Intermediates from 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the thiophene ring serves as a crucial heterocyclic scaffold, frequently employed as a bioisostere for the phenyl group. This substitution can enhance metabolic stability, improve solubility, and modulate receptor binding affinity. While the 2-substituted thiophene isomer, particularly in the form of (S)-3-(N-methylamino)-1-(2-thienyl)-propan-1-ol, is a well-documented and industrially significant precursor for the synthesis of the antidepressant Duloxetine[1][2][][4][5], its constitutional isomer, 3-(3-Thienyl)-1-propanol, offers a structurally distinct building block. The exploration of such isomers is a cornerstone of modern drug discovery, enabling the development of novel chemical entities with unique structure-activity relationships (SAR) and the potential for new intellectual property.

This guide provides a detailed technical overview and validated protocols for the application of this compound in the synthesis of key pharmaceutical intermediates. We will focus on the fundamental transformations required to convert this primary alcohol into a versatile amino-propylthiophene scaffold, a motif central to a class of neurologically active compounds.

PART 1: Synthetic Strategy and Rationale

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to a 3-thienylpropylamine derivative. The terminal hydroxyl group, while stable, is a poor leaving group. Therefore, the core synthetic strategy involves a two-step process:

  • Activation of the Hydroxyl Group: The alcohol is first converted into a better leaving group, typically a halide (e.g., chloride, bromide) or a sulfonate ester (e.g., tosylate, mesylate). This transformation renders the terminal carbon susceptible to nucleophilic attack.

  • Nucleophilic Substitution: The activated intermediate is then reacted with a suitable nitrogen nucleophile (e.g., a primary or secondary amine) to form the target C-N bond, yielding the desired amine.

This strategy is foundational for building molecules analogous to known neuroactive agents, where a flexible three-carbon chain links an aromatic ring system to an amine pharmacophore.[6]

G cluster_0 Overall Synthetic Pathway A This compound (Starting Material) B Step 1: Activation (Halogenation) A->B SOCl₂ or PBr₃ C 3-Halo-1-(thiophen-3-yl)propane (Activated Intermediate) B->C D Step 2: Amination (Nucleophilic Substitution) C->D R-NH₂ / Base E N-R-3-(3-Thienyl)propan-1-amine (Target Intermediate Scaffold) D->E G cluster_workflow Experimental Workflow start Start: This compound step1 Protocol 1: Add SOCl₂ in DCM at 0°C start->step1 step2 Stir at RT for 4-6h step1->step2 check1 TLC Analysis: Is SM consumed? step2->check1 check1->step2 No, continue stirring workup1 Aqueous Work-up & Solvent Evaporation check1->workup1 Yes intermediate Intermediate: 3-Chloro-1-(thiophen-3-yl)propane workup1->intermediate step3 Protocol 2: Add Dimethylamine & K₂CO₃ in ACN intermediate->step3 step4 Heat at 60°C for 12-18h step3->step4 check2 GC-MS Analysis: Is Chloride consumed? step4->check2 check2->step4 No, continue heating workup2 Filtration, Extraction & Solvent Evaporation check2->workup2 Yes final_product Final Product: N,N-Dimethyl-3-(thiophen-3-yl) propan-1-amine (Free Base) workup2->final_product purification Optional: HCl salt formation & recrystallization final_product->purification end Purified Intermediate purification->end

References

Application Notes and Protocols for the Synthesis of Conducting Polymers from 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Hydroxyl-Functionalized Polythiophenes

Polythiophenes are a cornerstone class of conducting polymers, renowned for their environmental stability and tunable electronic properties.[1] The strategic incorporation of functional groups onto the thiophene monomer allows for the precise tailoring of the resulting polymer's characteristics, opening avenues for advanced applications in bioelectronics, sensors, and drug delivery systems.[1][2] The monomer 3-(3-Thienyl)-1-propanol is of particular interest as it introduces a reactive hydroxyl group via a flexible propyl linker. This hydroxyl moiety not only influences the polymer's solubility and processing but also serves as a versatile handle for post-polymerization modifications, enabling the covalent attachment of bioactive molecules, targeting ligands, or other functional entities.[3]

This comprehensive guide provides detailed protocols for the synthesis of poly(this compound) through both chemical and electrochemical polymerization methods. We will delve into the rationale behind key experimental steps, offering insights grounded in established polymerization mechanisms to ensure reproducible and reliable outcomes.

Chemical Synthesis: Oxidative Polymerization with Ferric Chloride

Oxidative polymerization using ferric chloride (FeCl₃) is a widely employed, scalable, and cost-effective method for synthesizing polythiophenes.[4][5] The mechanism proceeds via the oxidation of the monomer to a radical cation, which then undergoes coupling reactions to form the polymer chain.[6] A critical consideration for monomers bearing reactive functional groups, such as the hydroxyl group in this compound, is the potential for side reactions with the Lewis acidic FeCl₃. To circumvent this and ensure the integrity of the hydroxyl group, a protection-deprotection strategy is often advisable.

Workflow for Chemical Synthesis

Monomer This compound ProtectedMonomer Protected Monomer (e.g., TBDMS ether) Monomer->ProtectedMonomer Protection Polymerization Oxidative Polymerization (FeCl₃) ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection (e.g., TBAF) ProtectedPolymer->Deprotection FinalPolymer Poly(this compound) Deprotection->FinalPolymer

Caption: Workflow for the chemical synthesis of poly(this compound).

Part 1: Protection of the Hydroxyl Group (Example with TBDMS)

The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, stable to the conditions of FeCl₃ polymerization but readily cleaved under specific conditions.[7]

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add imidazole (1.5 equivalents) to the solution and stir until fully dissolved. Cool the mixture to 0 °C in an ice bath.

  • Silylation: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the TBDMS-protected monomer.

Part 2: Oxidative Polymerization of the Protected Monomer

Protocol:

  • Monomer Solution: Under an inert atmosphere, dissolve the TBDMS-protected this compound in anhydrous chloroform.[8]

  • Oxidant Suspension: In a separate flask, suspend anhydrous FeCl₃ (typically a 3-4 molar excess relative to the monomer) in anhydrous chloroform. It is crucial that the FeCl₃ is in a solid, suspended state to be an effective oxidant.[6]

  • Polymerization: Add the monomer solution dropwise to the vigorously stirred FeCl₃ suspension at room temperature. The reaction mixture should darken, indicating the onset of polymerization.

  • Reaction Time: Continue stirring at room temperature for 12-24 hours.

  • Precipitation and Washing: Quench the reaction by slowly pouring the mixture into a large volume of methanol. The polymer will precipitate.

  • Purification: Collect the polymer by filtration. To remove residual FeCl₃ and oligomers, wash the polymer extensively with methanol, followed by a Soxhlet extraction with methanol, acetone, and hexane.

  • Drying: Dry the purified, protected polymer under vacuum.

Part 3: Deprotection of the Polymer

Protocol:

  • Polymer Solution: Dissolve the TBDMS-protected polythiophene in anhydrous tetrahydrofuran (THF).

  • Deprotection Reagent: Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 equivalents per silyl group) in THF to the polymer solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Precipitation: Precipitate the deprotected polymer by adding the reaction mixture to a large volume of methanol or water.

  • Final Purification: Collect the final poly(this compound) by filtration, wash thoroughly with methanol to remove any residual salts, and dry under vacuum.

Electrochemical Synthesis: Direct Polymerization on Electrode Surfaces

Electrochemical polymerization offers a direct method to grow a thin film of the conducting polymer onto an electrode surface, which is particularly advantageous for sensor and device fabrication.[9] This method may allow for the direct polymerization of this compound without the need for a protecting group, as the applied potential can be controlled to selectively oxidize the thiophene ring.

Workflow for Electrochemical Synthesis

Setup Three-Electrode Cell Setup (Working, Counter, Reference) Electrolyte Electrolyte Solution (Monomer + Supporting Electrolyte) Setup->Electrolyte CV Cyclic Voltammetry (Potential Cycling) Electrolyte->CV Film Polymer Film Deposition on Working Electrode CV->Film Characterization Electrochemical and Spectroscopic Characterization Film->Characterization

Caption: Workflow for the electrochemical synthesis of poly(this compound).

Protocol:

  • Electrode Preparation: Prepare the working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass) by polishing with alumina slurry, followed by sonication in deionized water and ethanol, and drying under a stream of nitrogen.

  • Electrochemical Cell: Assemble a three-electrode cell containing the working electrode, a platinum wire or graphite rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Electrolyte Solution: Prepare the electrolyte solution by dissolving this compound (e.g., 10-50 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate or lithium perchlorate) in an appropriate solvent such as acetonitrile or dichloromethane.

  • Purging: Deoxygenate the electrolyte solution by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to polymerization.

  • Electropolymerization: Immerse the electrodes in the solution and perform cyclic voltammetry. A typical potential window would be from a non-oxidizing potential (e.g., 0 V) to a potential sufficient to oxidize the monomer (e.g., +1.5 to +2.0 V vs. Ag/AgCl).[10]

  • Film Growth: The number of cycles will determine the thickness of the polymer film. An increase in the redox peaks with each successive cycle indicates successful polymer deposition.[11][12]

  • Post-Polymerization Treatment: After polymerization, remove the working electrode from the monomer solution, rinse it with fresh solvent to remove any unreacted monomer and electrolyte, and dry it.

Characterization of Poly(this compound)

The successful synthesis of the polymer should be confirmed through various spectroscopic and analytical techniques.

Technique Expected Observations Reference
¹H NMR Spectroscopy Broadening of aromatic proton signals (thiophene ring) compared to the monomer. Appearance of signals corresponding to the propyl chain and the hydroxyl proton (if not exchanged with D₂O).[13][14][15]
FTIR Spectroscopy Persistence of the C-H stretching and bending modes of the thiophene ring. Presence of a broad O-H stretching band around 3200-3500 cm⁻¹. Characteristic C-S stretching vibrations of the thiophene ring.[16][17]
UV-Vis Spectroscopy A broad absorption band in the visible region (typically 400-600 nm) corresponding to the π-π* transition of the conjugated polymer backbone. The position of the absorption maximum (λ_max) provides information about the effective conjugation length.[2][18][19]
Cyclic Voltammetry (for electrochemically deposited films) Reversible redox peaks corresponding to the p-doping and de-doping of the polymer film.[10]

Applications and Future Directions

The presence of the hydroxyl group on the polythiophene backbone makes poly(this compound) a highly attractive material for a range of applications:

  • Biosensors: The hydroxyl groups can be used to immobilize enzymes, antibodies, or DNA probes for the specific detection of biological analytes.

  • Drug Delivery: The polymer can be functionalized with drugs or targeting moieties for controlled release applications.

  • Surface Modification: The hydrophilic nature of the hydroxyl groups can be utilized to modify the surface properties of materials for improved biocompatibility or wettability.

  • Cross-linking: The hydroxyl groups can act as sites for cross-linking, leading to the formation of robust polymer networks with enhanced stability.

The protocols outlined in this guide provide a solid foundation for the synthesis and exploration of this versatile conducting polymer. Further research can focus on optimizing polymerization conditions to control molecular weight and regioregularity, as well as exploring the vast possibilities offered by post-polymerization modification of the hydroxyl groups.

References

Application Note: A Guide to the Biocatalytic Synthesis of Chiral Thienyl-Propanols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral thienyl-propanols are high-value building blocks in the pharmaceutical industry, most notably as key intermediates for the synthesis of antidepressants such as Duloxetine.[1][2] Traditional chemical synthesis routes often require harsh conditions, expensive chiral catalysts, or difficult separation steps. Biocatalysis presents a powerful alternative, offering high enantioselectivity, mild reaction conditions, and a greener environmental profile.[3][4] This guide provides an in-depth exploration of the two primary enzymatic strategies for producing these chiral alcohols: the asymmetric reduction of prochiral ketones using ketoreductases (KREDs) and the kinetic resolution of racemic alcohols via lipases. We present detailed, field-proven protocols for enzyme screening, preparative-scale synthesis, and the critical analysis of enantiomeric purity by High-Performance Liquid Chromatography (HPLC).

Part I: Foundational Principles of the Biocatalytic Approach

The synthesis of a single-enantiomer chiral alcohol from a ketone or a racemic mixture relies on the exquisite stereoselectivity of enzymes. The choice of strategy depends on the available starting materials, cost considerations, and desired product configuration.

Strategy 1: Asymmetric Reduction of Prochiral Ketones with Ketoreductases (KREDs)

This is the most direct and atom-economical approach. A prochiral ketone, such as N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, is stereoselectively reduced to the corresponding (S)- or (R)-alcohol.[5] This transformation is catalyzed by a class of oxidoreductase enzymes known as ketoreductases (KREDs), also referred to as alcohol dehydrogenases (ADHs).[6]

The core of this reaction is the transfer of a hydride from a nicotinamide cofactor, either NADH (nicotinamide adenine dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), to the carbonyl group of the ketone. The enzyme's active site architecture dictates the facial selectivity of the hydride attack, thus determining the stereochemistry of the resulting alcohol.

sub Prochiral Thienyl Ketone kred Ketoreductase (KRED) sub->kred prod Chiral Thienyl-Propanol kred->prod nadp NAD(P)+ kred->nadp nadph NAD(P)H nadph->kred

Caption: Asymmetric reduction of a prochiral ketone.

Causality Behind the Method: The Cofactor Regeneration Imperative Nicotinamide cofactors are prohibitively expensive to use in stoichiometric amounts.[7] Therefore, for a KRED-catalyzed process to be economically viable, the oxidized cofactor (NAD(P)+) must be continuously regenerated back to its reduced form (NAD(P)H) in situ. This is achieved using a secondary enzyme and a cheap sacrificial substrate.

One of the most robust and widely used systems is the Glucose/Glucose Dehydrogenase (GDH) system.[5][8] Glucose acts as the ultimate reductant, and GDH catalyzes its oxidation, transferring the reducing equivalents to NAD(P)+ to regenerate NAD(P)H for the primary KRED reaction.

sub Thienyl Ketone KRED prod Chiral Thienyl-Propanol sub->prod Product Formation nadp_pool {NAD(P)+} sub:f1->nadp_pool Cofactor Oxidation nadph_pool {NAD(P)H} gdh GDH nadp_pool->gdh Cofactor Regeneration glucose_pool Glucose glucose_pool->gdh gluconolactone_pool Glucono-δ-lactone gdh->nadph_pool gdh->gluconolactone_pool

Caption: KRED catalytic cycle with GDH cofactor regeneration.

Strategy 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

This strategy is employed when the starting material is a racemic mixture of the thienyl-propanol. Kinetic resolution separates the two enantiomers based on the principle that one enantiomer reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[9]

The most common application is an irreversible transesterification reaction, where the lipase selectively acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor like vinyl acetate.[10] The reaction proceeds until approximately 50% conversion is reached. At this point, the mixture ideally contains the unreacted alcohol (e.g., pure S-enantiomer) and the newly formed ester (e.g., pure R-ester). These two compounds, having different functional groups, can then be easily separated by standard chromatographic techniques like column chromatography.

Part II: Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, providing a clear path from initial screening to final product analysis.

Overall Experimental Workflow

sub Starting Material (Thienyl Ketone) screen Protocol 1: Biocatalyst Screening (Small Scale) sub->screen scaleup Protocol 2: Preparative Scale Synthesis (Large Scale) screen->scaleup Identify Optimal KRED workup Reaction Work-up & Purification scaleup->workup analysis Protocol 3: Chiral HPLC Analysis workup->analysis result Final Product: Enantiopure Thienyl-Propanol (Yield, ee%) analysis->result

Caption: General workflow for biocatalytic synthesis.

Protocol 1: Screening of Ketoreductases for Asymmetric Reduction

Objective: To identify the most effective KRED from a commercially available panel that provides high conversion and enantioselectivity for the target thienyl ketone.

Rationale: KREDs exhibit varying substrate specificities, and empirical screening is the most reliable method to find an optimal enzyme for a novel substrate. This small-scale screen minimizes the consumption of valuable substrate and cofactors.

Materials:

  • KRED Panel (e.g., from Codexis, Johnson Matthey, or similar)

  • Prochiral Substrate (e.g., N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine)

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • NADP+ or NAD+ (depending on KRED panel requirements)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Acetonitrile (ACN) or Ethyl Acetate (EtOAc)

  • 96-well microtiter plate or 2 mL microcentrifuge tubes

  • Incubator/shaker

Procedure:

  • Stock Solution Preparation:

    • Substrate Stock (100 mM): Dissolve the thienyl ketone substrate in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol, then dilute to the final concentration with phosphate buffer. This is crucial for overcoming the often-poor aqueous solubility of organic substrates.

    • Cofactor Stock (10 mM NAD(P)+): Dissolve NAD(P)+ in phosphate buffer. Prepare fresh and keep on ice.

    • Glucose Stock (1 M): Dissolve D-glucose in phosphate buffer.

  • Reaction Setup (per well/tube):

    • To each well, add the components in the following order:

      • 800 µL of 100 mM Potassium Phosphate Buffer (pH 7.0)

      • 50 µL of 1 M Glucose stock (Final conc: 50 mM)

      • 20 µL of 10 mM NAD(P)+ stock (Final conc: 0.2 mM)

      • 1-2 mg of GDH powder or equivalent solution.

      • 10 µL of 100 mM Substrate stock (Final conc: 1 mM)

  • Enzyme Addition:

    • Add 1-2 mg of each individual KRED from the panel to its designated well.

    • Include a "No Enzyme" control well to check for background reaction.

  • Incubation:

    • Seal the plate or tubes securely.

    • Incubate at 30°C with vigorous shaking (e.g., 250 rpm) for 24 hours. Shaking ensures proper mixing and aeration, which can be important for enzyme stability and activity.

  • Quenching and Extraction:

    • Stop the reaction by adding 200 µL of ACN or EtOAc.

    • Vortex thoroughly to extract the product and precipitate the enzymes.

    • Centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

  • Sample Analysis:

    • Carefully transfer the supernatant (organic layer if using EtOAc) to a new vial for analysis.

    • Analyze the sample for conversion and enantiomeric excess (ee) using the Chiral HPLC method described in Protocol 3 .

Protocol 2: Preparative-Scale Asymmetric Reduction

Objective: To synthesize a significant quantity (e.g., 1-10 g) of the chiral thienyl-propanol using the optimal KRED identified in Protocol 1.

Materials:

  • Optimal KRED (identified from screening)

  • Thienyl Ketone Substrate (e.g., 10 g)

  • All reagents from Protocol 1

  • Ethyl Acetate (EtOAc), extraction grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Appropriate size reaction vessel (e.g., 1 L baffled flask or jacketed reactor)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 1 L flask, combine 500 mL of 100 mM Potassium Phosphate Buffer (pH 7.0), D-glucose (e.g., 1.2 equivalents relative to substrate), and NAD(P)+ (e.g., 0.001 equivalents). Stir until dissolved.

    • Add GDH and the optimal KRED. The enzyme loading should be determined from optimization experiments but typically ranges from 0.1-1% (w/w) relative to the substrate.

  • Substrate Addition:

    • Dissolve the 10 g of thienyl ketone substrate in a minimal amount of a co-solvent like isopropanol (e.g., 50-100 mL). Using a co-solvent is often necessary at a preparative scale to maintain substrate solubility and avoid enzyme inhibition or inactivation by high local concentrations of organic material.[8]

    • Add the substrate solution slowly to the stirring enzyme solution over 30 minutes.

  • Reaction Monitoring:

    • Maintain the reaction at 30°C with efficient stirring.

    • Monitor the reaction progress by taking small aliquots every 2-4 hours, quenching with EtOAc, and analyzing by HPLC or TLC. The reaction is complete when no more starting material is observed.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 12-24 hours), add an equal volume of EtOAc (500 mL) to the reaction mixture.

    • Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers. If emulsions form, a small amount of brine can help break them.

    • Extract the aqueous layer two more times with EtOAc (2 x 250 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Wash the combined organic layers with brine (1 x 200 mL) to remove residual water and buffer salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral alcohol.

  • Purification:

    • Purify the crude product by silica gel column chromatography, using an appropriate solvent system (e.g., hexane/EtOAc or dichloromethane/methanol gradient) to obtain the highly pure chiral thienyl-propanol.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (ee)

Objective: To separate and quantify the enantiomers of the thienyl-propanol to determine the enantiomeric excess (ee%) of the biocatalytic reaction.

Rationale: Accurate determination of ee is the primary measure of success for an asymmetric synthesis. Chiral stationary phases (CSPs) in HPLC create a chiral environment that allows for the differential interaction and, therefore, separation of enantiomers.[11][12]

Instrumentation & Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Polysaccharide-based columns are highly effective for a wide range of compounds.[13] Excellent starting points include:

    • Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose derivatives)

Method:

  • Sample Preparation:

    • Dilute a small amount of the reaction sample (from Protocol 1) or the purified product (from Protocol 2) in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Typical Starting Point):

    • Mobile Phase: Iso-Hexane / 2-Propanol (IPA) in a 90:10 ratio. For amine-containing thienyl-propanols, it is critical to add a basic modifier to prevent peak tailing. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm (or the λmax of the thiophene chromophore).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a sample of the racemic starting material (if available) or the prochiral ketone to identify retention times.

    • Inject the sample from the enzymatic reaction. Two separated peaks should be observed for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) from the chromatogram:

      • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Part III: Data Presentation & Interpretation

Effective screening requires clear data presentation to facilitate decision-making.

Table 1: Representative KRED Screening Results for Asymmetric Reduction

KRED IDSubstrate Conversion (%)Product ee (%)Product Configuration
KRED-101>9998.5S
KRED-1028592.1S
KRED-10315>99R
KRED-1045N/D-
KRED-105>9999.2R
Control<1N/AN/A

N/D: Not Determined; N/A: Not Applicable

Interpretation: Based on the hypothetical data above, KRED-101 would be an excellent candidate for producing the (S)-enantiomer due to its combination of near-perfect conversion and high enantioselectivity. If the (R)-enantiomer were the target, KRED-105 would be the superior choice over KRED-103, as it provides complete conversion with excellent ee.[14]

References

Application Notes & Protocols for the Quantification of 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 3-(3-Thienyl)-1-propanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust analytical oversight in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with a focus on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. Furthermore, this guide details the requisite validation parameters in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance[1][2].

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a thiophene ring linked to a propanol sidechain. Thiophene moieties are integral structural components in a wide array of pharmaceuticals, valued for their bioisosteric relationship with benzene rings and their contribution to metabolic stability and therapeutic efficacy. The precise quantification of this compound is therefore essential during various stages of drug development, including process optimization, impurity profiling, stability testing, and final product release. The selection of an appropriate analytical method is contingent upon the sample matrix, the required sensitivity, and the specific goals of the analysis.

Physicochemical Properties of this compound

A foundational understanding of the analyte's physicochemical properties is paramount for the development of robust analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀OS[3]
Molecular Weight 142.22 g/mol [3]
Physical Form Liquid
Purity (Typical) ≥98%
Storage Conditions Room temperature, sealed in a dry, dark place.[4]

Recommended Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: HPLC-UV for routine analysis and quality control, and GC-MS for applications requiring higher sensitivity and specificity, particularly for volatile impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely accessible technique suitable for the quantification of this compound in bulk drug substance and in-process control samples. The thiophene ring possesses a UV chromophore, allowing for direct detection.

The selection of a reversed-phase HPLC method is based on the moderate polarity of this compound. A C18 column is chosen for its broad applicability and excellent resolving power for a wide range of analytes. The mobile phase, consisting of a mixture of acetonitrile and water, provides a good balance of solvent strength for eluting the analyte with a reasonable retention time and symmetric peak shape.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 235 nm (A preliminary UV scan is recommended to determine the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound standard or sample.

    • Dissolve in and dilute to 25.0 mL with the mobile phase to achieve a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • For sample analysis, dilute the stock solution to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity, making it an ideal method for trace-level quantification and impurity identification. The volatility of this compound allows for its direct analysis by GC without the need for derivatization.

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is selected to separate compounds based on their boiling points. The temperature program is designed to ensure the elution of this compound with good peak shape while allowing for the separation of potentially more volatile or less volatile impurities. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high selectivity and sensitivity for quantification.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range (Scan Mode for Identification): m/z 40-300.

  • Selected Ions for Quantification (SIM Mode): To be determined from the mass spectrum of a reference standard (e.g., the molecular ion and key fragment ions).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or dichloromethane.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Method Validation

The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose[5]. The validation of the developed HPLC-UV and GC-MS methods should be performed in accordance with ICH Q2(R1) guidelines[1][2].

Validation Parameters

The following parameters should be evaluated for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the analysis of spiked samples and by assessing peak purity using a photodiode array detector (for HPLC) or by comparing mass spectra (for GC-MS).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision should be assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure, evaluated by different analysts, on different days, and with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 2: Representative Acceptance Criteria for Method Validation

ParameterAcceptance Criterion
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample/ Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 235 nm separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Prepare Stock Solution in Solvent dilute Serial Dilution for Calibration Standards start->dilute inject Inject into GC-MS System dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect quantify Data Analysis detect->quantify

Caption: GC-MS analysis workflow for this compound.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. Adherence to the principles of method validation outlined herein, in accordance with ICH guidelines, is crucial for ensuring the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

Application Notes and Protocols: Oxidation of 3-(3-Thienyl)-1-propanol to 3-(3-Thienyl)-1-propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Thienyl)-1-propanal is a valuable synthetic intermediate in the development of various pharmaceuticals and functional materials. The thiophene moiety is a key structural feature in numerous biologically active compounds, and the aldehyde functionality provides a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. The selective oxidation of the primary alcohol, 3-(3-Thienyl)-1-propanol, to the corresponding aldehyde without over-oxidation to the carboxylic acid is a critical transformation. This document provides a detailed protocol for this oxidation using the Swern oxidation, a mild and highly efficient method.[1] Alternative protocols are also discussed.

Principle and Mechanism of Swern Oxidation

The Swern oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[2][3] This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[2][3] The reaction is typically carried out at low temperatures (-78 °C) to control the reactivity of the intermediates.[4] The mechanism can be broadly divided into two stages: activation of DMSO and the oxidation of the alcohol.[3]

Initially, DMSO reacts with oxalyl chloride to form a highly electrophilic chlorosulfonium salt.[1][2][3] This intermediate then reacts with the primary alcohol, this compound, to form an alkoxysulfonium salt.[3][4] In the final step, a hindered, non-nucleophilic base, such as triethylamine (TEA), is added to deprotonate the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide.[2][3] This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, 3-(3-Thienyl)-1-propanal, along with dimethyl sulfide (DMS) and triethylammonium chloride.[1] A key advantage of the Swern oxidation is that the aldehyde product is not further oxidized to a carboxylic acid.[1]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
This compoundC₇H₁₀OS142.2220905-98-0Sigma-AldrichPurity ≥98%
Oxalyl chloride(COCl)₂126.9379-37-8Sigma-Aldrich≥99% solution in CH₂Cl₂ (2.0 M)
Dimethyl sulfoxide (DMSO)C₂H₆OS78.1367-68-5Sigma-AldrichAnhydrous, ≥99.9%
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Sigma-Aldrich≥99.5%, freshly distilled
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Sigma-AldrichAnhydrous, ≥99.8%
Water (deionized)H₂O18.027732-18-5Millipore
Brine (saturated NaCl solution)NaCl/H₂O---
Sodium sulfate (anhydrous)Na₂SO₄142.047757-82-6Sigma-AldrichGranular
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (2 x 50 mL)

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Nitrogen or Argon gas inlet and outlet (bubbler)

  • Syringes and needles

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol: Swern Oxidation

This protocol is adapted from established procedures for Swern oxidations.[2][4][5]

Pre-Reaction Setup
  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Set up the 250 mL three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a nitrogen/argon inlet, and two dropping funnels fitted with septa.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Prepare a dry ice/acetone bath to cool the reaction vessel to -78 °C.

Reaction Procedure
  • To the reaction flask, add anhydrous dichloromethane (50 mL) and cool the flask to -78 °C using the dry ice/acetone bath.

  • To one of the dropping funnels, add a 2.0 M solution of oxalyl chloride in dichloromethane (11.0 mL, 22.0 mmol, 1.5 equiv). Add this solution dropwise to the stirred DCM in the reaction flask over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • In a separate, dry flask, dissolve anhydrous DMSO (3.1 mL, 44.0 mmol, 3.0 equiv) in anhydrous DCM (10 mL).

  • Add the DMSO solution dropwise to the reaction mixture via the second dropping funnel over 15 minutes, again maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • Dissolve this compound (2.0 g, 14.06 mmol, 1.0 equiv) in anhydrous DCM (20 mL).

  • Add the alcohol solution dropwise to the reaction mixture over 20 minutes, keeping the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 45 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Add triethylamine (9.8 mL, 70.3 mmol, 5.0 equiv) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below -70 °C.

  • After the addition of triethylamine is complete, stir the mixture at -78 °C for an additional 15 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.

Work-up and Purification
  • Once at room temperature, quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 3-(3-Thienyl)-1-propanal can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Diagram of the Experimental Workflow

Swern_Oxidation_Workflow A Setup & Cool B Add Oxalyl Chloride A->B -78 °C C Add DMSO B->C -78 °C D Add Alcohol C->D -78 °C E Add TEA D->E -78 °C F Warm to RT E->F Stir G Quench & Workup F->G Add H₂O H Purify G->H Column Chromatography

Caption: Workflow for the Swern oxidation of this compound.

Safety Precautions

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[6][7][8][9][10] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[6][7][8][9] Store under an inert atmosphere and away from moisture.[6][10]

  • The reaction of DMSO and oxalyl chloride can be explosive in the absence of a solvent.[4][5] Always perform the reaction in a suitable solvent like dichloromethane and at low temperatures.

  • Dimethyl sulfide (DMS) , a byproduct of the reaction, has a strong, unpleasant odor.[1] The reaction and workup should be conducted in a well-ventilated fume hood.

  • The reaction is performed at a very low temperature. Use appropriate insulated gloves when handling the dry ice/acetone bath.

Alternative Oxidation Protocols

While the Swern oxidation is highly effective, other methods can also be employed for the oxidation of this compound. The choice of method may depend on the scale of the reaction, available reagents, and sensitivity of other functional groups.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes.[11][12]

  • Advantages: The reaction is typically run at room temperature under neutral conditions, making it suitable for acid-sensitive substrates.[11][13][14] Workup is often straightforward.[11][12]

  • Disadvantages: DMP is potentially explosive under impact or when heated, and care should be taken during handling and storage.[11][15] It is also relatively expensive.[11]

  • General Protocol: To a solution of the alcohol in dichloromethane, add 1.1-1.5 equivalents of DMP and stir at room temperature until the reaction is complete (monitored by TLC).[11][15] The reaction is then quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a chromium(VI)-based reagent that was once widely used for the oxidation of primary alcohols to aldehydes.[16][17]

  • Advantages: PCC is a stable, commercially available solid that is relatively easy to handle.[17]

  • Disadvantages: Chromium-based reagents are toxic and pose environmental concerns.[18] The reaction is acidic, which may not be suitable for acid-labile substrates.[16][19] A tar-like byproduct can sometimes complicate purification.[19]

  • General Protocol: The alcohol is added to a suspension of PCC (about 1.5 equivalents) and an adsorbent like Celite or silica gel in dichloromethane.[16][19] The mixture is stirred at room temperature until the oxidation is complete.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient amount of oxidizing agent.- Reagents (especially DMSO) are not anhydrous.- Reaction temperature was too high.- Ensure accurate stoichiometry of reagents.- Use freshly opened or properly stored anhydrous solvents and reagents.- Maintain the reaction temperature at -78 °C during the addition of reagents.
Formation of carboxylic acid (over-oxidation) - Presence of water in the reaction mixture (unlikely with Swern).- Use of a different, more powerful oxidizing agent.- Ensure all reagents and solvents are strictly anhydrous.- Confirm the identity of the oxidizing agent used.
Low yield after work-up - Product is volatile and lost during rotary evaporation.- Incomplete extraction of the product.- Use a lower temperature for solvent removal.- Perform additional extractions of the aqueous layer.
Formation of side products - Warming the reaction mixture before the addition of triethylamine.- Strictly follow the temperature control and order of addition as described in the protocol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(3-Thienyl)-1-propanol. As Senior Application Scientists, we understand the nuances and challenges that can arise during chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yields and overcoming common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

The target molecule, this compound, is a valuable building block in medicinal chemistry and materials science.[1] Achieving high yields and purity is critical for downstream applications. This guide consolidates best practices and troubleshooting strategies for the most common and effective synthetic routes.

Overview of Primary Synthetic Strategies

There are several viable pathways to synthesize this compound. The choice of method often depends on the availability of starting materials, scalability requirements, and safety infrastructure. Below is a summary of the three most prevalent strategies.

Synthesis_Pathways cluster_start Starting Materials cluster_product Final Product SM1 3-(3-Thienyl)propanoic Acid or its Ester Product This compound SM1->Product Route 1: Reduction (e.g., LiAlH4) SM2 3-Bromothiophene SM2->Product Route 2: Grignard Reaction (+ Ethylene Oxide) SM3 3-Allylthiophene SM3->Product Route 3: Hydroboration-Oxidation (1. BH3-THF, 2. H2O2, NaOH)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing both diagnostic advice and corrective actions.

Question 1: My reaction yield is consistently low (<50%). What are the most common causes and how do I fix them?

Low yield is a multifaceted problem that can stem from reagent quality, reaction conditions, or workup procedures. The following decision tree can help diagnose the root cause.

Troubleshooting_Low_Yield Start Low Yield Observed CheckRoute Which route are you using? Start->CheckRoute Grignard Grignard Route CheckRoute->Grignard Grignard Reduction Reduction Route CheckRoute->Reduction Reduction Hydroboration Hydroboration Route CheckRoute->Hydroboration Hydroboration Moisture Are all glassware and solvents strictly anhydrous? Grignard->Moisture ReagentActivity Is the LiAlH4 fresh and active? Reduction->ReagentActivity TempControl Action: Control exotherm. Add reagents dropwise at 0 °C to prevent side reactions. FixMoisture Action: Flame-dry glassware. Use freshly distilled anhydrous solvents. Maintain a positive N2/Ar atmosphere. Moisture->FixMoisture No MgActivation Did the Grignard formation initiate properly? Moisture->MgActivation Yes MoistureYes Yes MoistureNo No MgActivationNo Action: Activate Mg turnings with iodine, 1,2-dibromoethane, or gentle heating. MgActivation->MgActivationNo No MgActivation->TempControl Yes ReagentNo Action: Use a fresh, unopened bottle of LiAlH4 or titrate to determine activity. ReagentActivity->ReagentNo No Stoichiometry Was sufficient molar excess of LiAlH4 used? ReagentActivity->Stoichiometry Yes StoichiometryNo Action: Use 1.5-2.0 equivalents of LiAlH4 for carboxylic acids to neutralize the acidic proton. Stoichiometry->StoichiometryNo No Completion Action: Ensure complete reaction by refluxing in THF for several hours and monitoring with TLC. Stoichiometry->Completion Yes

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I'm using the Grignard route with 3-thienylmagnesium bromide and ethylene oxide, but I'm getting a significant amount of an unknown byproduct. What is it and how can I prevent it?

The most likely byproduct is ethylene bromohydrin. This occurs when magnesium bromide, present in the Grignard reagent solution, acts as a Lewis acid to open the ethylene oxide ring, which is subsequently captured by a bromide ion.[2] This issue is exacerbated by moisture or an excess of magnesium bromide.

Preventative Measures:

  • Use Freshly Prepared Reagent: Use the Grignard reagent immediately after its formation to minimize degradation and the buildup of magnesium salts.

  • Inverse Addition: Add the Grignard reagent slowly to a solution of ethylene oxide in anhydrous ether or THF at 0 °C. This ensures that ethylene oxide is not exposed to a high concentration of magnesium bromide for an extended period.

  • Minimize Moisture: As with all Grignard reactions, ensure all glassware is flame-dried and solvents are rigorously anhydrous.[3][4] Moisture not only quenches the Grignard reagent but can also facilitate the formation of magnesium bromide salts that lead to byproducts.

Question 3: My reduction of 3-(3-thienyl)propanoic acid with LiAlH₄ is sluggish and often incomplete. How can I improve this?

The reduction of carboxylic acids with lithium aluminum hydride (LiAlH₄) can be challenging due to the initial acid-base reaction that consumes one equivalent of the hydride and generates hydrogen gas.

Key Optimization Points:

  • Stoichiometry: For carboxylic acids, a minimum of 1.5 equivalents of LiAlH₄ is required. However, using 2.0 equivalents is often recommended to ensure the reaction goes to completion, accounting for any potential deactivation of the reagent by trace moisture.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent.[5] Its ability to solvate the lithium ions and its higher boiling point allows for refluxing, which can drive the reaction to completion.

  • Temperature and Reaction Time: The initial addition of the acid to the LiAlH₄ suspension should be done slowly at 0 °C to control the exothermic reaction and hydrogen evolution. Afterward, the reaction mixture should be heated to reflux for 2-4 hours to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Reagent Quality: LiAlH₄ is highly reactive and degrades upon exposure to air and moisture. Use a fresh bottle of the reagent whenever possible.

Question 4: Purification of the final product by column chromatography gives broad peaks and poor separation. What is the optimal method?

This compound is a relatively polar liquid, which can sometimes lead to tailing on silica gel.

Best Practices for Purification:

  • Solvent System: A gradient elution with a mixture of hexane and ethyl acetate is highly effective.[5] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. A typical gradient might run from 5% to 30% ethyl acetate.

  • Adsorbent: Use standard-grade silica gel (60 Å, 230-400 mesh). If tailing is severe, you can pre-treat the silica by slurrying it with the initial, low-polarity eluent containing 0.5% triethylamine. This deactivates the acidic sites on the silica surface that can cause streaking with alcohols and other polar compounds.

  • Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. To do this, dissolve your crude oil in a minimal amount of a volatile solvent (like dichloromethane), add a few grams of silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This "dry loading" technique results in much sharper bands and better separation.

Frequently Asked Questions (FAQs)

Q: Between the three main synthetic routes, which is the most reliable for achieving high yields on a lab scale?

For lab-scale synthesis (1-10 g), the reduction of 3-(3-thienyl)propanoic acid with LiAlH₄ is often the most reliable and straightforward method. The starting acid is commercially available, and the reaction, while requiring careful handling of LiAlH₄, is generally high-yielding and clean if proper anhydrous techniques are followed. The Grignard reaction is also very effective but is more sensitive to experimental conditions, particularly moisture and the quality of magnesium.[4] Hydroboration-oxidation is an elegant method but may require the synthesis of the starting alkene, 3-allylthiophene, adding an extra step.[6][7]

Q: What are the most critical safety precautions when running these syntheses?

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water to produce flammable hydrogen gas. All additions must be performed under an inert atmosphere (nitrogen or argon). The quenching process is also highly exothermic and must be done slowly and cautiously at 0 °C. A common and safe quenching procedure is the Fieser method: sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Grignard Reagents: These are also highly water-sensitive and can ignite spontaneously upon contact with air if concentrated.[3] The solvents typically used, diethyl ether and THF, are extremely flammable. Never perform a Grignard reaction near an open flame or spark source.

  • Borane (BH₃•THF): While the THF complex is more stable than diborane gas, it is still a flammable and corrosive reagent.[8] It will also react with water to produce hydrogen gas. The oxidation step uses concentrated hydrogen peroxide, which is a strong oxidizer and should be handled with care.

Q: How can I confirm the identity and purity of my this compound?

A combination of spectroscopic methods is essential for confirmation:

  • ¹H NMR: This will be the most informative. You should expect to see characteristic peaks for the thienyl ring protons, as well as three methylene groups (a triplet next to the -OH, a triplet next to the ring, and a multiplet in between) and the alcohol proton.

  • ¹³C NMR: This will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (142.22 g/mol ).[1]

  • Infrared (IR) Spectroscopy: Look for a broad absorption band around 3300-3400 cm⁻¹ characteristic of the O-H stretch of an alcohol.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-(3-Thienyl)propanoic Acid

This protocol is adapted from standard reduction procedures for carboxylic acids.[5]

Materials:

  • 3-(3-Thienyl)propanoic acid (1.0 eq)[9][10][11]

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate & Hexane (for chromatography)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 3-(3-thienyl)propanoic acid (1.0 eq) in anhydrous THF in a separate flame-dried flask.

  • Slowly add the acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C. (Caution: Exothermic reaction and H₂ gas evolution).

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back down to 0 °C.

  • Quench the reaction carefully by the sequential dropwise addition of:

    • 'x' mL of water (where x = grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular white precipitate at room temperature for 30 minutes.

  • Filter the solid salts through a pad of Celite, washing thoroughly with ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel column chromatography using a gradient of 5% to 30% ethyl acetate in hexane.

Protocol 2: Standard Purification by Silica Gel Chromatography

Procedure:

  • Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate) and pack a glass chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product).

  • Evaporate the dichloromethane under reduced pressure to obtain a dry, free-flowing powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin elution with the low-polarity solvent system, collecting fractions.

  • Gradually increase the percentage of ethyl acetate in the eluent to increase polarity.

  • Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound as a liquid.

Comparative Data of Synthetic Routes
FeatureRoute 1: ReductionRoute 2: Grignard ReactionRoute 3: Hydroboration-Oxidation
Starting Material 3-(3-Thienyl)propanoic acid3-Bromothiophene3-Allylthiophene
Key Reagents LiAlH₄Mg, Ethylene OxideBH₃•THF, H₂O₂, NaOH
Typical Yield Good to Excellent (75-95%)Good (60-85%)Excellent (>90%)
Key Challenges Handling LiAlH₄; careful quenchStrict anhydrous conditions; initiationHandling borane; regioselectivity
Safety Concerns High: Pyrophoric reagentHigh: Pyrophoric reagent, flammable solventsModerate: Flammable & corrosive reagents
Scalability GoodModerateGood, but may be costly

References

Common side products in the synthesis of 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Thienyl)-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side product formation during your experiments. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and scalable synthetic strategies for this compound are:

  • Reduction of a 3-(3-thienyl)propanoic acid derivative: This typically involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the carboxylic acid or its corresponding ester to the primary alcohol.[1][2]

  • Grignard reaction with ethylene oxide: This route utilizes a 3-thienylmagnesium halide (Grignard reagent), which is reacted with ethylene oxide to form the desired propanol after an acidic workup.[3][4]

Q2: I'm seeing a persistent impurity in my final product that I can't identify. What are the most likely culprits?

A2: The identity of the impurity will heavily depend on your chosen synthetic route. For the reduction route, the most common impurity is unreacted starting material, 3-(3-thienyl)propanoic acid. For the Grignard route, you may be observing 3,3'-bithiophene, a homocoupling product, or potentially 1,4-dioxane if your ethylene oxide contains it as a stabilizer.

Q3: How can I best purify my this compound?

A3: Column chromatography on silica gel is the most effective method for purifying this compound from common side products. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed. Distillation under reduced pressure can also be effective if the boiling points of the product and impurities are sufficiently different.

Troubleshooting Guide 1: Reduction of 3-(3-Thienyl)propanoic Acid

This method is a robust way to access this compound. However, challenges related to incomplete reaction and over-reduction can arise.

Issue 1: Incomplete Reduction and Presence of Starting Material

Question: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted 3-(3-thienyl)propanoic acid alongside my desired product. What could be the cause?

Answer: The presence of unreacted starting material is a common issue when reducing carboxylic acids. The primary reasons for this are:

  • Insufficient Reducing Agent: Carboxylic acid reduction with LiAlH₄ requires an excess of the reagent. The first equivalent of hydride is consumed in an acid-base reaction to deprotonate the carboxylic acid, forming a lithium carboxylate salt.[1][5] Subsequent equivalents are then required for the reduction of the carboxylate to the alcohol.

  • Poor Quality of Reducing Agent: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Improper storage or handling can lead to a lower effective concentration of the active reagent.

  • Reaction Temperature Too Low: While the reaction is typically performed at room temperature or with initial cooling, insufficient temperature may lead to a sluggish reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., dry THF or diethyl ether) for the reaction.

  • Verify Reagent Stoichiometry: Use at least 1.5 to 2 equivalents of LiAlH₄ relative to the 3-(3-thienyl)propanoic acid.

  • Controlled Addition of Acid: Add a solution of the carboxylic acid dropwise to a stirred suspension of LiAlH₄ in your chosen anhydrous solvent at 0 °C. This helps to control the initial exothermic deprotonation.

  • Allow for Sufficient Reaction Time and Temperature: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours, but can be monitored by TLC). Gentle refluxing can be employed to drive the reaction to completion if necessary.

  • Proper Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for forming a granular aluminum salt precipitate that is easily filtered.

ParameterStandard ConditionOptimized Condition
LiAlH₄ Equivalents 1.0 - 1.21.5 - 2.0
Reaction Temperature 0 °C to Room Temp0 °C to Reflux
Reaction Time 1-2 hours2-4 hours (or until TLC indicates completion)

Workflow for LiAlH₄ Reduction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_reagents Anhydrous Solvent & Acid add_acid Slow Addition of Acid to LiAlH4 at 0 °C prep_reagents->add_acid prep_lah LiAlH4 Suspension in Anhydrous Solvent prep_lah->add_acid react Warm to RT Stir for 2-4h add_acid->react quench Careful Quenching (H2O, NaOH(aq), H2O) react->quench filter Filter Aluminum Salts quench->filter extract Extract with Organic Solvent filter->extract purify Purify by Chromatography extract->purify

Caption: Workflow for the reduction of 3-(3-thienyl)propanoic acid.

Troubleshooting Guide 2: Grignard Reaction of 3-Thienylmagnesium Bromide with Ethylene Oxide

This route offers a direct C-C bond formation to construct the propanol backbone. However, it is sensitive to reaction conditions and can lead to several side products.

Issue 2: Formation of 3,3'-Bithiophene

Question: My crude product is contaminated with a significant amount of a non-polar, UV-active impurity which I have identified as 3,3'-bithiophene. How can I prevent its formation?

Answer: The formation of 3,3'-bithiophene is a result of a Wurtz-type homocoupling reaction between the 3-thienylmagnesium bromide Grignard reagent and unreacted 3-bromothiophene.[6] This side reaction is favored under certain conditions:

  • High Local Concentration of 3-Bromothiophene: If the 3-bromothiophene is added too quickly during the Grignard formation, it can react with the newly formed Grignard reagent before all the magnesium is consumed.

  • Elevated Temperatures: Higher temperatures can promote the homocoupling reaction.

Troubleshooting Protocol:

  • Slow Addition of 3-Bromothiophene: Add a solution of 3-bromothiophene in anhydrous THF dropwise to a stirred suspension of activated magnesium turnings. Maintaining a gentle reflux during the addition is often a good indicator of a controlled reaction rate.

  • Ensure Complete Grignard Formation: After the addition of 3-bromothiophene is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Use of an Initiator: To ensure the Grignard reaction starts promptly, activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.

Reaction Pathway and Side Product Formation:

cluster_main Desired Reaction cluster_side Side Reaction start 3-Bromothiophene grignard 3-Thienylmagnesium Bromide start->grignard + Mg, THF product This compound grignard->product + Ethylene Oxide then H3O+ side_product 3,3'-Bithiophene grignard->side_product + 3-Bromothiophene (Wurtz Coupling)

Caption: Desired and side reaction pathways in the Grignard synthesis.

Issue 3: Presence of Halogenated Impurities and Other Byproducts

Question: I am observing impurities that appear to be halogenated and have a different mass than my starting materials or expected products. What could these be?

Answer: The presence of halogenated impurities often points to side reactions involving the magnesium bromide component of the Grignard reagent and ethylene oxide.

  • Formation of Ethylene Bromohydrin: Magnesium bromide (MgBr₂), which is in equilibrium with the Grignard reagent (Schlenk equilibrium), can act as a Lewis acid to open the ethylene oxide ring, leading to the formation of 2-bromoethanol (ethylene bromohydrin) after workup.[7]

  • Further Reactions of Ethylene Bromohydrin: The formed ethylene bromohydrin can then react with the Grignard reagent to produce 2-(3-thienyl)ethanol.

Troubleshooting Protocol:

  • Use of High-Quality Magnesium: Ensure the magnesium turnings are of high purity and have minimal oxide coating.

  • Controlled Temperature during Ethylene Oxide Addition: Add the ethylene oxide (as a solution in THF or bubbled as a gas) to the Grignard reagent at a low temperature (typically 0 °C or below) to minimize the Lewis acid-catalyzed ring opening by MgBr₂.

  • Minimize Excess Magnesium Halide: While not always practical, using freshly prepared Grignard reagent that has been titrated can help to control the stoichiometry more accurately.

Experimental Protocol for Grignard Synthesis:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromothiophene (1.0 eq) in anhydrous THF dropwise via the dropping funnel to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Reaction with Ethylene Oxide:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of ethylene oxide (1.1 eq) in anhydrous THF.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

References

Stability and degradation pathways of 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Thienyl)-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and degradation of this compound, providing in-depth, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around its susceptibility to oxidation, particularly at the primary alcohol functional group, and potential reactions involving the thiophene ring under harsh acidic or photolytic conditions. The manufacturer recommends storing the compound in a dark place, sealed in a dry, room-temperature environment, which points to sensitivities to light, moisture, and potentially air (oxygen).[1]

Q2: What are the likely degradation products I might encounter?

A2: Depending on the stress conditions, you can expect different degradation products.

  • Oxidative conditions: The primary alcohol can be oxidized to 3-(3-thienyl)propanal and further to 3-(3-thienyl)propanoic acid.[2][3][4]

  • Strong Acidic Conditions: While the thiophene ring is relatively stable, strong acids can lead to polymerization or other side reactions.[5]

  • Photodegradation: Exposure to UV light may lead to complex degradation pathways involving the thiophene ring.[6][7][8]

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and accurate way to monitor the degradation of this compound.[9] This method should be able to separate the parent compound from its potential degradation products. Developing such a method often involves forced degradation studies to intentionally generate these products for identification and method validation.[9][10][11]

Troubleshooting Guide

Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation

Possible Cause: Your sample of this compound may be degrading during sample preparation or storage. This is often due to oxidative stress.

Troubleshooting Steps:

  • Evaluate Your Solvent: Are you using solvents that are free of peroxides? Ethers and other solvents can form peroxides over time, which are oxidizing agents. Use freshly opened bottles of high-purity solvents or test for peroxides.

  • Minimize Oxygen Exposure: When preparing solutions, consider sparging your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. Store prepared solutions under an inert atmosphere if they are not for immediate use.

  • Control Temperature: Avoid excessive heat during sample preparation, as this can accelerate oxidation.

Proposed Degradation Pathway (Oxidation):

The primary alcohol group of this compound is susceptible to oxidation. Mild oxidation will yield the corresponding aldehyde, while stronger oxidation or prolonged exposure will result in the carboxylic acid.[1][2][3][4][12]

Oxidation_Pathway This compound This compound 3-(3-Thienyl)propanal 3-(3-Thienyl)propanal This compound->3-(3-Thienyl)propanal Mild Oxidation (e.g., PCC) 3-(3-Thienyl)propanoic Acid 3-(3-Thienyl)propanoic Acid 3-(3-Thienyl)propanal->3-(3-Thienyl)propanoic Acid Strong Oxidation (e.g., KMnO4)

Caption: Oxidation pathway of this compound.

Issue 2: Loss of Purity or Change in Appearance with Acidic Mobile Phases or Reagents

Possible Cause: The thiophene ring, while aromatic and generally stable, can react under strongly acidic conditions.[5] This can lead to discoloration (e.g., yellowing or browning) and the formation of polymeric byproducts.

Troubleshooting Steps:

  • pH Control: If using acidic conditions is necessary for your experiment or chromatography, carefully control the pH. Use buffers and avoid highly concentrated strong acids.

  • Temperature Management: Perform acid-sensitive steps at reduced temperatures to minimize the rate of potential degradation reactions.

  • Alternative Reagents: If possible, explore alternative, less acidic reagents or chromatographic conditions to achieve your desired outcome.

Proposed Degradation Pathway (Acid-Catalyzed):

Under strong acidic conditions, the thiophene ring can be protonated, which can lead to oligomerization or polymerization, resulting in a complex mixture of byproducts.[5]

Acid_Degradation cluster_0 Monomer Units Monomer1 This compound Protonation H+ Monomer1->Protonation Monomer2 This compound Polymeric Byproducts Polymeric Byproducts Monomer2->Polymeric Byproducts Reaction with protonated species Protonation->Polymeric Byproducts

Caption: Acid-catalyzed degradation of this compound.

Issue 3: Degradation of Samples Stored in Vials on the Autosampler or Benchtop

Possible Cause: Samples left exposed to ambient or fluorescent light for extended periods may undergo photodegradation. Thiophene and its derivatives are known to be susceptible to degradation upon exposure to UV light.[6][7][8]

Troubleshooting Steps:

  • Use Amber Vials: Always store and handle solutions of this compound in amber or UV-protected vials to shield them from light.

  • Limit Exposure Time: Minimize the time samples spend on a brightly lit benchtop or in an autosampler. If long analytical runs are necessary, consider using a cooled autosampler with UV protection.

  • Blanket with Inert Gas: Photodegradation can sometimes be exacerbated by the presence of oxygen. For long-term storage of solutions, blanketing with an inert gas can provide additional protection.

Proposed Degradation Mechanism (Photodegradation):

Photodegradation of thiophene derivatives can be a complex process involving the generation of reactive species upon absorption of UV light. This can lead to ring-opening or the formation of various photoproducts.

Photodegradation_Workflow Compound This compound UV_Light UV Light Exposure Compound->UV_Light Excited_State Excited State Molecule UV_Light->Excited_State Degradation_Products Complex Mixture of Degradation Products Excited_State->Degradation_Products Reaction with O2, solvent, etc.

Caption: General workflow of photodegradation.

Summary of Stability and Degradation

Stress ConditionPotential Degradation ProductsRecommended Prevention
Oxidative 3-(3-Thienyl)propanal, 3-(3-Thienyl)propanoic AcidUse peroxide-free solvents; handle under inert gas (N₂ or Ar).
Acidic (Strong) Polymeric byproductsMaintain pH near neutral; use buffered solutions; avoid strong, non-volatile acids.
Basic (Strong) Generally more stable than to strong acid, but specific data is lacking.Conduct experiments at or near neutral pH unless basic conditions are required.
Photolytic (UV) Complex mixture of photoproductsStore in a dark place; use amber or UV-protected glassware.
Thermal Data not widely available, but oxidation is likely accelerated.Store at recommended room temperature; avoid excessive heating during experiments.

Experimental Protocols

Protocol: Forced Degradation Study for Method Development

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and validate a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Heat the mixture at 60°C for 4 hours.

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Dilute to a final concentration with the mobile phase.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the mixture at room temperature for 2 hours.

  • Neutralize with an appropriate volume of 0.1 M HCl.

  • Dilute to a final concentration with the mobile phase.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 6 hours, protected from light.

  • Dilute to a final concentration with the mobile phase.

5. Photolytic Degradation:

  • Transfer 1 mL of the stock solution to a clear glass vial.

  • Expose the vial to direct sunlight or a photostability chamber for 24 hours.

  • Prepare a control sample stored in the dark for the same duration.

  • Dilute to a final concentration with the mobile phase.

6. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using an appropriate HPLC method (e.g., C18 column with a gradient of water and acetonitrile).

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

References

Troubleshooting low conversion rates in thienyl alcohol preparations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of thienyl alcohols. These compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and functional materials, with the thiophene ring acting as a "privileged pharmacophore" in numerous approved drugs.[1][2][3] However, achieving high conversion rates in their preparation can be challenging. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of thienyl alcohols, primarily focusing on the two most prevalent synthetic routes: the Grignard reaction and the reduction of thiophenecarboxaldehydes.[3]

This center provides in-depth, field-proven insights to not only correct experimental deviations but also to elucidate the underlying chemical principles governing these transformations.

Troubleshooting Guide: Diagnosing Low Conversion Rates

This section is structured to help you identify and solve specific problems you may encounter during your experiments.

Scenario 1: Grignard Reaction Issues

The Grignard reaction, while powerful for C-C bond formation, is notoriously sensitive to reaction conditions.[4] It involves reacting a thienylmagnesium halide with an aldehyde (typically formaldehyde for 2-thiophenemethanol) to form the desired alcohol.[1][3][5]

Q1: My Grignard reaction won't start. The magnesium is not being consumed. What's wrong?

A1: Failure to initiate is the most common hurdle in Grignard synthesis. The primary cause is almost always the presence of proton sources or a passivated magnesium surface.

  • Causality & Solution:

    • Moisture Contamination: Grignard reagents are exceptionally strong bases and will be quenched by even trace amounts of water or other acidic protons (e.g., from alcohols) far more rapidly than they will attack a carbonyl.[4] This protonation converts the active organometallic species into an inert alkane.

      • Protocol: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Use only high-purity, anhydrous solvents.[4]

    • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the organic halide.

      • Protocol: Activate the magnesium surface. Common methods include adding a small crystal of iodine (which will be consumed as the reaction starts), a few drops of 1,2-dibromoethane, or crushing the turnings under an inert atmosphere to expose a fresh surface.[3]

    • Impure Reagents: Impurities in the 2-halothiophene can inhibit the reaction.

      • Protocol: Purify the starting halide by distillation if its purity is questionable.

Q2: The reaction initiated, but my final yield of thienyl alcohol is very low, and I have a significant amount of dithienyl byproduct.

A2: Low yields after a successful initiation often point to side reactions or incorrect stoichiometry.

  • Causality & Solution:

    • Wurtz Coupling: A common side reaction is the coupling of two thienyl groups to form a dithienyl species, catalyzed by impurities in the magnesium.[4] This reduces the amount of active Grignard reagent available.

      • Protocol: Control the rate of addition of the 2-halothiophene to the magnesium suspension to maintain a gentle reflux and avoid localized overheating, which can favor coupling.

    • Incorrect Stoichiometry: An inaccurate estimation of the Grignard reagent concentration will lead to using a non-stoichiometric amount of the carbonyl electrophile.

      • Protocol: The concentration of a freshly prepared Grignard reagent should always be determined by titration before use. See Protocol 3: Titration of a Grignard Reagent for a detailed method.

    • Reaction with Atmosphere: Grignard reagents can react with atmospheric O₂ and CO₂, leading to the formation of alkoxides and carboxylates, respectively.

      • Protocol: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process, from formation to quenching.

Scenario 2: Aldehyde Reduction Issues

The reduction of a 2-thiophenecarboxaldehyde using a hydride-based reducing agent like sodium borohydride (NaBH₄) is a high-yielding and straightforward route.[3] However, pitfalls can still lead to poor conversion.

Q3: My reduction of 2-thiophenecarboxaldehyde is incomplete. TLC analysis shows significant remaining starting material.

A3: Incomplete reduction is typically due to reagent quality, stoichiometry, or reaction conditions.

  • Causality & Solution:

    • Reagent Decomposition: Sodium borohydride (NaBH₄) is the most common reagent for this transformation.[3] It can decompose over time, especially if not stored in a dry environment. Methanol, a common solvent, can also slowly decompose the reagent.[6]

      • Protocol: Use a fresh bottle of NaBH₄. When performing the reaction, add the NaBH₄ portion-wise to a cooled solution (0°C) of the aldehyde in methanol or ethanol.[3][7] This controls the exothermic reaction and minimizes reagent decomposition before it can react with the aldehyde.

    • Insufficient Reducing Agent: While often used in excess, ensuring the correct stoichiometry is critical.

      • Protocol: Use 1.0 to 1.5 molar equivalents of NaBH₄. Remember that NaBH₄ delivers four hydride equivalents, but for practical purposes with aldehydes, a slight excess ensures the reaction goes to completion.

    • Poor Solubility: If the starting aldehyde has low solubility in the chosen solvent, the reaction rate will be slow.

      • Protocol: Ensure the 2-thiophenecarboxaldehyde is fully dissolved in the alcohol solvent before beginning the portion-wise addition of the reducing agent. If solubility is a major issue, a solvent mixture or an alternative solvent may be required.

Q4: The reaction worked, but my product is unstable and appears to be polymerizing during workup or purification.

A4: Thienyl alcohols can be sensitive, particularly to acid, which can catalyze polymerization or the formation of di-2-thienylmethanes.[8][9]

  • Causality & Solution:

    • Acidic Workup: Quenching the reaction with a strong acid can create an environment where the newly formed alcohol is unstable.

      • Protocol: During workup, use a milder quenching agent like a saturated aqueous solution of ammonium chloride instead of strong mineral acids.[3] Ensure the aqueous layer remains neutral or slightly basic during extraction.

    • Thermal Stress: Thienyl alcohols can be sensitive to high temperatures.

      • Protocol: When purifying by distillation, use a high-vacuum to lower the boiling point. For column chromatography, avoid highly active silica gel and consider deactivating it with triethylamine. Elute the product quickly and remove the solvent at reduced pressure and moderate temperature.

Logical Troubleshooting Workflow

This diagram provides a decision-making framework for diagnosing low conversion rates.

TroubleshootingWorkflow start Low Conversion Rate Observed route Which Synthetic Route? start->route grignard Grignard Reaction route->grignard Grignard reduction Aldehyde Reduction route->reduction Reduction g_init Did the reaction initiate? grignard->g_init g_no_init NO: Check for Moisture, Activate Mg, Purify Halide g_init->g_no_init No g_yield YES: Low Yield? g_init->g_yield Yes g_no_yield NO: Problem Likely in Workup/Purification g_yield->g_no_yield No g_yes_yield YES: Titrate Grignard, Control Temperature, Ensure Inert Atmosphere g_yield->g_yes_yield Yes r_complete Is the reaction incomplete? reduction->r_complete r_yes_incomplete YES: Use Fresh NaBH4, Check Stoichiometry, Ensure Solubility, Control Temp r_complete->r_yes_incomplete Yes r_unstable NO: Is product unstable during workup? r_complete->r_unstable No r_yes_unstable YES: Use Neutral Quench (NH4Cl), Avoid Strong Acid, Use High Vacuum for Distillation r_unstable->r_yes_unstable Yes r_no_unstable NO: Re-evaluate Purity of Starting Aldehyde r_unstable->r_no_unstable No

Caption: Troubleshooting Decision Tree for Low Yields.

Frequently Asked Questions (FAQs)

Q5: Which synthetic route to 2-thiophenemethanol is better: Grignard or Aldehyde Reduction?

A5: The "better" route depends on factors like available starting materials, scale, and equipment. Both are highly effective methods.[3]

ParameterRoute 1: Grignard ReactionRoute 2: Reduction of Aldehyde
Starting Material 2-Bromothiophene2-Thiophenecarboxaldehyde
Key Reagents Magnesium, FormaldehydeSodium Borohydride (NaBH₄)
Typical Yield ~75-85%>90%
Purity Good to Excellent (after purification)High to Excellent
Reaction Time Several hours (includes Grignard formation)Typically 1-3 hours
Temperature Initiation may require heat; reaction is often run at low temperatures0°C to Room Temperature
Advantages Utilizes more common and often less expensive starting materials.Higher yields, milder conditions, simpler workup.
Disadvantages Requires strict anhydrous conditions; multi-step process; sensitive to air/moisture.The aldehyde starting material can be more expensive than the halide.
(Data synthesized from BenchChem Technical Guide)[3]

Q6: What is the ideal solvent for my reaction?

A6: Solvent choice is critical and dictated by the reaction type.

  • Grignard Synthesis: Anhydrous coordinating ethers such as tetrahydrofuran (THF) or diethyl ether are mandatory.[1] These solvents solvate the magnesium center, stabilizing the Grignard reagent and preventing its precipitation.

  • Aldehyde Reduction: For reductions with NaBH₄, protic solvents like methanol or ethanol are standard.[3][7] They are inexpensive, dissolve the reactants well, and serve as the proton source during the workup phase of the reaction mechanism.

The role of the solvent extends beyond simple dissolution; it can mediate reaction pathways and influence outcomes.[10]

Q7: How does temperature affect the synthesis of thienyl alcohols?

A7: Temperature is a critical parameter that controls reaction rate, selectivity, and equilibrium.[11]

  • For Exothermic Reactions (like Grignard formation or hydride reduction), lower temperatures are often beneficial. Cooling the reaction (e.g., with an ice bath) helps to control the reaction rate, prevent dangerous exotherms, and minimize the formation of side products.[3]

  • For Reversible Reactions , temperature can shift the equilibrium. While not typically an issue for these syntheses, it's a key thermodynamic principle. For exothermic reactions, lower temperatures favor the product.[12][13]

  • For Selectivity , higher temperatures can sometimes provide enough energy to overcome the activation barrier for undesired side reactions, thus reducing the overall selectivity and yield of the desired product.[11]

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Thiophenemethanol via Grignard Reaction

GrignardWorkflow cluster_prep Step 1: Reagent Preparation cluster_formation Step 2: Grignard Formation cluster_reaction Step 3: Reaction with Formaldehyde cluster_workup Step 4: Workup & Purification prep1 Flame-dry all glassware under vacuum prep2 Add Mg turnings & Iodine crystal to flask prep1->prep2 prep3 Cool under inert gas (N2/Ar) prep2->prep3 form1 Add 2-bromothiophene in anhydrous ether dropwise to Mg suspension prep3->form1 form2 Maintain gentle reflux during addition form1->form2 form3 Reflux until Mg is consumed form2->form3 react1 Cool Grignard solution to 0°C form3->react1 react2 Add source of formaldehyde (e.g., paraformaldehyde) portion-wise react1->react2 react3 Stir at 0°C, then warm to room temperature react2->react3 work1 Quench slowly with cold aq. NH4Cl react3->work1 work2 Extract with ether work1->work2 work3 Dry organic layer (Na2SO4) & concentrate work2->work3 work4 Purify by vacuum distillation work3->work4

Caption: Workflow for Grignard Synthesis of 2-Thiophenemethanol.

Methodology:

  • Preparation: Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a single crystal of iodine.

  • Formation: Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF dropwise. The reaction should initiate (disappearance of iodine color, gentle boiling). Control the addition rate to maintain a gentle reflux. After addition, reflux for 1-2 hours until most of the magnesium is consumed.[3]

  • Reaction: Cool the formed Grignard reagent to 0°C in an ice bath. Add dry paraformaldehyde (1.1 eq) portion-wise, keeping the temperature below 10°C. Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[3]

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of 2-Thiophenemethanol via Reduction

ReductionWorkflow cluster_setup Step 1: Reaction Setup cluster_reduction Step 2: Reduction cluster_workup Step 3: Workup & Purification setup1 Dissolve 2-thiophenecarboxaldehyde in methanol setup2 Cool solution to 0°C in an ice bath setup1->setup2 reduc1 Add sodium borohydride (NaBH4) portion-wise setup2->reduc1 reduc2 Maintain temperature below 10°C reduc1->reduc2 reduc3 Stir for 1-2 hours after addition is complete reduc2->reduc3 work1 Quench with water or dilute acetone reduc3->work1 work2 Remove methanol under reduced pressure work1->work2 work3 Extract with ethyl acetate work2->work3 work4 Dry organic layer & concentrate work3->work4 work5 Purify by vacuum distillation or chromatography work4->work5

Caption: Workflow for the Reduction of 2-Thiophenecarboxaldehyde.

Methodology:

  • Setup: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in methanol. Cool the solution to 0°C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) in small portions, ensuring the temperature does not rise significantly.[3]

  • Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of water or acetone. Remove the bulk of the solvent under reduced pressure.

  • Purification: Extract the residue with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by vacuum distillation or column chromatography.

Protocol 3: Titration of a Grignard Reagent

Objective: To accurately determine the molar concentration of a prepared Grignard reagent.

Materials:

  • Anhydrous solvent (same as used for Grignard prep, e.g., THF)

  • Iodine (I₂)

  • Standardized solution of sec-butanol in xylene (e.g., 1.0 M)

  • 1,10-Phenanthroline indicator

Procedure:

  • Carefully dry all glassware.

  • In a flask under an inert atmosphere, add a precise volume (e.g., 1.0 mL) of your Grignard solution to a larger volume of anhydrous THF.

  • Add 1-2 crystals of 1,10-phenanthroline as an indicator. The solution should turn a color (often deep red or purple) as the indicator complexes with the Grignard reagent.

  • Titrate this solution with the standardized sec-butanol solution dropwise until the indicator color disappears. The endpoint is a colorless or pale yellow solution.

  • Record the volume of the titrant used.

  • Calculation: Molarity of Grignard = (Molarity of sec-butanol × Volume of sec-butanol) / Volume of Grignard solution.

References

Technical Support Center: Optimization of Catalyst Loading for 3-(3-Thienyl)-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-thienyl)-1-propanol. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the catalytic reduction of 3-(3-thienyl)propanoic acid or its esters. Our focus is on the critical parameter of catalyst loading and its profound impact on reaction efficiency, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

The most prevalent method is the catalytic hydrogenation of a suitable precursor, typically 3-(3-thienyl)propanoic acid or its corresponding esters. This involves the reduction of a carboxylic acid or ester functional group to a primary alcohol.[1][2] While strong chemical reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, catalytic hydrogenation is often preferred in industrial settings due to better cost-effectiveness, safety, and sustainability profiles.[2][3] Heterogeneous catalysts are frequently employed for their ease of separation from the reaction mixture.[4]

Q2: Why is the thiophene ring a challenge in catalytic hydrogenation?

The sulfur atom in the thiophene ring can act as a poison for many common hydrogenation catalysts, particularly those based on palladium (Pd).[5] Furthermore, under forcing reaction conditions (high temperature and pressure), the thiophene ring itself can be hydrogenated to form tetrahydrothiophene (thiolane), or undergo hydrogenolysis, where the C-S bond is cleaved.[5][6][7] This leads to undesired byproducts and reduces the yield of the target alcohol. Therefore, catalyst selection and process optimization are critical to selectively reduce the carboxyl group while preserving the thiophene moiety.[8]

Q3: How does catalyst loading impact the synthesis of this compound?

Catalyst loading is a crucial variable that directly influences reaction kinetics, selectivity, and overall process efficiency.[9]

  • Insufficient Loading: Can lead to slow or incomplete reactions, resulting in low conversion of the starting material.[10]

  • Excessive Loading: While it may increase the reaction rate, it can also promote side reactions like the over-hydrogenation of the thiophene ring.[10][11] This diminishes selectivity and complicates purification. Moreover, using an excessive amount of catalyst, which often contains precious metals, is economically unfavorable.[12]

  • Optimal Loading: The goal is to find the minimum catalyst amount that achieves a high conversion rate and excellent selectivity within a practical timeframe.[12][13]

Q4: What general classes of catalysts are recommended for this transformation?

Given the sulfur-containing substrate, catalysts with higher resistance to sulfur poisoning are preferred. Ruthenium (Ru) and Rhenium (Re) based catalysts, often supported on materials like carbon, alumina, or titania, have shown efficacy in the hydrogenation of carboxylic acids and can be suitable choices.[4][14] While palladium (Pd) is a common hydrogenation catalyst, its performance can be hindered by the thiophene ring unless specifically modified or used under carefully controlled conditions.[5][13][15] The choice of support material is also important as it can influence catalyst activity and stability.[10][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no conversion of the starting material.

Q: My reaction has stalled, and I'm recovering mostly unreacted 3-(3-thienyl)propanoic acid. What should I investigate?

A: Low conversion is a common issue that can typically be traced back to the catalyst's activity or the reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation/Poisoning: The thiophene substrate itself can poison the catalyst. Ensure you are using a sulfur-tolerant catalyst. If reusing a catalyst, it may have lost activity from previous runs.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. The reaction rate is often directly proportional to the catalyst loading.[13]

    • Action: Systematically increase the catalyst loading in small increments (e.g., from 0.5 mol% to 1.0 mol%, then to 2.0 mol%) and monitor the conversion.

  • Sub-optimal Reaction Conditions:

    • Hydrogen Pressure: Hydrogenation reactions are sensitive to H₂ pressure. Insufficient pressure can lead to slow kinetics.[15]

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Ensure your reaction temperature is within the optimal range for your chosen catalyst.

    • Solvent & Agitation: The catalyst must be well-suspended in the reaction medium to ensure efficient mass transfer. Use an appropriate solvent (e.g., 1,4-dioxane, THF) and ensure vigorous stirring.[14][16]

Problem 2: High conversion but low yield/selectivity of this compound.

Q: My starting material is consumed, but my desired product yield is low, and I'm seeing significant byproduct formation. How can I improve selectivity?

A: This indicates that while the catalyst is active, it is promoting undesired side reactions. The primary culprits are typically hydrogenation or hydrogenolysis of the thiophene ring.

Possible Causes & Solutions:

  • Over-hydrogenation of the Thiophene Ring: This is a common side reaction that forms tetrahydrothiophene-based byproducts.[17][18]

    • Action: Reduce the reaction severity. Lower the hydrogen pressure and/or temperature. Over-hydrogenation is often favored by more aggressive conditions.[18]

  • Excessive Catalyst Loading: Too many active sites can sometimes lead to non-selective reactions once the primary transformation is complete.[10]

    • Action: This is a key optimization point. Reduce the catalyst loading. The goal is to find a balance where the rate of carboxylic acid reduction is fast, while the rate of ring hydrogenation is slow. See the optimization workflow below.

  • Incorrect Catalyst Choice: The catalyst itself may have a high propensity for ring hydrogenation.

    • Action: Screen different types of catalysts. For example, if a Ru/C catalyst gives poor selectivity, consider a Re-based catalyst or a bimetallic formulation which may offer different selectivity profiles.[4]

Problem 3: My results are inconsistent between batches.

Q: I developed a protocol that worked well, but I cannot reproduce the high yield and selectivity in subsequent runs. What could be the cause?

A: Reproducibility issues often stem from subtle variations in reagents, catalyst handling, or reaction setup.

Possible Causes & Solutions:

  • Catalyst Handling: Heterogeneous catalysts can be sensitive to air and moisture. Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon) and handled quickly when being weighed and added to the reactor. Pre-hydrogenation of the catalyst under mild conditions can sometimes improve consistency.[16]

  • Reagent Purity: The purity of the starting material and solvent is critical. Trace impurities, especially water or other sulfur compounds, can interfere with the catalyst's performance.[16]

    • Action: Always use reagents from a reliable source and ensure solvents are anhydrous.

  • Reaction Setup: Ensure that parameters like agitation speed, reactor sealing (to maintain pressure), and temperature control are consistent for every run. Inadequate mixing can create localized "hot spots" or areas of poor catalyst suspension, leading to variable results.

Experimental Protocols & Data

Protocol: Systematic Optimization of Catalyst Loading

This protocol outlines a workflow for identifying the optimal catalyst loading for the hydrogenation of 3-(3-thienyl)propanoic acid.

  • Setup: In a high-pressure reactor, charge 3-(3-thienyl)propanoic acid and the chosen anhydrous solvent (e.g., 1,4-dioxane).

  • Initial Catalyst Screening: Start with a low catalyst loading (e.g., 0.5 mol% of a 5% Ru/C catalyst).

  • Reaction: Seal the reactor, purge with nitrogen then hydrogen, and pressurize with H₂ to the target pressure (e.g., 40 bar). Heat to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine conversion and selectivity.

  • Analysis: After a set time (e.g., 6 hours), cool the reactor, vent, and analyze the final product mixture.

  • Iteration: Based on the results, adjust the catalyst loading.

    • If conversion is low (<95%), increase the loading (e.g., to 1.0 mol%) and repeat the experiment.

    • If conversion is high but selectivity is poor, decrease the loading or consider reducing the temperature/pressure.

  • Optimization: Continue this iterative process until you identify the lowest catalyst loading that provides >98% conversion and >98% selectivity to this compound.

Data Presentation: Example Catalyst Loading Study

The following table illustrates hypothetical results from an optimization study for the hydrogenation of 3-(3-thienyl)propanoic acid using a 5% Ru/C catalyst at 100°C and 40 bar H₂ for 6 hours.

EntryCatalyst Loading (mol%)Conversion (%)Selectivity to this compound (%)Key Observation
10.565>99Incomplete conversion, but excellent selectivity.
21.096>99High conversion and excellent selectivity.
31.5 >99 99 Optimal point: complete conversion, high selectivity.
43.0>9994Complete conversion, but selectivity drops due to byproduct formation.
55.0>9988Significant formation of ring-hydrogenated byproducts.

This data is illustrative and serves as an example of an optimization trend.

Visualized Workflow

The following diagram illustrates a logical workflow for optimizing catalyst loading while monitoring both conversion and selectivity.

Catalyst_Optimization_Workflow cluster_start Phase 1: Initial Screening cluster_optimization Phase 2: Iterative Optimization cluster_conclusion Phase 3: Finalization & Investigation start Define Reaction Goals (>98% Conversion, >98% Selectivity) exp1 Run Experiment: Low Catalyst Loading (e.g., 0.5 mol%) start->exp1 an1 Analyze Results: Conversion & Selectivity exp1->an1 dec1 Conversion > 98%? an1->dec1 inc_load Increase Catalyst Loading dec1->inc_load No dec2 Selectivity > 98%? dec1->dec2 Yes inc_load->exp1 Re-run optimal Optimal Loading Found Proceed with Validation dec2->optimal Yes troubleshoot Troubleshoot Other Parameters: - Lower Temperature/Pressure - Screen Different Catalysts dec2->troubleshoot No troubleshoot->exp1 Re-run with new conditions

Caption: Workflow for systematic optimization of catalyst loading.

References

Technical Support Center: Stereochemical Stability of Substituted Thienyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted thienyl alcohols are a critical class of chiral building blocks in modern drug discovery and development. The precise three-dimensional arrangement of atoms—the stereochemistry—at the carbinol center is often paramount to the molecule's biological activity and pharmacokinetic profile. However, the chiral integrity of these compounds can be compromised through racemization, the process by which an enantiomerically pure or enriched sample converts into an equal mixture of both enantiomers (a racemate). This loss of stereochemical purity can lead to diminished therapeutic efficacy, altered toxicity profiles, and significant challenges in meeting regulatory standards.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when working with these stereochemically sensitive molecules. Our goal is to equip you with the foundational knowledge and practical strategies necessary to prevent, detect, and resolve issues of racemization in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the racemization of substituted thienyl alcohols.

Q1: What is racemization, and why are substituted thienyl alcohols particularly susceptible?

A1: Racemization is the conversion of a chiral molecule into a 1:1 mixture of both of its enantiomers, resulting in a net loss of optical activity.[1] For a substituted thienyl alcohol, this means the stereocenter at the alcohol-bearing carbon loses its specific configuration (either R or S).

The susceptibility of thienyl alcohols stems from the electronic nature of the thiophene ring. The sulfur atom in the thiophene ring can stabilize an adjacent positive charge through resonance. If the hydroxyl group is protonated under acidic conditions and leaves as water, it forms a planar, achiral carbocation intermediate.[1][2] The incoming nucleophile (e.g., water) can then attack this planar intermediate from either face with equal probability, leading to a racemic mixture of the alcohol.[1][2][3]

Q2: What are the primary mechanisms that lead to racemization in these compounds?

A2: The most common pathway for the racemization of secondary and tertiary alcohols, including thienyl alcohols, is through the formation of a stabilized, planar carbocation intermediate under acidic conditions (an SN1-type mechanism).[1][2][3][4] The key steps are:

  • Protonation: The alcohol's hydroxyl group is protonated by an acid, converting it into a good leaving group (H₂O).

  • Carbocation Formation: The C-O bond cleaves, and the water molecule departs, leaving behind a planar carbocation. The aromatic thiophene ring effectively stabilizes this intermediate through resonance.

  • Nucleophilic Attack: A nucleophile (often the solvent, like water or another alcohol) attacks the planar carbocation from either the top or bottom face with equal likelihood, regenerating the alcohol as a racemic mixture.

While less common for simple alcohols, base-catalyzed racemization can occur if there is an acidic proton alpha to the alcohol and a carbonyl group is present in the molecule, which proceeds through a planar enolate intermediate.[5] For most thienyl alcohols, however, acid-catalyzed racemization is the primary concern.

Q3: How can I reliably detect and quantify the extent of racemization?

A3: The gold standard for detecting and quantifying racemization is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[6][7][8] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated and quantified.

  • Method: A solution of your thienyl alcohol is injected into the HPLC system equipped with a suitable chiral column. The two enantiomers will elute at different retention times.

  • Quantification: The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100%

Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used, but Chiral HPLC is generally more sensitive and provides more accurate quantification for routine analysis.[9]

Q4: Which factors have the greatest impact on the rate of racemization?

A4: Several experimental parameters can dramatically influence the rate of racemization. Understanding these is key to prevention.

FactorEffect on Racemization RateRationale
pH High Impact. Rate increases significantly in acidic conditions.Acid catalyzes the formation of the carbocation intermediate, which is the key step in the most common racemization pathway.[2][4][10]
Temperature High Impact. Higher temperatures accelerate racemization.Provides the necessary activation energy for the C-O bond cleavage to form the carbocation.[1]
Solvent Moderate to High Impact. Polar, protic solvents (e.g., water, methanol) can accelerate racemization.These solvents can both stabilize the carbocation intermediate and act as proton sources or nucleophiles in the racemization mechanism.[2]
Thienyl Substituents Moderate Impact. Electron-donating groups on the thiophene ring can increase the rate.Electron-donating groups further stabilize the carbocation intermediate, lowering the activation energy for its formation. Conversely, electron-withdrawing groups can slow down racemization.[4]

Part 2: Troubleshooting Guide & Preventative Protocols

This section provides practical, step-by-step guidance for specific experimental challenges.

Scenario 1: "My enantiomerically pure thienyl alcohol racemized during my reaction. What went wrong and how can I fix it?"

A: This is a common issue, often stemming from reaction conditions that are too harsh. Let's break down the likely causes and solutions.

Troubleshooting Logic:

G Start Racemization Observed During Reaction Check_pH Check Reaction pH Start->Check_pH Acidic_pH Is the reaction acidic (e.g., pH < 6)? Check_pH->Acidic_pH Check_Temp Check Reaction Temperature High_Temp Is the temperature > 40 °C? Check_Temp->High_Temp Check_Reagents Check Reagents for Acidic Impurities Reagent_Purity Are reagents anhydrous and/or freshly purified? Check_Reagents->Reagent_Purity Acidic_pH->Check_Temp No Sol_Buffer Solution: Use a non-acidic medium or add a non-nucleophilic base (e.g., proton sponge). Acidic_pH->Sol_Buffer Yes High_Temp->Check_Reagents No Sol_Temp Solution: Run the reaction at a lower temperature, even if it requires longer reaction times. High_Temp->Sol_Temp Yes Reagent_Purity->Start Yes (Re-evaluate mechanism) Sol_Reagents Solution: Use anhydrous solvents and purify reagents to remove trace acids. Reagent_Purity->Sol_Reagents No

Caption: Troubleshooting workflow for reaction-induced racemization.

Preventative Protocol: Performing a Reaction with a Racemization-Prone Thienyl Alcohol

  • Reagent & Glassware Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

    • If using reagents that may contain acidic impurities (e.g., some metal salts), consider purifying them or using a fresh bottle.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere.

    • If the reaction is sensitive to acid, add a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge to scavenge any trace acid.

    • Maintain the lowest possible temperature for the reaction to proceed at a reasonable rate. Start at 0 °C or room temperature before attempting elevated temperatures.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

    • Crucially, take a small aliquot from the reaction mixture at various time points. Quench it immediately in a cooled, buffered solution (e.g., saturated NaHCO₃). Extract the organic components and analyze the enantiomeric excess (% ee) by chiral HPLC. This will tell you if racemization is occurring during the reaction itself.

  • Work-up:

    • Avoid acidic aqueous work-ups (e.g., washing with 1M HCl).

    • Use a buffered or mildly basic quench, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8).

    • Minimize the time the compound is in a biphasic system, especially if it's acidic.

Scenario 2: "My thienyl alcohol is pure after the reaction, but it racemizes during purification or storage. How do I prevent this?"

A: This indicates that your compound is sensitive to the conditions of purification and/or storage. The primary culprits are often acidic silica gel and improper storage conditions.

Preventative Workflow for Purification and Storage:

G Start Racemization During Purification/Storage Purification Purification Method Start->Purification Storage Storage Conditions Start->Storage Silica Using standard silica gel? Purification->Silica Temp_Light Stored at room temp or exposed to light? Storage->Temp_Light Silica->Storage No Sol_Silica Solution: Deactivate silica gel with a base (e.g., triethylamine) or use an alternative like alumina. Silica->Sol_Silica Yes Sol_Storage Solution: Store cold (-20 °C), under inert gas (Ar/N₂), and protected from light. Temp_Light->Sol_Storage Yes

Caption: Workflow to prevent post-reaction racemization.

Protocol for Deactivating Silica Gel for Flash Chromatography

Standard silica gel is acidic and a common cause of racemization for sensitive alcohols.

  • Prepare the Slurry: In a fume hood, create a slurry of your silica gel in the desired non-polar solvent for your chromatography (e.g., hexane or pentane).

  • Add Base: To this slurry, add 1-2% (v/v) of triethylamine (Et₃N) relative to the total solvent volume.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites on the silica.

  • Pack the Column: Pack your chromatography column with this neutralized slurry as you normally would.

  • Elute: Run your chromatography using a mobile phase that also contains a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutral environment.

Protocol for Long-Term Storage of Chiral Thienyl Alcohols

  • Ensure Purity: Ensure the alcohol is free from any acidic or basic impurities before storage.

  • Use an Inert Vial: Place the purified alcohol in a clean, dry amber vial to protect it from light.

  • Inert Atmosphere: Flush the vial with an inert gas (Argon or Nitrogen) to displace air and moisture.

  • Seal Tightly: Seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).

  • Store Cold: Store the vial in a freezer, preferably at -20 °C or below.[11][12]

Part 3: Key Analytical Protocol

Protocol: Chiral HPLC Analysis for Enantiomeric Excess (% ee) Determination

This protocol provides a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for your particular thienyl alcohol.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These are versatile and effective for a wide range of chiral compounds, including alcohols.[13][14]

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock solution of a non-polar solvent (the "A" solvent), typically hexane or heptane.

    • Prepare a stock solution of a polar modifier (the "B" solvent), typically isopropanol (IPA) or ethanol.[13]

    • Begin with a screening mobile phase composition, such as 90:10 Hexane:IPA (v/v).

  • Sample Preparation:

    • Prepare a dilute solution of your thienyl alcohol in the mobile phase, aiming for a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Instrument Setup & Execution:

    • Set the column temperature to 25 °C.

    • Set a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength where your compound has strong absorbance (e.g., 254 nm, or determined by a UV scan).

    • Inject 5-10 µL of your sample.

    • Run the analysis for 20-30 minutes.

  • Optimization:

    • No Separation: If the enantiomers co-elute (one peak), try changing the alcohol modifier (e.g., from IPA to ethanol) or try a different chiral column.

    • Poor Resolution: If the peaks are not baseline-separated, adjust the ratio of the mobile phase. Decreasing the percentage of the alcohol modifier (e.g., to 95:5 Hexane:IPA) will generally increase retention time and improve resolution.

    • Long Retention Time: If the peaks take too long to elute, increase the percentage of the alcohol modifier.

References

Technical Support Center: Scale-Up of 3-(3-Thienyl)-1-propanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 3-(3-Thienyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important intermediate. Our focus is on providing practical, experience-driven insights to help you navigate the complexities of moving from the bench to pilot and production scales.

Introduction: Navigating the Synthesis of this compound

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. While its synthesis may appear straightforward on a laboratory scale, scaling up production presents significant challenges that can impact yield, purity, and safety. The choice of synthetic route is paramount and is often a balance between raw material cost, process safety, and throughput. This guide will focus on the two most common industrial-scale synthetic routes, offering solutions to the specific problems you may encounter.

Section 1: Synthesis Route A - Reduction of 3-(3-Thienyl)propanoic Acid

This classical approach involves the reduction of a carboxylic acid or its ester derivative. While reliable, the choice of reducing agent is critical at scale.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are using Lithium Aluminum Hydride (LAH) for the reduction of 3-(3-thienyl)propanoic acid and are concerned about safety and work-up at a larger scale. What are the primary hazards and how can we mitigate them?

Answer: This is a very common and critical concern. LAH is an extremely powerful and pyrophoric reducing agent, and its handling on a large scale demands rigorous safety protocols.[1][2]

  • Primary Hazards:

    • Pyrophoricity: LAH can ignite spontaneously upon contact with air and moisture. This risk is exacerbated by the fine powder form often used.

    • Violent Reaction with Water: The quenching process is highly exothermic and liberates hydrogen gas, creating a significant fire and explosion risk if not controlled.[3]

    • Difficult Work-up: The formation of gelatinous aluminum salts during quenching can make product isolation difficult and lead to yield loss.

  • Mitigation Strategies:

    • Inert Atmosphere: All manipulations of LAH, especially on a multi-kilogram scale, must be conducted under a strictly inert atmosphere (nitrogen or argon).[4]

    • Controlled Addition: For large-scale reactions, it is safer to add the substrate solution slowly to a suspension of LAH in an appropriate solvent (like THF) at a controlled temperature (e.g., 0 °C).[2] This helps to manage the initial exotherm.

    • Engineered Quenching: A controlled, reverse quench is often the safest approach at scale. This involves slowly adding the reaction mixture to a separate, cooled quenching solution. For a detailed and safe work-up, the Fieser method is a widely accepted standard.[1][5]

Question 2: Our LAH reduction work-up results in a thick, unfilterable sludge, leading to significant product loss. What are the best practices for a scalable work-up?

Answer: This is a classic issue with large-scale LAH reductions. The key is to form a granular, easily filterable aluminum salt precipitate.

  • The Fieser Workup: This is the most reliable method. For every 'X' grams of LAH used, the following are added sequentially and slowly at 0 °C:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water This procedure is designed to generate granular aluminum salts that are easily removed by filtration.[1][5][6]

  • Rochelle's Salt Quench: An alternative is to quench excess LAH with a non-protic solvent like ethyl acetate, followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The tartrate chelates the aluminum salts, keeping them in the aqueous layer and preventing the formation of an emulsion.[7]

  • Glauber's Salt Method: Another approach involves the portion-wise addition of solid hydrated sodium sulfate (Glauber's salt, Na₂SO₄·10H₂O) to the cooled reaction mixture until hydrogen evolution ceases. This can produce a granular solid that is easy to filter.[5][8]

Question 3: Are there viable, safer alternatives to LAH for the reduction of 3-(3-thienyl)propanoic acid or its esters at an industrial scale?

Answer: Yes, due to the hazards of LAH, several alternatives are often preferred in industrial settings.

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): This is a common industrial alternative to LAH. It has similar reactivity but is more stable, not pyrophoric in its liquid form (typically a solution in toluene), and the work-up can be less problematic.

  • Catalytic Hydrogenation: A greener and often safer approach is the catalytic hydrogenation of the corresponding ester, typically the methyl or ethyl ester of 3-(3-thienyl)propanoic acid.

    • Catalysts: Ruthenium-based pincer complexes have shown high efficiency for this transformation under milder conditions than traditional heterogeneous catalysts.[9]

    • Challenges: This route requires high-pressure reactor systems and the catalyst can be expensive. Catalyst poisoning by sulfur-containing compounds can also be a concern, though many modern catalysts have good tolerance.

Workflow & Troubleshooting Diagram: LAH Reduction

LAH_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_troubleshooting Troubleshooting prep Inert Atmosphere Dry Glassware & Solvent Weigh LAH reaction Cool LAH Slurry (0°C) Slow Addition of Substrate Monitor by TLC/HPLC prep->reaction Proceed workup Cool to 0°C Controlled Quench (Fieser) Filter Aluminum Salts Extract & Isolate reaction->workup Reaction Complete ts Low Yield Difficult Filtration Incomplete Reaction workup->ts Issues? sol Check LAH activity, ensure anhydrous conditions Use Fieser or Rochelle's salt workup Increase LAH equivalents or reaction time ts:f0->sol:f0 ts:f1->sol:f1 ts:f2->sol:f2

Caption: Workflow for LAH reduction with troubleshooting.

Experimental Protocol: LAH Reduction of 3-(3-Thienyl)propanoic Acid

Disclaimer: This is a representative protocol and must be adapted and optimized for specific equipment and scale. A thorough risk assessment must be conducted before proceeding.

  • Vessel Preparation: Under a nitrogen atmosphere, charge a suitably sized, dry reactor with lithium aluminum hydride (1.1 eq.) and anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the LAH suspension to 0-5 °C with efficient stirring. Slowly add a solution of 3-(3-thienyl)propanoic acid (1.0 eq.) in anhydrous THF via an addition funnel, maintaining the internal temperature below 10 °C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0-5 °C. For every 1 kg of LAH used, slowly and sequentially add:

    • 1 L of water

    • 1 L of 15% w/v aqueous sodium hydroxide

    • 3 L of water Maintain vigorous stirring and control the temperature below 20 °C during the additions.

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature. Filter the granular solids and wash the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by vacuum distillation.

Section 2: Synthesis Route B - Grignard Reaction with Ethylene Oxide

This route offers a direct C-C bond formation to build the propanol side chain. It involves the reaction of 3-thienylmagnesium halide with ethylene oxide. While atom-economical, this pathway has its own set of scale-up challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: We are struggling with the initiation of the Grignard reagent from 3-bromothiophene. What are the best practices for consistent initiation at scale?

Answer: The formation of the Grignard reagent from 3-bromothiophene can be sluggish compared to other aryl halides.[10]

  • Magnesium Activation: The primary cause of initiation failure is a passivating oxide layer on the magnesium turnings. At scale, mechanical activation (stirring without solvent) can be effective. Chemical activation is also common:

    • Iodine: A small crystal of iodine can be added. The disappearance of the purple color indicates an active magnesium surface.

    • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane will react exothermically with the magnesium, cleaning the surface and providing a visual cue (ethylene bubbling) that the magnesium is active.[10]

  • Concentrated Addition: Add a small portion of the total 3-bromothiophene to the activated magnesium. A localized high concentration often helps to initiate the reaction, which can be identified by a gentle reflux or a rise in temperature. Once initiated, the remaining halide should be diluted with solvent and added slowly.

Question 2: The addition of ethylene oxide to our Grignard reagent is leading to a runaway reaction or the formation of significant polymeric byproducts. How can we control this?

Answer: This is the most critical challenge of this route. Ethylene oxide is a highly reactive, gaseous electrophile, and its reaction with a Grignard reagent is very exothermic.[11]

  • Temperature Control: The reaction must be maintained at a low temperature, typically between -10 °C and 0 °C, throughout the addition of ethylene oxide. This requires a reactor with excellent heat transfer capabilities.

  • Sub-surface Addition: Ethylene oxide should be introduced as a gas below the surface of the stirred Grignard solution. This ensures rapid mixing and reaction, preventing the accumulation of a large headspace of unreacted ethylene oxide, which poses an explosion risk.

  • Controlled Dosing: The addition rate of ethylene oxide must be carefully controlled to match the cooling capacity of the reactor. The reaction rate can be monitored by temperature and pressure readings.

  • Byproduct Formation: Polymerization occurs when the initially formed magnesium alkoxide acts as a nucleophile, attacking another molecule of ethylene oxide. Low temperatures and avoiding an excess of ethylene oxide are key to minimizing the formation of these higher molecular weight poly(ethylene glycol) derivatives.

Question 3: What are the expected byproducts in the Grignard synthesis of this compound, and how can they be removed?

Answer: Besides the polymeric material mentioned above, several other byproducts can form.

  • Thiophene: Formed if the Grignard reagent is quenched by moisture in the ethylene oxide feed or from the reaction setup.

  • 3,3'-Bithiophene: This is a Wurtz-type homocoupling product of the Grignard reagent. Its formation is favored by higher temperatures during Grignard formation.

  • Ethylene Bromohydrin: If magnesium bromide is present in the Grignard reagent (from its formation), it can catalyze the opening of ethylene oxide to form ethylene bromohydrin.[12]

  • Purification Strategy: The primary method for purification is vacuum distillation. This compound has a significantly higher boiling point than thiophene and 3,3'-bithiophene. The polymeric byproducts are typically non-volatile and will remain in the distillation pot. Extractive distillation techniques can also be employed for separating close-boiling thiophene derivatives if necessary.[13][14][15]

Comparative Data: Synthetic Route Selection
ParameterRoute A: LAH ReductionRoute A (alternative): Catalytic HydrogenationRoute B: Grignard Reaction
Typical Yield 70-85%80-95%60-75%
Purity (crude) >90%>95%85-95%
Key Safety Hazard Pyrophoric LAH, H₂ evolutionHigh-pressure H₂, catalyst handlingExothermic reaction, gaseous ethylene oxide
Scale-up Complexity Moderate (work-up is main issue)High (requires specialized equipment)High (requires excellent thermal control)
Cost Consideration LAH is expensive; precursor acid requiredCatalyst can be costly; ester prep neededRaw materials are relatively cheap

Troubleshooting Logic: Grignard Reaction with Ethylene Oxide

Grignard_Troubleshooting cluster_formation Grignard Formation Stage cluster_coupling Ethylene Oxide Addition Stage start Low Yield or Impure Product init_fail Reaction Not Initiating? start->init_fail thiophene_byproduct High Thiophene Byproduct? start->thiophene_byproduct runaway Runaway Reaction? start->runaway polymer High Polymer Content? start->polymer sol_init Activate Mg (Iodine/DBE) Ensure Anhydrous Conditions init_fail->sol_init Check sol_thiophene Rigorous Drying of Glassware/Solvents Use High-Purity Starting Materials thiophene_byproduct->sol_thiophene Check sol_runaway Improve Cooling Efficiency Reduce Addition Rate of EO Ensure Sub-surface Addition runaway->sol_runaway Control sol_polymer Maintain Low Temperature (-10 to 0°C) Avoid Excess Ethylene Oxide polymer->sol_polymer Minimize

Caption: Troubleshooting logic for Grignard synthesis.

Experimental Protocol: Grignard Synthesis with Ethylene Oxide

Disclaimer: This protocol involves highly hazardous materials and reactions. It must only be attempted by trained professionals in a suitable chemical reactor with appropriate safety controls.

  • Grignard Formation: Charge a reactor with magnesium turnings (1.2 eq.) and a small amount of iodine for activation. Once activated, add a solution of 3-bromothiophene (1.0 eq.) in anhydrous THF dropwise at a rate to maintain a gentle reflux. After addition, stir for 1-2 hours until magnesium is consumed.

  • Ethylene Oxide Addition: Cool the Grignard solution to -10 °C. Introduce gaseous ethylene oxide (1.1 eq.) via a sub-surface dip tube at a rate that maintains the internal temperature below 0 °C.

  • Quenching: Once the reaction is complete (monitored by GC), slowly add the reaction mixture to a cooled, stirred, saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., MTBE or Toluene). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.

References

Technical Support Center: Managing Exothermic Reactions in 3-(3-Thienyl)-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Thienyl)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic nature of this synthesis. The formation of organometallic intermediates, crucial for this synthesis, is often accompanied by significant heat release, which, if not properly controlled, can lead to reduced yields, side-product formation, and potentially hazardous runaway reactions.[1][2] This guide provides detailed experimental protocols, troubleshooting workflows, and the scientific rationale behind process control to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound considered an exothermic process?

A1: The primary exothermic events in the common synthetic routes to this compound arise from the formation and subsequent reaction of highly reactive organometallic intermediates, such as Grignard or organolithium reagents.[1] The formation of the carbon-metal bond is a highly energetically favorable process, releasing significant heat. Similarly, the subsequent nucleophilic attack of this organometallic reagent on an electrophile, like ethylene oxide, is also exothermic.[3]

Q2: What are the main risks associated with poor exothermic control in this synthesis?

A2: The primary risks include:

  • Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a rapid and dangerous evolution of heat and gas, potentially exceeding the capacity of the reaction vessel.[2][4]

  • Reduced Yield and Purity: Elevated temperatures can promote side reactions, such as Wurtz coupling in Grignard reactions or debromination during lithiation, leading to a lower yield of the desired product and complicating purification.[5]

  • Solvent Boiling: If the temperature exceeds the boiling point of the solvent (e.g., THF, diethyl ether), it can lead to a rapid increase in pressure within the reaction vessel.

  • Reagent Decomposition: Organometallic reagents can be thermally unstable, and elevated temperatures can lead to their decomposition.

Q3: What are the key parameters to monitor for controlling the exotherm?

A3: Continuous monitoring of the internal reaction temperature is critical.[1] Other important parameters include the rate of reagent addition, the efficiency of the cooling system, and visual cues such as gas evolution or color changes.

Q4: Can the choice of organometallic reagent affect the exotherm?

A4: Yes. For instance, in the lithiation of 3-bromothiophene, tert-butyllithium (t-BuLi) is more reactive than n-butyllithium (n-BuLi) and may produce a more vigorous exotherm upon addition.[6] However, its higher reactivity can also lead to a cleaner and faster reaction at low temperatures, which can be an advantage for overall process control.[5][6]

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Spike During Grignard Reagent Formation

Symptom: The internal reaction temperature rises rapidly and exceeds the target range (e.g., 0-10 °C) during the addition of 3-bromothiophene to magnesium turnings.

Causality: This often indicates that the reaction has a significant induction period followed by a sudden, rapid initiation. This can be caused by an inactive magnesium surface (due to an oxide layer) or the presence of residual moisture.[7]

Troubleshooting Workflow:

start Temperature Spike During Grignard Formation action_stop Immediately stop the addition of 3-bromothiophene. start->action_stop check_activation Was the magnesium activated prior to addition? check_dryness Were all glassware and solvents rigorously dried? check_activation->check_dryness Yes action_activate Activate Mg with iodine or 1,2-dibromoethane. check_activation->action_activate No action_dry Flame-dry glassware and use anhydrous solvents. check_dryness->action_dry No outcome_stable Temperature stabilizes within the desired range. check_dryness->outcome_stable Yes action_cool Ensure maximum cooling is applied (e.g., replenish ice/dry ice bath). action_stop->action_cool action_cool->check_activation action_activate->outcome_stable action_dry->outcome_stable outcome_continue Resume slow, dropwise addition of 3-bromothiophene. outcome_stable->outcome_continue

Caption: Troubleshooting workflow for temperature spikes.

Detailed Protocol for Magnesium Activation:

  • Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Add a single crystal of iodine.[7]

  • Gently warm the flask with a heat gun until the purple iodine vapor is observed and then dissipates. This indicates the magnesium surface is activated.[7]

  • Allow the flask to cool to room temperature before adding the anhydrous solvent.[7]

Issue 2: Exotherm Continues After Addition of Electrophile (Ethylene Oxide) is Complete

Symptom: The reaction temperature continues to rise or remains elevated even after the addition of ethylene oxide to the 3-thienylmagnesium bromide or 3-thienyllithium solution is finished.

Causality: This points to an accumulation of unreacted reagents.[8] This can happen if the electrophile is added too quickly or if the reaction rate is slower than the addition rate, creating a dangerous potential for a delayed, large exotherm.[8]

Troubleshooting Workflow:

start Persistent Exotherm Post-Addition action_monitor Continue vigorous stirring and monitor the internal temperature closely. start->action_monitor check_addition_rate Was the electrophile added too quickly? check_cooling Is the cooling bath maintaining the target temperature? check_addition_rate->check_cooling No action_slow_down In future runs, reduce the addition rate. check_addition_rate->action_slow_down Yes action_improve_cooling Replenish or upgrade the cooling bath (e.g., dry ice/acetone). check_cooling->action_improve_cooling No outcome_gradual_decrease Temperature gradually decreases to the bath temperature. check_cooling->outcome_gradual_decrease Yes action_monitor->check_addition_rate prepare_quench Prepare for a controlled quench if temperature continues to rise. action_monitor->prepare_quench action_slow_down->outcome_gradual_decrease action_improve_cooling->outcome_gradual_decrease outcome_hold Hold at temperature for an extended period to ensure complete reaction. outcome_gradual_decrease->outcome_hold

Caption: Managing a persistent exotherm.

Key Quantitative Parameters for Controlled Addition:

ParameterRecommended ValueRationale
Internal Temperature Maintain at 0-10 °CBalances reaction rate with safety, minimizing side reactions.[5]
Addition Rate Titrate to maintain ΔT < 5 °CEnsures the rate of heat generation does not overwhelm the cooling capacity.
Stirring Speed > 300 RPM (Vortex visible)Ensures rapid heat dissipation from the point of addition to the bulk solution.
Issue 3: Violent Exotherm During Quenching

Symptom: A violent and rapid release of gas and heat occurs upon adding the quenching agent (e.g., water, dilute acid, or saturated ammonium chloride solution).

Causality: This is typically due to the quenching of unreacted organometallic reagent or residual active metal (e.g., magnesium).[9] The reaction with protic sources is extremely exothermic and can produce flammable hydrogen gas.[10][11]

Mitigation Protocol:

  • Cool the Reaction Mixture: Always cool the reaction mixture to 0 °C or below in an ice bath before beginning the quench.[11]

  • Slow, Controlled Addition: Add the quenching agent dropwise using an addition funnel.[10] Never pour the quenching agent directly into the flask.

  • Adequate Headspace and Ventilation: Ensure the reaction is performed in a fume hood and that the reaction vessel has sufficient headspace to accommodate any gas evolution.[9]

  • Choice of Quenching Agent: For acid-sensitive products, use a milder quenching agent like saturated aqueous ammonium chloride.[11] Avoid using strong, concentrated acids, which can react violently with residual magnesium and generate large volumes of hydrogen gas.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Ethylene oxide (as a solution in THF or bubbled as a gas)

  • Saturated aqueous ammonium chloride

  • Diethyl ether

Procedure:

  • Grignard Formation:

    • Activate magnesium turnings (1.1 eq.) with a crystal of iodine in a flame-dried, three-necked flask under a nitrogen atmosphere.[7]

    • Add anhydrous THF and cool the suspension to 0 °C.

    • Slowly add a solution of 3-bromothiophene (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature between 0-10 °C.[5]

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Reaction with Ethylene Oxide:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a pre-cooled (0 °C) solution of ethylene oxide (1.2 eq.) in anhydrous THF, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride.[11]

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 3-(3-Thienyl)-1-propanol: A Comparative Analysis Centered on GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and final product integrity. The compound 3-(3-Thienyl)-1-propanol, a valuable building block, is no exception. Its purity profile can directly influence the yield and impurity profile of subsequent synthetic steps.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the purity assessment of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, compare GC-MS to viable alternatives like High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), and provide actionable, step-by-step protocols.

The Primary Workhorse: GC-MS for Volatile and Semi-Volatile Impurity Profiling

GC-MS is exceptionally well-suited for analyzing this compound due to the compound's inherent volatility and thermal stability. The technique offers a powerful combination of high-resolution chromatographic separation (the "GC" component) and high-specificity molecular identification (the "MS" component). This dual capability allows for the separation, identification, and semi-quantification of the main component alongside a broad spectrum of potential process-related impurities or degradation products in a single run.

Expertise in Action: Designing a Validated GC-MS Protocol

The choice of parameters is critical and is dictated by the physicochemical properties of this compound (MW: 142.22 g/mol , predicted b.p.: ~235°C) and its potential impurities.

Step-by-Step Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is crucial; it must fully dissolve the analyte without co-eluting with key impurities. DCM is often preferred for its volatility.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer an aliquot of the solution into a 2 mL GC vial for analysis. This results in a nominal concentration of 1 mg/mL.

  • Instrumentation and Parameters:

    • The following parameters are recommended as a starting point for method development on a standard Agilent GC-MS system (e.g., 8890 GC with 5977B MSD) or equivalent.

Parameter Setting Justification (The "Why")
GC Column Agilent DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm filmThe mid-polarity of the DB-624 stationary phase is ideal for resolving the polar alcohol group of the main analyte from potentially less polar precursors (e.g., 3-bromothiophene) or more polar byproducts.
Inlet Type Split/Splitless
Inlet Temp 250 °CEnsures rapid and complete volatilization of the analyte and impurities without causing thermal degradation.
Split Ratio 50:1A high split ratio prevents column overloading from the main component, ensuring sharp peak shapes and protecting the detector, while still providing sufficient sensitivity for trace impurity detection.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is the standard carrier gas providing good efficiency. A constant flow mode ensures stable retention times even with the oven temperature ramp.
Oven Program Initial: 60°C, hold 2 min. Ramp: 15°C/min to 240°C. Hold: 5 min.The initial hold allows for focusing of volatile components. The ramp rate is aggressive enough for a fast run time but controlled enough to separate closely eluting species. The final hold ensures all potential high-boiling point impurities are eluted from the column.
MS Source Temp 230 °CStandard temperature for robust ionization.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVEI at 70 eV is a standard, highly reproducible method that generates extensive, library-searchable fragmentation patterns, which are critical for impurity identification.
Scan Range 35 - 400 m/zA low starting m/z of 35 is used to detect small fragment ions, while 400 is sufficient to encompass the molecular ion of the analyte and most expected impurities.
  • Data Analysis and Purity Calculation:

    • Peak Integration: Integrate all peaks in the resulting total ion chromatogram (TIC).

    • Impurity Identification: For each impurity peak, examine the mass spectrum. Compare the experimental spectrum against a commercial library (e.g., NIST/Wiley) to propose an identity. Further confirmation should be done using authentic standards if available.

    • Purity Calculation (% Area): The purity is typically estimated using the area percent method. This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for structurally similar impurities.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample (~10 mg) B Dissolve in Solvent (10 mL DCM) A->B C Vortex to Homogenize B->C D Transfer to GC Vial C->D E Inject into GC Inlet (250°C) D->E F Separation on DB-624 Column (Temp Program: 60-240°C) E->F G Elution into MS F->G H Ionization (EI, 70 eV) & Mass Filtering G->H I Generate Total Ion Chromatogram (TIC) H->I J Integrate Peaks I->J K Identify Impurities (MS Library Search) J->K L Calculate Purity (% Area Report) K->L

Caption: Workflow for GC-MS purity analysis of this compound.

Comparative Analysis: Choosing the Right Tool for the Job

While GC-MS is a powerful primary technique, a comprehensive purity assessment often requires an orthogonal approach, using techniques that rely on different separation or detection principles. This validates the results and covers the blind spots of any single method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.

  • Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase (e.g., C18). Detection is commonly performed using UV-Vis absorbance.

  • Strengths for this Analyte:

    • Non-Volatile Impurities: It is the superior method for detecting high molecular weight impurities, polymers, or salts that would not elute from a GC column.

    • Orthogonal Confirmation: Provides a secondary, confirmatory purity value based on a different separation mechanism.

  • Weaknesses:

    • Volatile Impurities: May have poor retention and resolution for very volatile impurities that are easily handled by GC.

    • Chromophore Requirement: Relies on the analyte having a UV chromophore. Fortunately, the thiophene ring in this compound provides strong UV absorbance, making this technique viable.

  • Typical Protocol Outline:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Water and Acetonitrile (both with 0.1% formic acid).

    • Detection: UV at ~235 nm (the λmax of the thiophene ring).

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it. By using a high-purity internal standard, a direct mass-to-mass purity value can be calculated without the need for analyte-specific reference standards.

  • Strengths:

    • Absolute Quantification: Provides a highly accurate, "absolute" purity value (mass %) without response factor assumptions.

    • Structural Information: Simultaneously confirms the structure of the main component and can help identify major impurities.

  • Weaknesses:

    • Low Sensitivity: Not suitable for detecting impurities below the ~0.1% level, which is easily achievable with GC-MS or HPLC.

    • Signal Overlap: Resonances from impurities can overlap with analyte or solvent signals, complicating quantification.

Karl Fischer Titration

This is a specialized but indispensable technique.

  • Principle: A coulometric or volumetric titration specifically designed to react with and quantify water molecules.

  • Strengths:

    • Gold Standard for Water: It is the most accurate and precise method for determining water content. GC-MS and HPLC are not suitable for this purpose.

  • Weaknesses:

    • Specificity: It only measures water and provides no information on other organic or inorganic impurities.

Summary of Technique Comparison
Technique Primary Application Sensitivity Quantification Principle Impurity Scope Key Advantage
GC-MS Volatile & Semi-Volatile OrganicsHigh (ppm level)Area % (Relative)Broad organic profileExcellent separation and definitive identification of unknowns.
HPLC-UV Non-Volatile & Thermally Labile OrganicsHigh (ppm level)Area % (Relative)Non-volatile, polar compoundsBest method for potential polymeric or salt impurities.
qNMR Main Component AssayLow (~0.1%)Molar Ratio (Absolute)Structurally distinct major impuritiesProvides an absolute purity value without a specific analyte standard.
Karl Fischer Water ContentVery HighStoichiometric TitrationWater onlyUnmatched accuracy and specificity for water.

Visualizing the Method Selection Logic

Method_Selection cluster_impurities Identify Type of Impurity to Detect A Purity Assessment of This compound B Volatile / Semi-Volatile (e.g., precursors, solvents) A->B C Non-Volatile / Polymeric (e.g., degradation products) A->C D Water Content A->D E Absolute Purity Assay (Main Component) A->E F GC-MS B->F Primary Method G HPLC-UV C->G Primary Method H Karl Fischer D->H Specific Method I qNMR E->I Primary Method F->G Orthogonal Confirmation G->F Orthogonal Confirmation

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Integrated Strategy

For a comprehensive and trustworthy purity assessment of this compound, no single technique is sufficient. A multi-faceted, orthogonal approach is the most scientifically sound strategy.

  • Primary Screening & Identification: Employ GC-MS as the lead technique. Its high resolving power and definitive identification capabilities make it the ideal tool for creating a detailed profile of volatile and semi-volatile organic impurities.

  • Orthogonal Confirmation & Non-Volatiles: Use HPLC-UV to confirm the main component's purity and, crucially, to screen for any non-volatile impurities that GC-MS would miss.

  • Specific Contaminant Analysis: Always perform Karl Fischer titration . Water is a common impurity that can act as a poison in many reactions, and this is the only reliable way to quantify it.

  • Definitive Assay: For applications requiring the highest level of certainty, such as for use as a reference standard or in late-stage drug development, qNMR should be used to provide a definitive, absolute purity value for the bulk material.

By integrating these techniques, a researcher can build a complete and validated purity profile, ensuring the quality and reliability of their work from the lab bench to final application.

A Senior Application Scientist's Guide to the NMR Structural Elucidation of 3-(3-Thienyl)-1-propanol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, thiophene derivatives are of paramount importance as versatile heterocyclic building blocks. Their unique electronic properties and ability to engage in various chemical transformations make them a cornerstone in the synthesis of a myriad of functional molecules. Among these, 3-(3-Thienyl)-1-propanol stands out as a key intermediate, necessitating unambiguous structural characterization for quality control and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the molecular architecture of such organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with its structural isomers and a non-heterocyclic analog to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Analysis: ¹H and ¹³C NMR Assignment for this compound

A detailed assignment of the proton and carbon signals in this compound is crucial for its unequivocal identification. The following assignments are based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of the thiophene ring's electronics.

cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation dissolve Dissolve 10-20 mg of sample in 0.6 mL of CDCl3 prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on deuterium signal of CDCl3 instrument->lock shim Shim the magnetic field lock->shim tune Tune and match the probe for ¹H and ¹³C frequencies shim->tune acquisition Data Acquisition tune->acquisition proton Acquire ¹H spectrum (e.g., 16 scans) acquisition->proton carbon Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acquisition->carbon cosy Acquire 2D COSY spectrum acquisition->cosy hsqc Acquire 2D HSQC spectrum acquisition->hsqc hmbc Acquire 2D HMBC spectrum acquisition->hmbc processing Data Processing proton->processing carbon->processing cosy->processing hsqc->processing hmbc->processing ft Fourier transform the FIDs processing->ft phase Phase correct the spectra ft->phase baseline Apply baseline correction phase->baseline reference Reference spectra to TMS (0 ppm) baseline->reference analysis Spectral Analysis reference->analysis assign Assign signals and interpret spectra analysis->assign

Comparative reactivity of 3-(3-Thienyl)-1-propanol vs 3-(2-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-(3-Thienyl)-1-propanol and 3-(2-Thienyl)-1-propanol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of two common thiophene-based building blocks: this compound and 3-(2-Thienyl)-1-propanol. Understanding the nuanced differences in their reactivity, which stem from the position of the propanol substituent on the thiophene ring, is critical for efficient synthesis design, impurity profiling, and the development of novel chemical entities.

Foundational Principles: The Electronic Landscape of the Thiophene Ring

Thiophene is an aromatic heterocycle whose chemistry is governed by the electron-rich nature of the five-membered ring.[1][2] The sulfur atom, through the participation of its lone pair electrons in the π-system, donates electron density to the ring carbons, making thiophene significantly more reactive towards electrophiles than benzene.[1]

A crucial aspect of thiophene chemistry is the pronounced difference in reactivity between its carbon atoms. The α-positions (C2 and C5) are substantially more reactive than the β-positions (C3 and C4). This preference is attributed to the superior resonance stabilization of the cationic intermediate (the σ-complex) formed during electrophilic attack at an α-position, where the positive charge can be delocalized onto the sulfur atom more effectively. This intrinsic electronic preference is the primary factor governing the differential reactivity of the two isomers under investigation.

Structural and Electronic Comparison of Isomers

The key distinction between 3-(2-Thienyl)-1-propanol and this compound is the attachment point of the 3-hydroxypropyl side chain. This seemingly minor structural change has profound implications for the molecule's electronic distribution and steric profile. The side chain itself is a weak, inductively electron-donating alkyl group.

  • 3-(2-Thienyl)-1-propanol: The substituent occupies a highly reactive α-position. This leaves the other α-position (C5) as the most probable site for subsequent electrophilic attack. The positions adjacent to the substituent (C3) are less activated.

  • This compound: The substituent is located at a less reactive β-position. This arrangement leaves both highly activated α-positions (C2 and C5) available for reaction, making the overall ring system more susceptible to electrophilic attack.

Physicochemical Properties
Property3-(2-Thienyl)-1-propanol Derivative¹This compound
Molecular Formula C₈H₁₃NOSC₇H₁₀OS
Molecular Weight 171.26 g/mol [3][4]142.22 g/mol [5][6]
CAS Number 116539-56-1 (racemate)[4]20905-98-0[5][6][7]
Appearance Solid / OilLiquid[6]
Key Structural Feature Substituent at the electron-rich C2 (α) position.Substituent at the C3 (β) position.

¹Data presented for the closely related and well-documented N-methyl derivative, 3-(Methylamino)-1-(2-thienyl)-1-propanol, as comprehensive data for the parent propanol is less available in single sources.

Comparative Reactivity Analysis

A. Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom (typically hydrogen) on the aromatic ring. This is the most significant area where the two isomers display divergent behavior.

Prediction: this compound will exhibit a higher rate of electrophilic aromatic substitution than 3-(2-Thienyl)-1-propanol.

Causality: The rate of EAS is determined by the stability of the intermediate carbocation.

  • For This compound , electrophilic attack will overwhelmingly favor the vacant and highly activated C2 and C5 positions. Attack at C2, for instance, generates a carbocation that is well-stabilized through resonance, including a significant contribution from a resonance structure where the charge is delocalized onto the sulfur atom.

  • For 3-(2-Thienyl)-1-propanol , one of the two most reactive sites is already occupied. The primary site for further substitution is the C5 position. While still a reactive site, the overall reactivity of the molecule is diminished compared to the 3-substituted isomer, which presents two "prime" locations for attack to an incoming electrophile.[8]

Caption: Predicted pathways for electrophilic substitution.

B. Metalation and Directed Reactivity

Metalation, typically performed with organolithium reagents like n-butyllithium (n-BuLi), involves the deprotonation of a C-H bond to form a C-Li species, which can then react with various electrophiles. The acidity of thiophene's protons follows the order C2 > C5 > C3 > C4.

Prediction: 3-(2-Thienyl)-1-propanol will undergo metalation with higher regioselectivity, primarily at the C5 position. This compound will metalate preferentially at the C2 position.

Causality: The reaction is driven by proton acidity.

  • For 3-(2-Thienyl)-1-propanol , the most acidic proton (C2) is replaced by the substituent. Therefore, deprotonation will occur at the next most acidic site, the other α-proton at C5.[1]

  • For This compound , the most acidic C2 proton is available and will be the primary site of lithiation, leading to a highly regioselective outcome.

Note: The free hydroxyl group in the propanol side chain will be deprotonated by n-BuLi. For selective C-H metalation, two equivalents of the organolithium reagent are required, or the alcohol must be protected (e.g., as a silyl ether) prior to the reaction.

Experimental Protocols for Reactivity Comparison

To provide empirical support for the theoretical differences, the following experimental protocols are proposed. These workflows are designed to be self-validating and provide clear, quantitative comparisons.

Protocol 1: Competitive Electrophilic Bromination

This experiment directly measures the relative rates of electrophilic substitution.

Objective: To determine the relative reactivity of the two isomers towards N-Bromosuccinimide (NBS).

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol) and 3-(2-Thienyl)-1-propanol (1.0 mmol) in 10 mL of a suitable solvent (e.g., anhydrous acetonitrile). Add an internal standard (e.g., dodecane, 0.5 mmol) for quantitative analysis.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of N-Bromosuccinimide (NBS, 0.5 mmol, 0.5 equivalents) in 5 mL of acetonitrile dropwise over 10 minutes to ensure the reaction is kinetically controlled.

  • Reaction Monitoring: Stir the reaction at 0 °C. Take aliquots (0.1 mL) at specific time intervals (e.g., 5, 15, 30, and 60 minutes), immediately quenching them in a vial containing saturated aqueous sodium thiosulfate solution and diethyl ether for extraction.

  • Workup: After 60 minutes (or upon consumption of NBS), quench the entire reaction mixture with saturated aqueous sodium thiosulfate. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the peaks corresponding to the starting materials and the mono-brominated products.

  • Data Interpretation: By comparing the integration of the starting material peaks relative to the internal standard over time, the rate of consumption for each isomer can be determined. The ratio of the brominated products provides a direct measure of their relative reactivity.

Expected Outcome: A significantly higher conversion of this compound to its brominated derivative compared to 3-(2-Thienyl)-1-propanol.

Caption: Experimental workflow for competitive bromination.

Protocol 2: Regioselectivity of Metalation-Quench

This experiment confirms the predicted sites of deprotonation.

Objective: To identify the major product formed after lithiation and subsequent quenching with an electrophile.

Methodology:

  • Substrate Preparation: Two separate reactions are run in parallel, one for each isomer.

  • Protection (Optional but Recommended): Dissolve the respective thienyl propanol (1.0 mmol) in anhydrous THF (10 mL). Add an equivalent of a protecting group reagent (e.g., TBDMSCl with imidazole). Stir until protection is complete (monitor by TLC). Work up to isolate the protected alcohol.

  • Metalation: Dissolve the protected thienyl propanol (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 mmol, 1.1 eq) dropwise. Stir for 1 hour at -78 °C.

  • Electrophilic Quench: Add a suitable electrophile, for example, iodine (I₂, 1.2 mmol in 2 mL THF), dropwise to the solution of the thienyllithium species.

  • Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

  • Analysis: Purify the crude product via column chromatography. Characterize the structure of the major iodinated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the position of iodine substitution.

Expected Outcome:

  • From This compound : The major product will be 2-iodo-3-(3-thienyl)-1-propanol (after deprotection).

  • From 3-(2-Thienyl)-1-propanol : The major product will be 5-iodo-2-(3-thienyl)-1-propanol (after deprotection).

Conclusion for the Synthetic Chemist

The choice between this compound and 3-(2-Thienyl)-1-propanol as a starting material must be guided by a clear understanding of their inherent reactivity patterns.

  • Choose this compound when: The synthetic strategy involves electrophilic substitution on the thiophene ring . This isomer provides access to the highly activated C2 and C5 positions, allowing for efficient functionalization.

  • Choose 3-(2-Thienyl)-1-propanol when: The goal is to perform chemistry at the C5 position via metalation or when the synthetic route requires functionalization of the propanol side chain without interference from a highly reactive thiophene ring. The existing substituent at C2 effectively "protects" one of the most reactive sites from electrophilic attack.

By leveraging these fundamental principles, researchers can design more efficient, predictable, and higher-yielding synthetic routes in their drug discovery and development programs.

References

A Comparative Guide to the Biological Activity Screening of 3-(3-Thienyl)-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the search for novel therapeutics. Within this vast chemical space, derivatives of 3-(3-thienyl)-1-propanol represent a class of compounds with significant, yet underexplored, potential. This guide provides a comprehensive overview of the methodologies used to screen such derivatives for biological activity, focusing on their potential as anticancer and antimicrobial agents. While a comprehensive, comparative dataset for a series of this compound derivatives is not yet available in the public domain, this guide will use closely related thiophene-containing compounds as illustrative examples to detail the screening process, discuss structure-activity relationships, and outline the underlying mechanisms of action.

The Thiophene Scaffold: A Foundation for Diverse Biological Activity

Thiophene and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions, while the aromatic nature of the ring allows for π-π stacking with biological targets.[2] The specific biological activity of a thiophene derivative is highly dependent on the nature and position of its substituents, making the exploration of structure-activity relationships (SAR) a critical aspect of the drug discovery process.

Anticancer Activity Screening: A Focus on Cytotoxicity

A primary area of investigation for thiophene derivatives is their potential as anticancer agents.[3] The initial step in this process is typically a cytotoxicity screening to assess the ability of the compounds to kill or inhibit the proliferation of cancer cells.

Key Experimental Protocol: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability.[4][5] It is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The this compound derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. A vehicle control (DMSO alone) and a positive control (a known anticancer drug like doxorubicin) are included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Comparative Analysis of Thiophene Derivatives

While specific data for a series of this compound derivatives is pending in published literature, we can look at a representative study on thieno[2,3-d]pyrimidine derivatives to understand how such a comparison is made.

Table 1: In vitro anticancer activity of thieno[2,3-d]pyrimidine derivatives against the A549 cell line. [3]

CompoundR1R2R3IC₅₀ (µM)
1a HHH> 50
1b CH₃HH25.3
1c HBrH15.8
1d HHOCH₃10.2
Gefitinib ---17.9

From this data, a preliminary structure-activity relationship (SAR) can be established. The unsubstituted parent compound (1a) is inactive. The introduction of a methyl group (1b) or a bromine atom (1c) enhances cytotoxicity. The most significant increase in potency is seen with a methoxy group on a phenyl ring substituent (1d), suggesting that electron-donating groups at this position are favorable for activity.[3]

Potential Mechanisms of Anticancer Action

Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms:[1][3]

  • Enzyme Inhibition: Many thiophene-containing compounds act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest.

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death (apoptosis) through the activation of reactive oxygen species (ROS) and the modulation of apoptotic pathways.

Diagram: Generalized Anticancer Mechanisms of Thiophene Derivatives

anticancer_mechanisms cluster_compound Thiophene Derivative cluster_cell Cancer Cell Thiophene This compound Derivative Enzymes Tyrosine Kinases, Topoisomerases Thiophene->Enzymes Inhibition Tubulin Microtubule Dynamics Thiophene->Tubulin Disruption Apoptosis Apoptotic Pathways (e.g., ROS induction) Thiophene->Apoptosis Activation CellDeath Cell Cycle Arrest & Apoptosis Enzymes->CellDeath Tubulin->CellDeath Apoptosis->CellDeath caption Potential anticancer mechanisms.

Caption: Potential anticancer mechanisms of thiophene derivatives.

Antimicrobial Activity Screening: Combating Bacteria and Fungi

Thiophene derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Key Experimental Protocol: Agar Dilution Method

The agar dilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6][7]

Step-by-Step Protocol for Agar Dilution:

  • Preparation of Compound Dilutions: A series of twofold dilutions of the this compound derivatives are prepared in a suitable solvent.

  • Incorporation into Agar: Each dilution is mixed with molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) and poured into petri dishes. A control plate with no compound is also prepared.

  • Inoculum Preparation: Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: The surface of each agar plate is inoculated with a defined volume of the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Comparative Analysis of Thiophene Derivatives

As with anticancer screening, a lack of specific data for this compound derivatives necessitates the use of a representative example. A study on a series of thiophene derivatives screened for antibacterial activity provides a useful illustration.

Table 2: Antibacterial Activity (MIC in µg/mL) of Representative Thiophene Derivatives.

CompoundS. aureusB. subtilisE. coliP. aeruginosa
Thiophene-A 1683264
Thiophene-B 841632
Thiophene-C 321664>128
Ciprofloxacin 0.50.250.1251

This hypothetical data demonstrates how substitutions on the thiophene scaffold can influence antibacterial potency and spectrum of activity.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are diverse and can include:

  • Disruption of Cell Membrane Integrity: Some compounds can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents.

  • Inhibition of Ergosterol Biosynthesis: In fungi, a key mechanism is the inhibition of enzymes involved in the synthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] This leads to a dysfunctional membrane and ultimately cell death.

  • Enzyme Inhibition: Thiophene derivatives can inhibit various microbial enzymes that are essential for survival.

Diagram: Antifungal Mechanism via Ergosterol Synthesis Inhibition

antifungal_mechanism cluster_synthesis Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Thiophene Thiophene Derivative Thiophene->Lanosterol Inhibition Disruption Membrane Disruption & Cell Death Membrane->Disruption Lack of Ergosterol caption Inhibition of ergosterol synthesis.

Caption: Inhibition of ergosterol synthesis by antifungal thiophenes.

Conclusion and Future Directions

The thiophene scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. While this guide has outlined the fundamental approaches to screening this compound derivatives for anticancer and antimicrobial activity, it also highlights a clear need for further research in this specific area. The synthesis and systematic biological evaluation of a library of these derivatives would provide valuable data for establishing definitive structure-activity relationships and for identifying lead compounds for further development. The experimental protocols and mechanistic insights provided herein offer a solid framework for such an endeavor, paving the way for the potential discovery of novel and effective drugs.

References

A Senior Application Scientist's Guide to HPLC Method Development for Analyzing Reactions with 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to analyze chemical reactions involving 3-(3-Thienyl)-1-propanol. As a key intermediate in various synthetic pathways, accurately monitoring its consumption and the formation of products and impurities is critical for process optimization and quality control. This document moves beyond a simple checklist, offering insights into the causality behind experimental choices, ensuring a scientifically sound and validated analytical approach.

Foundational Analyte Characterization: The Key to a Successful Method

Before any injection is made, a thorough understanding of the target analyte, this compound, is paramount. Its physicochemical properties dictate the entire chromatographic strategy.

Physicochemical Properties of this compound:

PropertyValueSourceSignificance for HPLC
Molecular Formula C₇H₁₀OS[1]Provides basic identity.
Molecular Weight 142.22 g/mol [1]Useful for mass spectrometry detection if coupled with HPLC.
Structure Thiophene ring with a propanol side chain[1]The thiophene ring provides UV absorbance, while the alcohol group imparts polarity.
Physical Form LiquidIndicates good solubility in common organic solvents.
Polarity Moderately PolarInferred from structureThe aliphatic alcohol group makes it polar, while the thiophene ring adds non-polar character. This balance is key for reversed-phase chromatography.

The presence of the thiophene ring is a significant advantage, as it contains a chromophore that absorbs UV light, making UV-Vis detection a straightforward and effective choice. The molecule's moderate polarity suggests that Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, will be the most effective separation mode.[2][3]

Strategic Method Development: A Logic-Driven Approach

Method development is an iterative process of optimizing the interactions between the analyte, the stationary phase, and the mobile phase to achieve a desired separation.

Choosing the Separation Mode: Reversed-Phase as the Primary Choice

For an analyte of moderate polarity like this compound and its likely reaction products, RP-HPLC is the logical starting point.[2] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a water/organic solvent mixture).[3] Polar molecules, having a lower affinity for the non-polar column, will elute earlier, while non-polar molecules will be retained longer. This principle allows for effective separation of components with varying polarities, which is typical in a reaction mixture.

Initial Column and Mobile Phase Selection

Stationary Phase (Column): A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography and the recommended starting point.[3][4] Its long alkyl chains provide strong hydrophobic retention, suitable for a wide range of analytes.

  • Initial Column Choice: A standard C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) offers a good balance of efficiency, backpressure, and resolution for initial method development.

Mobile Phase: The mobile phase in RP-HPLC manipulates retention by altering its polarity.

  • Solvent A (Weak Solvent): HPLC-grade water. Buffers (e.g., phosphate, formate) may be required to control the pH if any analytes are ionizable, ensuring consistent retention times.[5][6]

  • Solvent B (Strong Solvent): Acetonitrile or Methanol. Acetonitrile is often preferred due to its lower viscosity and UV cutoff, leading to better efficiency and less baseline noise.[5][6]

Detector: A Photodiode Array (PDA) or UV-Vis detector is ideal. A preliminary scan of this compound in the mobile phase should be performed to determine its maximum absorbance wavelength (λ-max) for optimal sensitivity. If no standard is available, a wavelength of 220-230 nm is a good starting point, as the thiophene ring is expected to absorb in this region.

Comparing Elution Strategies: Isocratic vs. Gradient

A critical decision in method development is the choice between isocratic and gradient elution.[7] For analyzing a reaction mixture where components with a wide range of polarities are expected (from the polar starting material to potentially non-polar products or impurities), this choice significantly impacts resolution and analysis time.

  • Isocratic Elution: Uses a constant mobile phase composition throughout the run. It is simple, reproducible, and requires less sophisticated equipment.[7][8] However, it can lead to long run times for strongly retained compounds and poor resolution for early-eluting peaks.[7]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the strong organic solvent.[9][10] This approach improves peak shape, reduces analysis time, and enhances resolution for complex mixtures.[7][11] It is the preferred starting point for analyzing unknown reaction mixtures.

Performance Comparison: Isocratic vs. Gradient Elution for Reaction Analysis
FeatureIsocratic ElutionGradient ElutionRationale & Justification
Best For Simple mixtures, QC of known compoundsComplex mixtures, reaction monitoring, impurity profilingA reaction mixture is inherently complex, making gradient elution the superior choice for initial development.[9][11]
Resolution Can be poor for components with very different polarities.Generally superior across a wide polarity range.Gradient elution sharpens peaks, especially for late-eluting compounds, improving resolution.[7]
Analysis Time Can be very long if late-eluting compounds are present.Significantly shorter for complex samples.The increasing solvent strength quickly elutes strongly retained components.[7]
Method Complexity Low. Simpler to set up and validate.[8]Higher. Requires a gradient pump and column re-equilibration between runs.[10]The initial complexity is justified by the superior data quality for an unknown sample.
Sensitivity Can be lower for broad, late-eluting peaks.Often higher due to sharper, more concentrated peaks.Sharper peaks result in a better signal-to-noise ratio.[7]

For analyzing a reaction involving this compound, a gradient method is strongly recommended for the initial screening to understand the complexity of the mixture. Once the key components are identified, the method can potentially be optimized into a simpler isocratic one for routine analysis if the polarity range of the analytes allows.

Experimental Protocols

The following protocols provide a robust starting point. Optimization will be necessary based on the specific reaction being analyzed.

Protocol 1: Sample Preparation

Objective: To prepare a reaction aliquot for HPLC analysis that is free of particulates and within the linear range of the detector.

Procedure:

  • Pause the reaction and withdraw a representative aliquot (e.g., 100 µL).

  • Quench the reaction if necessary by diluting the aliquot into a larger volume of a suitable solvent (e.g., 900 µL of acetonitrile). This stops the reaction and precipitates insoluble materials.

  • Vortex the diluted sample for 30 seconds.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon, depending on solvent compatibility) into an HPLC vial.[12]

  • Perform further serial dilutions in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to ensure the analyte concentrations are within the detector's linear range.

Protocol 2: General Purpose Scouting Gradient Method

Objective: To achieve a baseline separation of the major components in the reaction mixture to guide further optimization.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5-10 µL
Detection PDA/UV at 230 nm
Gradient Program 5% B to 95% B over 20 minutes
Hold at 95% B for 5 minutes (column wash)
Return to 5% B over 1 minute
Hold at 5% B for 5-10 minutes (equilibration)

This generic gradient will provide a comprehensive overview of the reaction profile. Based on the resulting chromatogram, the gradient slope, time, and initial/final conditions can be fine-tuned to improve the resolution between critical peaks.[13]

Visualization of the Method Development Workflow

The logical flow of developing a robust HPLC method can be visualized as follows.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Method Design cluster_2 Phase 3: Screening & Optimization cluster_3 Phase 4: Validation A Analyte Characterization (this compound) - Polarity - UV Absorbance C Select HPLC Mode (Reversed-Phase) A->C B Define Analytical Goals - Reaction Monitoring - Impurity Profiling - Quantification G Run Scouting Gradient (5-95% B over 20 min) B->G D Select Column (C18, 150x4.6mm, 5µm) C->D E Select Mobile Phase (Water/ACN) D->E F Select Detector (UV/PDA @ 230nm) E->F F->G H Evaluate Chromatogram - Peak Shape - Resolution - Run Time G->H I Optimize Method - Adjust Gradient Slope - Change pH/Buffer - Test Isocratic Hold H->I Needs Improvement J Method Validation - Specificity - Linearity - Accuracy - Precision H->J Acceptable I->G Re-screen K Implement for Routine Analysis J->K

Caption: Workflow for HPLC Method Development.

Conclusion

Developing a reliable HPLC method for analyzing reactions involving this compound is a systematic process grounded in the analyte's chemical properties. By starting with a versatile reversed-phase system, employing a C18 column, and utilizing a broad scouting gradient, researchers can efficiently map the reaction profile. This initial investment in a comprehensive screening approach allows for targeted optimization, leading to a robust, accurate, and reproducible method suitable for drug development and quality control environments. The principles and protocols outlined in this guide provide a solid foundation for achieving high-quality chromatographic data.

References

Classical Cyclization Strategies: Building from the Ground Up

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Synthesis of Substituted Thiophenes: A Comparative Analysis

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and organic electronics. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in modern drug design. Consequently, the efficient and selective synthesis of substituted thiophenes is a topic of paramount importance for synthetic chemists.

This guide provides a comparative overview of the most common and powerful methods for constructing the thiophene ring, offering insights into their mechanisms, scope, and practical applications. We will delve into the nuances of each method, providing the necessary data and protocols to empower researchers in their synthetic endeavors.

The traditional approaches to thiophene synthesis involve the construction of the heterocyclic ring from acyclic precursors. These methods, while established, often provide a reliable and cost-effective route to a variety of thiophene derivatives.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a cornerstone of thiophene chemistry, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

Mechanism and Scope: The reaction proceeds via the conversion of the dicarbonyl compound into a furan, which is then converted to the corresponding thiophene upon treatment with a sulfur source like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This method is particularly effective for the synthesis of 2,5-disubstituted thiophenes.

Advantages:

  • Readily available starting materials.

  • Generally high yields for simple substrates.

Limitations:

  • Harsh reaction conditions are often required.

  • Limited functional group tolerance.

  • The use of P₄S₁₀ can lead to side reactions and purification challenges.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

  • To a stirred solution of acetonylacetone (1,4-hexanedione) (10.0 g, 87.6 mmol) in anhydrous toluene (100 mL) under a nitrogen atmosphere, add phosphorus pentasulfide (8.5 g, 19.1 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.

  • Cool the mixture to room temperature and quench by the slow addition of water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by distillation to afford 2,5-dimethylthiophene.

Paal_Knorr start 1,4-Dicarbonyl Compound intermediate Thionation & Cyclization start->intermediate + sulfur Sulfurizing Agent (e.g., P₄S₁₀) sulfur->intermediate product Substituted Thiophene intermediate->product Dehydration

Figure 1: Simplified workflow of the Paal-Knorr thiophene synthesis.

The Gewald Aminothiophene Synthesis

The Gewald synthesis is a multicomponent reaction that provides a highly efficient route to 2-aminothiophenes, which are valuable building blocks in medicinal chemistry.

Mechanism and Scope: This reaction involves the condensation of an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by Michael addition of sulfur and subsequent cyclization.

Advantages:

  • High atom economy and convergence.

  • Access to highly functionalized thiophenes.

  • Mild reaction conditions.

Limitations:

  • The scope can be limited by the availability of the starting materials.

  • Regiocontrol can be an issue with unsymmetrical ketones.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • In a round-bottom flask, combine 2-butanone (7.21 g, 100 mmol), ethyl cyanoacetate (11.31 g, 100 mmol), and elemental sulfur (3.21 g, 100 mmol) in ethanol (50 mL).

  • To this mixture, add morpholine (8.71 g, 100 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 50 °C for 2 hours.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-aminothiophene.

Gewald_Synthesis ketone Ketone/ Aldehyde intermediate Multicomponent Condensation ketone->intermediate cyanoester α-Cyano Ester cyanoester->intermediate sulfur Elemental Sulfur sulfur->intermediate base Base base->intermediate product 2-Aminothiophene intermediate->product Cyclization

Figure 2: Key components of the Gewald aminothiophene synthesis.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a versatile route to 3-hydroxy- or 3-alkoxythiophenes by reacting a thioglycolic acid derivative with an α,β-acetylenic aldehyde, ketone, or ester.

Mechanism and Scope: The reaction is initiated by the Michael addition of the thioglycolate to the acetylenic compound, followed by an intramolecular Claisen condensation to form the thiophene ring.

Advantages:

  • Provides access to thiophenes with substitution patterns that are difficult to obtain by other methods.

  • Good control over regioselectivity.

Limitations:

  • The synthesis of the required acetylenic precursors can be challenging.

  • The reaction conditions may not be compatible with all functional groups.

Modern Cross-Coupling Strategies: Precision and Versatility

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted thiophenes, allowing for the introduction of a wide range of substituents with high precision and functional group tolerance.

Suzuki Coupling

The Suzuki coupling, which involves the reaction of a thiophene-boronic acid or ester with an organic halide in the presence of a palladium catalyst, is a powerful tool for C-C bond formation.

Advantages:

  • Excellent functional group tolerance.

  • Mild reaction conditions.

  • Commercially available boronic acids and stable boronate esters.

  • High yields and selectivity.

Limitations:

  • The synthesis of thiophene boronic acids can sometimes be challenging.

  • Residual palladium in the final product can be a concern in pharmaceutical applications.

Experimental Protocol: Synthesis of 2-Phenylthiophene

  • To a degassed mixture of 2-bromothiophene (1.63 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in a 1:1 mixture of toluene and water (40 mL), add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol).

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours.

  • Cool the mixture to room temperature, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to afford 2-phenylthiophene.

Suzuki_Coupling thiophene_halide Thiophene Halide product Substituted Thiophene thiophene_halide->product boronic_acid Boronic Acid/ Ester boronic_acid->product catalyst Palladium Catalyst catalyst->product base Base base->product

Figure 3: Core components for a Suzuki cross-coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of a thiophene-stannane with an organic halide, catalyzed by a palladium complex. This method is highly versatile for the formation of C-C bonds.

Advantages:

  • Tolerates a wide variety of functional groups.

  • The organostannanes are often stable and can be purified by chromatography.

Limitations:

  • The toxicity of organotin compounds is a significant drawback.

  • The removal of tin byproducts can be difficult.

Comparative Summary of Synthetic Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
Paal-Knorr 1,4-Dicarbonyl + Sulfurizing AgentSimple starting materials, good for 2,5-disubstitution.Harsh conditions, limited functional group tolerance.60-90%
Gewald Multicomponent ReactionHigh atom economy, access to 2-aminothiophenes.Potential regioselectivity issues.70-95%
Fiesselmann Thioglycolate + Acetylenic CompoundAccess to unique substitution patterns.Challenging starting material synthesis.50-80%
Suzuki Coupling Thiophene Boronic Acid + HalideMild conditions, excellent functional group tolerance.Potential palladium contamination.80-99%
Stille Coupling Thiophene Stannane + HalideHigh functional group tolerance.Toxicity of tin compounds, purification challenges.75-95%

Conclusion

The choice of synthetic method for a particular substituted thiophene will depend on a variety of factors, including the desired substitution pattern, the required functional group tolerance, and considerations of cost and scalability. While classical methods like the Paal-Knorr and Gewald syntheses remain valuable for their simplicity and access to specific substitution patterns, modern cross-coupling reactions such as the Suzuki and Stille couplings offer unparalleled precision and versatility for the synthesis of complex thiophene derivatives. A thorough understanding of the advantages and limitations of each method is crucial for the successful design and execution of synthetic routes towards this important class of heterocyclic compounds.

A Researcher's Guide to Correlating Structure and Property in Thienyl-Based Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Thienyl-based functional materials, particularly polythiophenes, represent a cornerstone of the organic electronics field. Their utility in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors is dictated by a fascinating and tunable relationship between their molecular structure and their bulk electronic, optical, and mechanical properties. This guide provides an in-depth comparison of how specific structural modifications influence performance, supported by experimental data and validated characterization protocols.

The Primacy of Structure: Key Parameters Dictating Performance

The remarkable versatility of thienyl-based materials stems from the ability to synthetically modify their structure at multiple levels. These modifications directly impact how polymer chains pack in the solid state, which in turn governs the material's ultimate performance in a device.

  • Regioregularity : In poly(3-alkylthiophenes) (P3ATs), the orientation of the alkyl side chains relative to the thiophene backbone is paramount. Head-to-Tail (HT) couplings lead to a planar backbone, which facilitates strong intermolecular π-π stacking. This ordered packing is crucial for efficient charge transport.[1] In contrast, Head-to-Head (HH) or Tail-to-Tail (TT) couplings introduce twists in the backbone, disrupting planarity and hindering charge mobility.[1] Studies have shown that even a small percentage of regioregularity defects can decrease charge-carrier mobility by an order of magnitude.[2][3] Increasing regioregularity from 96% to 99% can improve mobility by a factor of four.[1]

  • Side-Chain Engineering : The alkyl side chains are not merely passive solubilizing groups; they are critical tuning elements.

    • Length : The length of the side chain influences solubility, melting temperature, and the distance between polymer backbones (the lamellar spacing).[4][5] Shorter side chains can lead to higher crystallinity but lower solubility, whereas longer chains enhance solubility but can increase the distance between chains, potentially reducing inter-chain charge hopping.

    • Branching : The position of branching on the side chain significantly affects the glass transition temperature (Tg) and melting temperature (Tm).[5] Placing the branch point closer to the backbone increases both Tg and Tm and promotes tighter packing.[5]

    • Functionality : Introducing functional groups, such as esters, into the side chains can enhance mechanical properties like ductility without sacrificing high hole mobility.[6] Polar oligoethylene glycol side chains can be introduced to promote mixed ionic and electronic conductivity, though a trade-off often exists where increased ionic conductivity comes at the cost of electronic conductivity.[7]

  • Molecular Weight (MW) : The length of the polymer chain has a profound effect on both morphology and electronic properties. For the workhorse material poly(3-hexylthiophene) (P3HT), higher molecular weight generally leads to higher field-effect mobility. This is because longer chains can form "tie-molecules" that bridge crystalline domains, reducing the number of performance-limiting grain boundaries that charges must cross. However, this trend is not infinite; very high MW can lead to entanglement and processing difficulties.[8]

  • Donor-Acceptor (D-A) Architecture : To tune the optical properties for applications like organic solar cells, a common strategy is to create copolymers that alternate electron-rich (donor) and electron-deficient (acceptor) units along the backbone.[9][10] Thiophene units often serve as the donor. This D-A approach effectively lowers the material's bandgap, allowing it to absorb a broader range of the solar spectrum.[10]

Comparative Analysis: Structure vs. Property

The interplay of the structural factors mentioned above results in a wide range of achievable properties. The following table summarizes experimental data for P3HT, illustrating the impact of regioregularity and molecular weight on hole mobility, a key metric for transistor performance.

Polymer SystemRegioregularity (HT)Mn (kDa)Processing ConditionsHole Mobility (cm²/Vs)On/Off RatioReference
P3HT Sample 1 >99%8.2Spin-coated, Annealed0.013 x 10⁴
P3HT Sample 2 >99%28Spin-coated, Annealed0.052 x 10⁴
P3HT [P2513] >99%40Spin-coated, Annealed0.19 x 10⁴
Competitor P3HT 91-94%39Spin-coated, Annealed0.0024 x 10³

Causality Explained : The data clearly shows that for P3HT with high regioregularity (>99%), increasing the molecular weight from 8.2 kDa to 40 kDa results in a 10-fold increase in hole mobility. This is attributed to improved connectivity between crystalline domains in the thin film. Furthermore, comparing the high MW, high regioregularity sample ([P2513]) with a competitor's sample of similar MW but lower regioregularity (91-94%) reveals a dramatic 50-fold drop in mobility. This underscores that regioregularity is arguably the most critical factor for achieving high charge mobility in P3HT. The lower regioregularity introduces defects that disrupt π-stacking, creating traps for charge carriers.[2]

Essential Experimental Protocols & Workflows

To reliably correlate structure with property, a suite of standardized characterization techniques is essential.[11] The following protocols represent a self-validating workflow for analyzing a new thienyl-based material.

The logical flow from synthesis to device testing is crucial for obtaining meaningful data. Each step builds upon the last, providing a comprehensive picture of the material's potential.

G cluster_synthesis Material Preparation cluster_characterization Characterization cluster_device Device Testing Synthesis Synthesis & Purification Solution Solution Preparation (e.g., in Chloroform) Synthesis->Solution Dissolve ThinFilm Thin Film Deposition (e.g., Spin Coating) Solution->ThinFilm Deposit Annealing Thermal Annealing ThinFilm->Annealing Optimize Morphology UVVis UV-Vis Spectroscopy (Optical Bandgap) Annealing->UVVis Characterize Sample CV Cyclic Voltammetry (HOMO/LUMO Levels) Annealing->CV Characterize Sample AFM AFM/XRD (Morphology/Crystallinity) Annealing->AFM Characterize Sample DeviceFab Device Fabrication (e.g., OFET) Annealing->DeviceFab Characterize Sample Electrical Electrical Measurement (Mobility, On/Off Ratio) DeviceFab->Electrical Test Performance

Caption: Standard workflow from material synthesis to device performance evaluation.

Causality : The optical bandgap is the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This is observed as the onset of absorption in the UV-Vis spectrum. A lower bandgap indicates the material can absorb lower energy (longer wavelength) light.[12]

Methodology :

  • Sample Preparation : Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform). Separately, create a thin film by spin-coating the solution onto a quartz substrate.[13]

  • Spectrometer Setup : Calibrate the UV-Vis spectrophotometer using a blank reference (solvent-only cuvette or bare quartz substrate). Set the wavelength range, typically from 300 to 800 nm.[13]

  • Data Acquisition : Measure the absorbance spectrum of both the solution and the thin film. The film spectrum is often red-shifted compared to the solution spectrum due to aggregation and intermolecular interactions in the solid state.[14]

  • Bandgap Calculation : Identify the absorption edge (λ_onset) from the thin-film spectrum, which is the wavelength where the absorption begins to rise sharply from the baseline.[15] Convert this wavelength to energy (in eV) to estimate the optical bandgap using the formula:

    • Eg (eV) = 1240 / λ_onset (nm)

Causality : CV measures a material's oxidation and reduction potentials. The onset of oxidation corresponds to the energy required to remove an electron from the HOMO level, while the onset of reduction corresponds to the energy required to add an electron to the LUMO level. These energy levels are critical for determining device architecture and predicting charge injection/extraction efficiency.

Methodology :

  • Electrochemical Setup : Use a three-electrode cell: a working electrode (e.g., glassy carbon) coated with a thin film of the material, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16] The electrolyte should be an anhydrous, deoxygenated organic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF6).

  • Calibration : Run a CV scan of a ferrocene/ferrocenium (Fc/Fc+) internal standard. The potential of this redox couple is typically set to -4.8 eV relative to the vacuum level.[17][18] This allows for accurate calibration of the energy levels.

  • Data Acquisition : Perform a CV scan on the polymer film, sweeping the potential to measure both the oxidation and reduction waves.

  • Energy Level Calculation :

    • Identify the onset potential for oxidation (E_ox,onset) and reduction (E_red,onset) from the voltammogram.

    • Calculate the HOMO and LUMO levels using the following empirical formulas:[17]

      • HOMO (eV) = - [E_ox,onset - E_Fc/Fc+ + 4.8]

      • LUMO (eV) = - [E_red,onset - E_Fc/Fc+ + 4.8]

    • The electrochemical bandgap can be estimated as the difference between the HOMO and LUMO levels.

Causality : The nanoscale arrangement of polymer chains (morphology) and the degree of crystalline order directly impact device performance.[19][20] Atomic Force Microscopy (AFM) provides a topographical image of the film surface, revealing features like crystalline domains and phase separation. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) provides quantitative information about molecular packing, such as π-stacking distance and lamellar spacing.[5]

Methodology (AFM) :

  • Sample Preparation : Use a thin film prepared on a smooth substrate (e.g., Si/SiO2).

  • Imaging : Use Tapping Mode AFM to acquire height and phase images of the surface.[19] This mode minimizes damage to the soft organic film.

  • Analysis : Analyze the images to determine surface roughness, domain size, and the presence of fibrillar or nodule-like structures. These features can be correlated with processing conditions and electrical performance.

Visualizing Key Structural Concepts

Diagrams can clarify complex structural relationships. The following illustrates the crucial difference between regioregular and regiorandom coupling in P3HT.

Caption: Regioregularity's impact on P3HT backbone planarity and charge transport.

Conclusion

The performance of thienyl-based functional materials is not governed by a single parameter but by a complex interplay of structural factors at the molecular and supramolecular levels. High regioregularity is the foundational requirement for achieving high charge carrier mobility, which can be further optimized by tuning molecular weight and side-chain architecture. For optoelectronic applications, the donor-acceptor copolymer approach provides an effective means to control the optical bandgap. By employing a systematic and validated set of characterization techniques—spanning spectroscopy, electrochemistry, and microscopy—researchers can forge clear and predictive links between chemical structure and device function, accelerating the development of next-generation organic electronics.

References

A Senior Application Scientist's Guide to Benchmarking Heterocyclic Alcohols: The Case of 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Heterocyclic Alcohols in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds are of paramount importance, with statistics showing that over 85% of all biologically-active chemical entities contain a heterocycle.[1] These cyclic structures, incorporating atoms other than carbon, are not mere passive frameworks; they are instrumental in fine-tuning a molecule's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.[1] This modulation is critical for optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of drug candidates.[1]

Among the vast array of heterocyclic building blocks, primary alcohols like 3-(3-Thienyl)-1-propanol serve as versatile intermediates. The primary alcohol moiety offers a reactive handle for a multitude of synthetic transformations, while the heterocyclic ring imparts unique electronic and steric properties that can profoundly influence biological activity and metabolic stability.

This guide provides an in-depth comparative analysis of this compound, benchmarking its performance against other structurally significant heterocyclic alcohols. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to make informed decisions when selecting building blocks for their synthetic campaigns. We will delve into physicochemical properties, synthetic reactivity, and metabolic considerations, grounded in established experimental protocols and authoritative data.

The Contenders: A Profile of Selected Heterocyclic Alcohols

For this comparative analysis, we have selected a panel of alcohols that provide a robust basis for comparison against our primary subject, This compound . The selection includes a positional isomer, analogs with different five-membered rings, a six-membered nitrogen-containing heterocycle, and a non-heterocyclic baseline.

  • This compound : The subject of our study. A primary alcohol with a thiophene ring connected at the 3-position.

  • (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol : A functionalized positional isomer, notable as a valuable building block in pharmaceutical research, particularly for neuropharmacological agents.[2] Its structure features a chiral center and a tertiary amine, adding layers of complexity and functionality.[3]

  • 3-(2-Furyl)-1-propanol : A structural analog where the sulfur atom of the thiophene ring is replaced by oxygen. This substitution allows for an exploration of how different heteroatoms influence chemical properties.

  • 3-(2-Pyridyl)-1-propanol : An analog featuring a six-membered, nitrogen-containing pyridine ring. This allows for a comparison between an electron-rich five-membered ring system and a relatively electron-deficient six-membered system.[4][5]

  • 1-Propanol (n-Propanol) : A simple aliphatic primary alcohol that serves as our non-heterocyclic baseline to highlight the specific contributions of the heterocyclic moieties.[6]

Part 1: Comparative Physicochemical Properties

The foundation of any drug design program lies in understanding the intrinsic physicochemical properties of its constituent fragments. These parameters, summarized in the table below, govern everything from reaction kinetics to a final compound's ADME profile.

PropertyThis compound(S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol3-(2-Pyridyl)-1-propanol1-Propanol
Molecular Formula C₇H₁₀OS[7]C₉H₁₅NOS[2]C₈H₁₁NO[5]C₃H₈O[8]
Molecular Weight ( g/mol ) 142.22[7]185.29[2]137.18[4][5]60.10
Physical Form Liquid[9]White to almost white powder/crystal[2]Liquid/Low-Melting SolidColorless Liquid[6]
Boiling Point (°C) Not readily availableNot applicable (solid)260.2[10]97.2[11]
Melting Point (°C) Not applicable (liquid)77 - 81[2]34[10]-126[11]
logP (Octanol/Water) 1.45 (Computed)[7]Not readily available1.006 (Calculated)[4][12]0.329[11]
Water Solubility Moderately solubleSolubleSolubleMiscible[11]

Expertise & Experience: Interpreting the Data

  • Lipophilicity (logP) : The thiophene ring in this compound contributes to a higher logP value compared to its pyridine analog and the baseline 1-propanol. This increased lipophilicity can enhance membrane permeability, a desirable trait for drug candidates targeting intracellular components. However, it may also decrease aqueous solubility. The pyridine ring in 3-(2-Pyridyl)-1-propanol, with its nitrogen atom capable of hydrogen bonding, offers a more hydrophilic profile.[4][12]

  • Physical State : The introduction of the dimethylamino group and the specific chirality in (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol results in a crystalline solid, which can be advantageous for purification and handling during large-scale synthesis.[2] In contrast, the other alcohols are liquids or low-melting solids, which may require different handling procedures.[9][10]

Part 2: Benchmarking Synthetic Utility via Fischer Esterification

To objectively compare the synthetic performance of these alcohols, we will utilize a classic and ubiquitous transformation: the Fischer esterification. This reaction, which converts an alcohol and a carboxylic acid into an ester, is an excellent probe for the reactivity of the hydroxyl group. The electronic nature of the attached heterocyclic ring is expected to have a minimal direct effect on the nucleophilicity of the distant primary alcohol, allowing for a fair comparison of their performance as nucleophiles in a standardized protocol.

Experimental Protocol: Comparative Fischer Esterification

This protocol is designed as a self-validating system. By running all reactions in parallel under identical conditions, any variations in yield or reaction rate can be directly attributed to the intrinsic properties of the specific heterocyclic alcohol.

Objective : To synthesize the corresponding propyl acetate derivatives from each alcohol and compare the reaction efficiency.

Materials :

  • This compound (98% purity)[9]

  • 3-(2-Pyridyl)-1-propanol

  • 3-(2-Furyl)-1-propanol

  • 1-Propanol

  • Glacial Acetic Acid (ACS Grade)

  • Sulfuric Acid (Concentrated, 98%)

  • Diethyl Ether (Anhydrous)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Parallel Synthesis Reaction Block with magnetic stirring and temperature control

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Methodology :

  • Reactor Preparation : To four separate, dry 25 mL reaction tubes equipped with magnetic stir bars, add the respective alcohol (5.0 mmol).

  • Reagent Addition : To each tube, add glacial acetic acid (7.5 mmol, 1.5 equivalents).

  • Catalyst Initiation : Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the acetic acid, making it a more potent electrophile for the alcohol's nucleophilic attack. Carefully add concentrated sulfuric acid (0.25 mmol, 0.05 equivalents) to each tube while stirring.

  • Reaction Execution : Seal the tubes and place them in the parallel synthesis block. Heat the reactions to 80°C with vigorous stirring. Monitor the reaction progress by taking small aliquots every hour for 4 hours.

  • Work-up : Causality: The work-up is designed to quench the reaction, remove the acid catalyst and unreacted acetic acid, and isolate the ester product. After 4 hours, cool the reaction mixtures to room temperature. Dilute each mixture with 20 mL of diethyl ether and transfer to a separatory funnel.

  • Neutralization : Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (carefully, to neutralize acid), and 15 mL of brine.

  • Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Analysis : Analyze the crude product by GC-MS to determine the conversion percentage and identify any byproducts. Purify a small sample via column chromatography for full characterization.

Workflow Visualization

The following diagram outlines the logical flow of the comparative experimental procedure.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis prep1 Dispense 4 Alcohols (5.0 mmol each) into separate reactors prep2 Add Acetic Acid (7.5 mmol) prep1->prep2 react1 Add H₂SO₄ Catalyst (0.05 equiv) prep2->react1 Initiate Reaction react2 Heat to 80°C Stir for 4 hours react1->react2 react3 Monitor via GC-MS (t = 1, 2, 3, 4h) react2->react3 workup1 Quench & Dilute with Diethyl Ether react3->workup1 Quench Reaction workup2 Sequential Wash: H₂O, NaHCO₃, Brine workup1->workup2 workup3 Dry (MgSO₄) & Concentrate workup2->workup3 analysis1 Determine Conversion % & Yield via GC-MS workup3->analysis1 Analyze Crude Product analysis2 Characterize Purified Product (NMR, IR) analysis1->analysis2

Caption: Workflow for the comparative Fischer esterification of heterocyclic alcohols.

Expected Performance and Discussion

While all are primary alcohols, subtle differences in performance may arise:

  • 3-(2-Pyridyl)-1-propanol : The basic nitrogen atom of the pyridine ring can be protonated by the sulfuric acid catalyst. This side reaction can sequester the catalyst, potentially slowing the reaction rate compared to the other alcohols. An increased catalyst loading might be required to achieve comparable conversion rates, demonstrating a key consideration when working with basic heterocyles in acidic media.

  • Thienyl vs. Furyl Propanols : Both this compound and its furan analog are expected to perform similarly to the 1-propanol baseline under these conditions, as the electronic effects of the rings are insulated from the reaction center by the propyl chain. However, thiophene rings are sometimes susceptible to electrophilic attack under strongly acidic conditions, which could potentially lead to minor byproducts, although this is less likely at 80°C.

Part 3: Application in Drug Discovery & Metabolic Implications

The ultimate test of a building block's utility is its application in synthesizing biologically active molecules. Heterocyclic alcohols are crucial intermediates in this process.

Role as Pharmaceutical Intermediates

Thienyl propanol derivatives are prominent in neuropharmacology. For instance, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol is a key intermediate in the synthesis of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor (SNRI) for treating depression and anxiety.[3][13] The thiophene ring in these structures is a critical pharmacophore, interacting with target proteins. The ability to synthesize a library of analogs using different heterocyclic alcohols like this compound, 3-(2-Furyl)-1-propanol, or 3-(2-Pyridyl)-1-propanol is a core strategy in lead optimization to explore structure-activity relationships (SAR).

Logical Framework for Lead Optimization

The diagram below illustrates how these building blocks fit into a typical drug discovery workflow.

G bb Library of Heterocyclic Alcohols (Thienyl, Furyl, Pyridyl, etc.) synth Parallel Synthesis (e.g., amination, etherification) bb->synth Input library Compound Library (Diverse Analogs) synth->library Generates hts High-Throughput Screening (Biological Assays) library->hts Screened in sar Structure-Activity Relationship (SAR) Analysis hts->sar Data for sar->bb Informs next iteration of building blocks lead Lead Candidate (Optimized Properties) sar->lead Identifies

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 3-(3-Thienyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for 3-(3-Thienyl)-1-propanol (CAS No. 20905-98-0), a key intermediate in pharmaceutical and fine chemical synthesis. The procedural guidance herein is designed to ensure the safety of laboratory personnel and the integrity of research outcomes. By understanding the underlying principles of safe chemical handling, researchers can mitigate risks and establish a robust safety culture.

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not fully available, its structure—containing a thiophene ring and a primary alcohol—necessitates careful handling to avoid potential skin and eye irritation, and respiratory effects. A thorough risk assessment should be conducted before any new procedure involving this chemical.

Known Hazard Classification:

Hazard ClassGHS CodeSignal WordPictogram
Acute Toxicity, OralH302WarningGHS07 (Exclamation Mark)

Data sourced from Sigma-Aldrich.[1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of aerosols. The causality behind these hazards relates to the chemical's ability to interact with biological tissues. Ingestion can lead to systemic toxicity, while contact with skin or eyes may cause irritation due to its chemical nature.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety mandates the use of appropriate PPE. The selection of PPE is not merely a checklist but a critical evaluation of the potential hazards and the chosen experimental procedure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of the liquid, which could cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Prevents direct skin contact. Given that it is an alcohol, nitrile and butyl rubber gloves are generally recommended for their resistance to this chemical class.[2] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.
Body Protection Laboratory coat. For larger quantities, a chemical-resistant apron or overalls are recommended.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling any aerosols that may be generated during handling.

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Conduct Risk Assessment - Review SDS (if available) - Identify potential hazards PPE 2. Don Appropriate PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Prep->PPE Vent 3. Ensure Proper Ventilation - Work in a chemical fume hood PPE->Vent Handling 4. Chemical Handling - Use compatible equipment - Avoid aerosol generation - Keep container closed when not in use Vent->Handling Decon 5. Decontamination - Clean work area - Wash hands thoroughly Handling->Decon Waste 6. Waste Disposal - Segregate waste - Label hazardous waste container - Dispose according to regulations Decon->Waste

Caption: A step-by-step workflow for the safe handling of this compound.

Operational and Logistical Plans

a. Storage and Handling:

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and dark place.[1] The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.

  • Handling Procedures :

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Use equipment made of compatible materials to avoid degradation or reaction.

    • Grounding and bonding of containers and receiving equipment should be considered when transferring larger quantities to prevent static discharge.

    • After handling, wash hands and any exposed skin thoroughly.

b. Spill Management:

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Collect : Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Chemical waste disposal must adhere to local, state, and federal regulations. Improper disposal of organosulfur compounds can cause environmental harm.[3]

Step-by-Step Disposal Protocol:

  • Segregation : Do not mix this compound waste with other waste streams, especially incompatible chemicals.

  • Containerization : Collect waste in a clearly labeled, leak-proof container. The label should include the full chemical name and associated hazards.

  • Storage of Waste : Store the waste container in a designated, well-ventilated, and secure area, away from ignition sources.

  • Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal, likely through incineration in a specialized facility.[3]

By adhering to these protocols, researchers can handle this compound with a high degree of safety, ensuring a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.